2,7-Dibromo-9-hexyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUFISKPJBPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648889 | |
| Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654676-12-7 | |
| Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-hexylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,7-Dibromo-9-hexyl-9H-carbazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dibromo-9-hexyl-9H-carbazole
For professionals in the fields of materials science, organic chemistry, and drug development, a comprehensive understanding of key building blocks is paramount. This compound stands out as a critical intermediate, primarily utilized in the synthesis of advanced materials for organic electronics.[1][2] Its carbazole core offers robust electron-donating properties and chemical stability, while the bromine functionalities provide reactive sites for facile coupling reactions.[2] The N-hexyl chain ensures solubility in common organic solvents, a crucial factor for solution-processable fabrication of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]
This guide provides a detailed exploration of the synthesis, properties, and core applications of this compound, offering field-proven insights and detailed protocols for researchers and scientists.
This compound is an aromatic heterocyclic compound. The central carbazole unit is a fused aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. In this derivative, bromine atoms are substituted at the 2 and 7 positions of the carbazole core, and a hexyl group is attached to the nitrogen atom at the 9-position.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 654676-12-7 | [4] |
| Molecular Formula | C₁₈H₁₉Br₂N | [4] |
| Molecular Weight | 409.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystals | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, acetone, and ethanol; limited solubility in water. | [5] |
| Storage | Store sealed in a dry environment at room temperature. | [4] |
Note: The melting point for the hexyl derivative is not explicitly stated in the provided results, but a similar compound, 3,6-Dibromo-9-hexyl-9H-carbazole, has a melting point of 100 °C.[6] The parent compound, 2,7-Dibromo-9H-carbazole, has a much higher melting point of 225-230 °C.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,7-Dibromo-9H-carbazole core, followed by N-alkylation to attach the hexyl chain.[3]
Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate
A common and effective method for creating the dibrominated carbazole core is the Cadogan reductive cyclization.[3][7] This reaction involves the deoxygenation of a nitro-substituted biphenyl derivative to form the carbazole ring system.
Caption: Cadogan cyclization for the synthesis of the 2,7-Dibromo-9H-carbazole core.
N-Alkylation to Yield this compound
Once the 2,7-Dibromo-9H-carbazole is obtained, the hexyl group is introduced via N-alkylation using an appropriate alkylating agent, such as 1-bromohexane. The nitrogen atom of the carbazole is deprotonated by a base to form a nucleophilic anion, which then attacks the alkyl halide.
Caption: N-alkylation of the carbazole core to introduce the hexyl chain.
Modern approaches have also utilized microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency, aligning with the principles of green chemistry.[8][9][10]
Detailed Experimental Protocol: Synthesis and Purification
The following protocol is a representative procedure synthesized from established methods.[3][11]
Part A: Synthesis of 2,7-Dibromo-9H-carbazole
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.
-
Reaction Execution: Stir the solution and heat it to 180°C for 3 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up: After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure. The crude product is then ready for purification or direct use in the next step.
Part B: Synthesis of this compound
-
Reaction Setup: Suspend the crude 2,7-Dibromo-9H-carbazole (1 equivalent) in a suitable solvent such as DMF or THF.
-
Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.5 equivalents), and stir the mixture at room temperature for 1 hour.
-
Alkylation: Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-80°C and stir overnight.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part C: Purification
-
Column Chromatography: The crude product is purified by silica gel column chromatography. A common eluent system is a mixture of heptane and toluene or hexane and ethyl acetate.[11][12] The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[12]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or hexanes, to yield the final product as a pure solid.[3][11]
Key Chemical Reactions and Applications
The true utility of this compound lies in its role as a versatile monomer for synthesizing high-performance organic materials. The bromine atoms at the 2 and 7 positions are ideal leaving groups for various cross-coupling reactions.
Polymerization for Organic Solar Cells
One of the most notable applications is in the synthesis of conjugated polymers for OPVs. For instance, it is a key monomer for producing PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a well-known low-bandgap polymer that has demonstrated high power conversion efficiencies in solar cells.[2]
Synthesis of Organoboron Compounds for OLEDs
The dibromo functionality allows for the introduction of other functional groups, such as triarylboranes, to create materials with specific electronic properties for OLEDs.[13] These A-D-A (Acceptor-Donor-Acceptor) type molecules often exhibit strong luminescence.[13]
Caption: Key reaction pathways for this compound.
Protocol: Synthesis of a 2,7-bis(dimesitylboraneyl) Carbazole Derivative
This protocol is adapted from procedures for synthesizing similar organoboron compounds.[13][14]
-
Setup: Place this compound (1 equivalent) in a dry, three-necked flask under an inert nitrogen atmosphere. Add dry diethyl ether as the solvent.
-
Lithiation: Cool the suspension to -78°C with vigorous stirring. Add n-butyllithium (n-BuLi) in hexane (2.2 equivalents) dropwise. Stir the suspension for 2 hours at -78°C.
-
Borylation: Add dimesitylboron fluoride (Mes₂BF) (2.2 equivalents) to the mixture. Stir for another 2 hours at -78°C before allowing it to warm to room temperature and stirring overnight.
-
Quenching & Work-up: Quench the reaction by adding a few drops of ethanol. Remove the solvent under vacuum. The residue can be suspended in hot ethanol, filtered, and rinsed to yield the crude product.
-
Purification: Purify the crude solid by silica-gel column chromatography to obtain the final product.
Safety and Handling
While specific toxicological data for the hexyl derivative is limited, related brominated aromatic compounds may pose health hazards.[5] The parent compound, 2,7-Dibromo-9H-carbazole, is classified with hazard codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
This compound is a cornerstone building block in the field of organic electronics. Its well-defined structure provides a perfect balance of electronic properties, processability, and chemical reactivity. The synthetic routes are well-established, allowing for the production of high-purity material, which is critical for device performance.[1] Through versatile cross-coupling reactions, this intermediate enables the creation of a vast library of polymers and small molecules, driving innovation in next-generation electronic and optoelectronic devices.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Page loading... [guidechem.com]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 14. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 2,7-Dibromo-9-hexyl-9H-carbazole
An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole
Carbazole and its derivatives are foundational building blocks in the field of organic electronics, prized for their thermal stability, excellent hole-transporting properties, and versatile, tunable electronic structures.[1] Among these, 2,7-disubstituted carbazoles are particularly crucial for creating highly conjugated polymers and small molecules used in advanced applications like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]
The target molecule, this compound, embodies a strategic molecular design. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the extension of the π-conjugated system.[4][5] The N-hexyl group at the 9-position is not merely a substituent; it is a critical functional group that imparts solubility in common organic solvents, a crucial requirement for solution-based processing and device fabrication.[6] This guide provides a comprehensive, scientifically-grounded overview of the preferred synthesis pathway for this key intermediate, intended for researchers and professionals in materials science and drug development.
Chapter 1: Strategic Synthesis—A Retrosynthetic Analysis
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. The selection of the optimal route is dictated by the principles of regioselectivity in electrophilic aromatic substitution on the carbazole core.
-
Pathway A: Bromination followed by N-Alkylation. This route involves the initial synthesis of the 2,7-dibromocarbazole core, followed by the attachment of the hexyl chain to the nitrogen atom.
-
Pathway B: N-Alkylation followed by Bromination. This approach begins with the alkylation of the parent carbazole, followed by the bromination of the resulting 9-hexyl-9H-carbazole.
Pathway A is demonstrably superior and the industrially preferred method. The rationale lies in controlling the substitution pattern. The electrophilic bromination of an unsubstituted carbazole ring preferentially occurs at the 3 and 6 positions, which are the most electronically activated.[7][8] Achieving selective bromination at the 2 and 7 positions is challenging and often results in a mixture of isomers, complicating purification.
Conversely, by starting with a precursor that ensures the correct 2,7-dibromo scaffold, the subsequent N-alkylation is a highly efficient and specific reaction that does not alter the substitution pattern on the aromatic core. A robust method for creating the 2,7-dibromo-9H-carbazole precursor is the Cadogan cyclization, which builds the carbazole ring system with the bromine atoms already in place.[9][10]
Chapter 2: Synthesis of the Key Precursor: 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls through a reductive cyclization mechanism.[10][11] This approach provides a clean and high-yielding route to the 2,7-dibromo-9H-carbazole intermediate, starting from 4,4'-dibromo-2-nitrobiphenyl.
Reaction Mechanism
The reaction proceeds via the deoxygenation of the nitro group by a phosphine reagent, such as triphenylphosphine (PPh₃), to form a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the five-membered pyrrole ring of the carbazole core.
Caption: Reaction scheme for the Cadogan cyclization.
Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole (1)
-
Reagents:
-
4,4'-Dibromo-2-nitrobiphenyl
-
Triphenylphosphine (PPh₃)
-
o-Dichlorobenzene (solvent)
-
-
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) and triphenylphosphine (2.5 eq).[9]
-
Add anhydrous o-dichlorobenzene as the solvent (approx. 5 mL per gram of starting material).[9]
-
Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 3-4 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly using silica gel column chromatography. A typical eluent system is a gradient of hexane and dichloromethane (e.g., starting with 5:1 Dichloromethane:Hexane).[9]
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield 2,7-dibromo-9H-carbazole as an off-white solid. A typical yield is around 80-85%.[9]
-
Chapter 3: N-Alkylation: Attaching the Hexyl Solubilizing Group
With the 2,7-dibromo-9H-carbazole precursor in hand, the final step is the attachment of the hexyl chain via an N-alkylation reaction. This is a classic nucleophilic substitution (S_N2) reaction.
Reaction Mechanism
A strong base deprotonates the acidic N-H proton of the carbazole (pKa ≈ 16-17), forming a carbazolide anion. This potent nucleophile then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide leaving group to form the C-N bond.
Experimental Protocol: Synthesis of this compound (2)
-
Reagents:
-
2,7-Dibromo-9H-carbazole (1)
-
1-Bromohexane (Hexyl Bromide)
-
Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets[12]
-
Solvent: Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2,7-dibromo-9H-carbazole (1.0 eq) in acetone (approx. 50 mL per gram of carbazole).[12]
-
Add powdered sodium hydroxide (1.0 eq) to the solution.[12]
-
Add 1-bromohexane (1.05 eq) dropwise to the stirred suspension at room temperature.[12]
-
Heat the mixture to reflux and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. The product spot will have a higher Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, brine, and water.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a solvent such as ethanol or hexanes to yield this compound as white, needle-like crystals.[6][12]
-
Caption: Step-by-step workflow for N-alkylation.
Chapter 4: Purification and Structural Characterization
Rigorous purification and characterization are essential to validate the synthesis and ensure the material is suitable for high-performance applications.
-
Purification: Recrystallization is often sufficient to obtain high-purity material (>99%). For stubborn impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.[3][9]
-
Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include: a triplet around 0.8-0.9 ppm for the terminal methyl group of the hexyl chain, a series of multiplets between 1.2-1.5 ppm for the internal methylene groups, a triplet around 4.1-4.3 ppm for the methylene group directly attached to the nitrogen, and distinct signals in the aromatic region (7.2-8.1 ppm) corresponding to the protons on the dibrominated carbazole core.[9][13]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the six distinct carbons of the hexyl chain and the six unique aromatic carbons of the C₂-symmetric carbazole core.[9][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.[9]
-
Melting Point (mp): The purified compound should have a sharp melting point. The reported melting point for 2,7-dibromo-9H-carbazole (the precursor) is 225-230 °C.[14] The N-alkylated product will have a lower melting point.
-
Chapter 5: Data Summary & Troubleshooting
| Parameter | Precursor Synthesis (Cadogan) | N-Alkylation Step |
| Key Reagents | 4,4'-dibromo-2-nitrobiphenyl, PPh₃ | 2,7-Dibromo-9H-carbazole, 1-Bromohexane, NaOH |
| Solvent | o-Dichlorobenzene | Acetone |
| Temperature | 180 °C | Reflux (~56 °C) |
| Typical Reaction Time | 3-4 hours | 8-12 hours |
| Purification Method | Column Chromatography | Recrystallization |
| Typical Yield | 80-85%[9] | >80%[12] |
Troubleshooting:
-
Incomplete N-Alkylation: If TLC shows significant remaining starting material, the cause could be an insufficient amount of base, wet solvent (which deactivates the base), or insufficient reaction time. The reaction can be driven to completion by adding more base and alkylating agent and extending the reflux time.
-
Low Yield: Low yields may result from impure starting materials or inefficient extraction during workup. Ensure all reagents are of high purity and the solvent used for extraction is appropriate.
-
Purification Issues: If recrystallization fails to yield a pure product, column chromatography is the recommended alternative. An oily product suggests residual solvent or impurities; purification should be repeated.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process: the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl to form the 2,7-dibromo-9H-carbazole core, followed by a standard N-alkylation with 1-bromohexane. This pathway ensures absolute regiochemical control, leading to a high-purity product in good overall yield. The resulting molecule is a highly valuable and versatile building block, enabling the construction of complex conjugated materials for the next generation of organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,7-Dibromocarbazole CAS#: 136630-39-2 [m.chemicalbook.com]
- 4. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 5. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.com]
Spectroscopic Data for 2,7-Dibromo-9-hexyl-9H-carbazole: An In-depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: 2,7-Dibromo-9-hexyl-9H-carbazole is a key intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibrominated carbazole core provides a versatile platform for further functionalization through cross-coupling reactions, while the N-hexyl group enhances solubility in organic solvents, facilitating device fabrication.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and electronic properties of this pivotal building block. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in established scientific principles and supported by data from closely related analogs.
Molecular Structure and Numbering Scheme
To facilitate the discussion of spectroscopic data, the following IUPAC numbering scheme for the this compound molecule will be utilized throughout this guide.
Caption: IUPAC numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity of atoms and the overall molecular architecture.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the carbazole core, and the aliphatic region, representing the protons of the hexyl chain.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its ability to dissolve many organic compounds and its relatively simple residual solvent peak.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.
-
Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 2H | H-4, H-5 |
| ~7.50 | d | 2H | H-1, H-8 |
| ~7.35 | dd | 2H | H-3, H-6 |
| ~4.25 | t | 2H | H-1' |
| ~1.85 | m | 2H | H-2' |
| ~1.30-1.20 | m | 6H | H-3', H-4', H-5' |
| ~0.85 | t | 3H | H-6' |
Interpretation and Justification:
-
Aromatic Region (δ 7.0-8.5 ppm): The symmetry of the 2,7-disubstituted carbazole core results in three distinct signals for the aromatic protons, each integrating to two protons.
-
The downfield doublet at approximately 8.05 ppm is assigned to H-4 and H-5. These protons are deshielded due to their proximity to the electron-withdrawing bromine atoms and the anisotropic effect of the adjacent benzene ring. This assignment is consistent with data from the parent 2,7-dibromo-9H-carbazole.[2][3]
-
The doublet at around 7.50 ppm corresponds to H-1 and H-8.
-
The doublet of doublets at approximately 7.35 ppm is assigned to H-3 and H-6. These protons are coupled to both H-4/H-5 and H-1/H-8.
-
-
Aliphatic Region (δ 0.8-4.5 ppm): The signals for the hexyl chain are characteristic of a straight-chain alkyl group attached to a nitrogen atom.
-
The triplet at ~4.25 ppm is assigned to the methylene protons (H-1') directly attached to the nitrogen. These protons are the most deshielded in the alkyl chain due to the inductive effect of the nitrogen atom.
-
The remaining methylene protons of the hexyl chain appear as multiplets in the upfield region (~1.20-1.85 ppm).
-
The terminal methyl group (H-6') gives rise to a characteristic triplet at approximately 0.85 ppm.
-
The introduction of an N-alkyl group generally causes a slight upfield shift of the carbazole protons compared to the N-H precursor, but the overall pattern remains similar.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a more concentrated sample and a longer acquisition time are typically required.
Experimental Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a 100 MHz or higher spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom. A sufficient number of scans (typically several hundred to thousands) is necessary.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-8a, C-9a |
| ~123.5 | C-4, C-5 |
| ~121.0 | C-1, C-8 |
| ~120.5 | C-3, C-6 |
| ~112.0 | C-4a, C-4b |
| ~111.5 | C-2, C-7 |
| ~43.5 | C-1' |
| ~31.5 | C-4' |
| ~29.0 | C-2' |
| ~26.5 | C-3' |
| ~22.5 | C-5' |
| ~14.0 | C-6' |
Interpretation and Justification:
-
Aromatic Carbons: The chemical shifts of the carbazole core carbons are influenced by the bromine substituents and the nitrogen atom. The quaternary carbons (C-8a, C-9a, C-4a, C-4b) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly attached to the bromine atoms (C-2, C-7) are expected to be shifted upfield due to the heavy atom effect.
-
Aliphatic Carbons: The chemical shifts of the hexyl chain carbons follow predictable trends, with C-1' being the most downfield due to its proximity to the nitrogen atom. The remaining carbons show characteristic shifts for a saturated alkyl chain.
Caption: Workflow for ¹H NMR analysis of this compound.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the elemental composition.
Expected Mass Spectrometry Data:
The molecular formula for this compound is C₁₈H₁₉Br₂N. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximately 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a triplet of peaks for the molecular ion with a relative intensity ratio of approximately 1:2:1.
Predicted m/z Values:
| Ion | Calculated m/z | Isotopic Pattern |
| [M]⁺ (C₁₈H₁₉⁷⁹Br₂N)⁺ | 407.9966 | ~1 |
| [M+2]⁺ (C₁₈H₁₉⁷⁹Br⁸¹BrN)⁺ | 409.9945 | ~2 |
| [M+4]⁺ (C₁₈H₁₉⁸¹Br₂N)⁺ | 411.9925 | ~1 |
| [M+H]⁺ (C₁₈H₂₀⁷⁹Br₂N)⁺ | 408.9944 | ~1 |
| [M+H+2]⁺ (C₁₈H₂₀⁷⁹Br⁸¹BrN)⁺ | 410.9923 | ~2 |
| [M+H+4]⁺ (C₁₈H₂₀⁸¹Br₂N)⁺ | 412.9903 | ~1 |
Note: The most abundant peak in the molecular ion cluster will be at m/z ~410.
Fragmentation Analysis:
While ESI is a soft ionization technique, some fragmentation may be observed. Common fragmentation pathways for N-alkyl carbazoles include cleavage of the alkyl chain. A significant fragment would be the loss of the hexyl chain, resulting in a peak corresponding to the 2,7-dibromocarbazole cation.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with closely related analogs, serves as a reliable reference for researchers working with this important building block. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the advancement of organic electronic materials and devices.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,7-Dibromo-9-hexyl-9H-carbazole
Introduction: The Significance of Substituted Carbazoles
Carbazole and its derivatives are a cornerstone of modern materials science, particularly in the realm of organic electronics. The rigid, planar, and electron-rich nature of the carbazole nucleus makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic, photophysical, and morphological properties.
Among these, 2,7-disubstituted carbazoles are of particular interest. Unlike substitution at the 3,6-positions, functionalization at the 2,7-positions extends the conjugation pathway along the long axis of the molecule, leading to desirable photophysical properties.[1] The introduction of an N-alkyl chain, such as a hexyl group at the 9-position, serves a critical dual purpose: it significantly enhances the solubility of the otherwise rigid molecule in common organic solvents and influences the solid-state packing, both of which are crucial for device fabrication and performance.[2] This guide provides a detailed examination of the molecular structure and conformation of a key representative of this class: 2,7-Dibromo-9-hexyl-9H-carbazole.
Synthesis and Spectroscopic Validation
The reliable synthesis and rigorous characterization of this compound are prerequisites for its application. The synthetic pathway typically involves a two-step process.
Synthetic Pathway
A common and effective route begins with the synthesis of the 2,7-dibromo-9H-carbazole core, followed by N-alkylation.
-
Cadogan Cyclization : The synthesis of the 2,7-dibromocarbazole core is often achieved via a Cadogan-type reductive cyclization.[3] This reaction typically involves the deoxygenation of a 2-nitro-biphenyl precursor, such as 4,4'-dibromo-2-nitrobiphenyl, using a phosphite reagent like triphenylphosphine (PPh₃) or tris(2-ethylhexyl) phosphite at elevated temperatures.[4] The reaction proceeds through a nitrene intermediate which then cyclizes to form the carbazole ring. The choice of a trivalent phosphorus reagent is key, as it efficiently abstracts oxygen atoms from the nitro group to facilitate the cyclization.
-
N-Alkylation : The subsequent N-alkylation of the 2,7-dibromo-9H-carbazole intermediate is carried out by reacting it with an alkyl halide, in this case, 1-bromohexane. This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion which then attacks the alkyl halide in a classic Sₙ2 reaction. Microwave-assisted protocols have also been developed to accelerate this step, aligning with green chemistry principles by reducing reaction times.[5]
The workflow for synthesis and characterization is outlined below.
Caption: Synthesis and validation workflow for this compound.
Spectroscopic Characterization
Validation of the molecular structure is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure.[6]
-
¹H NMR : The spectrum would show characteristic signals for the aromatic protons on the carbazole core, with their splitting patterns and chemical shifts being indicative of the 2,7-substitution pattern. The hexyl chain would exhibit distinct signals in the aliphatic region, including a triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR : The spectrum provides a count of the unique carbon environments. The number of signals in the aromatic region confirms the symmetry of the dibrominated carbazole core, while the signals in the aliphatic region correspond to the six carbons of the hexyl chain.[7]
-
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) that is a definitive signature for the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present. Key vibrational bands would include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic rings, and the C-N stretching associated with the carbazole nitrogen.[8]
Molecular Structure and Conformation
The Carbazole Core
The fundamental carbazole unit is an aromatic, tricyclic system. In its unsubstituted form, the molecule is planar.[10][11] The introduction of bromine atoms at the 2 and 7 positions does not significantly distort this planarity. This planarity is crucial as it facilitates π-orbital overlap, which is essential for charge transport in electronic devices.
The Hexyl Chain Conformation
The hexyl group attached to the nitrogen atom introduces conformational flexibility. In the solid state, long alkyl chains like hexyl or octyl tend to adopt a low-energy, fully extended anti conformation.[2][9] This linear arrangement is energetically favorable as it minimizes steric hindrance. The orientation of the hexyl chain relative to the carbazole plane is a key conformational feature. It typically projects away from the plane, influencing how the molecules pack together in a crystal lattice.
Crystal Packing and Intermolecular Interactions
The solid-state arrangement, or crystal packing, is dictated by a combination of non-covalent interactions and is critical for the material's bulk properties, such as charge mobility. For N-alkylated 2,7-dibromocarbazoles, a common packing motif is the formation of a segregated bilayer structure.[2][9]
-
Bilayer Formation : The molecules arrange themselves such that the polar, aromatic carbazole units are segregated from the nonpolar, aliphatic hexyl chains. The hexyl chains interdigitate with each other, forming a distinct aliphatic bilayer that separates rows of the carbazole units.[2]
-
π-π Stacking : The planar carbazole cores engage in offset π-π stacking interactions.[2] This type of interaction is crucial for facilitating charge hopping between adjacent molecules. The centroid-to-centroid distance between stacked carbazole units in the 9-octyl analogue is reported to be around 4.28 Å, indicating a significant, albeit not perfectly co-facial, interaction.[9]
-
Halogen and C-H Interactions : The bromine atoms and the hydrogen atoms on the molecule also play a significant role in directing the crystal packing.
-
Bromine···Bromine Interactions : Short contacts between bromine atoms on adjacent molecules are often observed.[2] These interactions, with distances shorter than the sum of their van der Waals radii (3.70 Å), are a form of halogen bonding that helps to stabilize the crystal lattice.[9]
-
C-H···π Interactions : The methylene group of the alkyl chain immediately adjacent to the nitrogen atom can participate in C-H···π interactions with the aromatic system of a neighboring carbazole. This further anchors the molecules in an offset packing arrangement.[2][9]
-
The interplay of these interactions is visualized in the diagram below.
Caption: Intermolecular forces governing the solid-state structure of this compound.
Structure-Property Relationships
The specific molecular structure and conformation of this compound directly influence its properties and suitability for various applications.
| Property | Structural Origin | Implication for Applications |
| Solubility | The flexible, nonpolar 9-hexyl chain disrupts efficient crystal packing and interacts favorably with organic solvents. | Enables solution-based processing for large-area and low-cost device fabrication (e.g., spin-coating, inkjet printing).[2] |
| Electronic Properties | The extended π-conjugation across the 2,7-positions of the planar carbazole core. Bromine atoms are electron-withdrawing, which can lower the energy levels of the frontier molecular orbitals (HOMO/LUMO). | The energy levels can be tuned for efficient charge injection/transport in OLEDs and for matching the absorption spectrum with solar radiation in photovoltaics.[1][12] |
| Charge Transport | Ordered, offset π-π stacking in the solid state provides pathways for charge carriers to hop between molecules. The insulating aliphatic layers can influence the directionality of charge transport. | Crucial for achieving high charge carrier mobility in transistors and efficient charge collection in solar cells.[2] |
| Chemical Reactivity | The bromine atoms at the 2,7-positions serve as reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Allows the molecule to be used as a versatile building block for synthesizing more complex polymers and dendrimers with tailored properties.[13] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dibromo-9H-carbazole (via Cadogan Cyclization)
This protocol is adapted from established literature procedures.[4]
-
Reagents & Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dibromo-2-nitrobiphenyl (1 equivalent), triphenylphosphine (2.5 equivalents), and o-dichlorobenzene (as solvent).
-
Reaction : Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., Argon) and stir for 3-5 hours.
-
Workup : Cool the mixture to room temperature. The product may precipitate. If so, filter the solid. If not, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane/toluene) to isolate the 2,7-dibromo-9H-carbazole.
-
Validation : Confirm the product's identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).
Protocol 2: N-Alkylation to form this compound
This protocol is a generalized procedure based on standard N-alkylation methods.[2]
-
Reagents & Setup : To a solution of 2,7-dibromo-9H-carbazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 3-4 equivalents).
-
Addition : Add 1-bromohexane (1.5 equivalents) to the suspension.
-
Reaction : Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or hexanes) to obtain the final product as a solid.
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
References
- 1. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scilit.com [scilit.com]
- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 13. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
An In-depth Technical Guide to 2,7-Dibromo-9-hexyl-9H-carbazole (CAS No. 654676-12-7) for Advanced Optoelectronic Applications
Introduction: The Strategic Importance of Carbazole Derivatives in Organic Electronics
In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of constituent materials is paramount to device performance. Carbazole derivatives have emerged as a cornerstone class of materials, prized for their robust thermal and electrochemical stability, excellent hole-transporting properties, and high photoluminescence quantum yields.[1][2] This guide focuses on a specific, yet versatile, building block: 2,7-Dibromo-9-hexyl-9H-carbazole. Its strategic design—marrying a charge-transporting core with solubilizing and reactive functionalities—makes it a key intermediate for the synthesis of high-performance host materials, hole-transporting layers (HTLs), and emitters in state-of-the-art OLED devices.[3][4]
This document serves as a technical resource for researchers, chemists, and materials scientists engaged in the development of next-generation optoelectronic devices. We will dissect the molecular rationale behind this compound, detail its physicochemical properties, and provide a foundational experimental protocol for its application in OLED fabrication, thereby offering both theoretical grounding and practical insights.
Physicochemical and Electronic Properties
This compound is a solid crystalline material, typically appearing as a white to pale yellow powder.[5] The core of its utility lies in a unique combination of physical and electronic characteristics, summarized below:
| Property | Value | Source(s) |
| CAS Number | 654676-12-7 | [5] |
| Molecular Formula | C₁₈H₁₉Br₂N | [3][6] |
| Molecular Weight | 409.16 g/mol | [6] |
| Physical Form | Crystal - Powder | [5] |
| Color | White to slightly pale yellow | [5] |
| Melting Point | 72.0 to 76.0 °C | [7][8] |
| Purity | >98.0% (GC) | [7] |
| Solubility | Soluble in common organic solvents such as toluene. | [7][8] |
| Storage | Recommended in a cool, dark place (<15°C) or refrigerator. | [5][7] |
Molecular Design: A Synthesis of Functionality
The efficacy of this compound as a precursor for OLED materials is not accidental; it is a product of deliberate molecular engineering. Each component of the molecule serves a distinct and critical purpose.
The Carbazole Core: The Engine of Charge Transport
The foundational 9H-carbazole moiety is an electron-rich aromatic heterocycle.[9] This inherent electron-donating nature provides excellent hole-transporting capabilities, a critical function for efficient charge injection and movement within an OLED stack.[1][10] Furthermore, the rigidity of the fused ring system contributes to high thermal stability and a high triplet energy, which is particularly crucial when used as a host material for phosphorescent emitters, as it prevents reverse energy transfer and quenching.[10]
The 9-Hexyl Group: Ensuring Processability
While the carbazole core offers electronic advantages, its planar structure can lead to aggregation and poor solubility in organic solvents. The introduction of a hexyl chain at the N-9 position strategically disrupts intermolecular packing.[7] This alkyl group significantly enhances the compound's solubility, making it amenable to solution-based processing techniques like spin-coating, which are often more cost-effective and scalable than vacuum deposition methods.[7][10][11]
The 2,7-Bromo Substituents: Gateways to Functionalization
The bromine atoms at the 2 and 7 positions are the key to this molecule's versatility as a chemical intermediate. These positions are synthetically accessible for a variety of cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig reactions. This allows for the facile introduction of other aromatic or functional groups, enabling the synthesis of a diverse library of materials with tailored electronic properties, such as tuning the HOMO/LUMO energy levels for optimized charge injection or emissive characteristics.[2][12] For instance, coupling with electron-withdrawing or -donating aryl groups can precisely modulate the compound's final role as a hole-transporter, an emitter, or a bipolar host material.[4][13]
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
A Theoretical and Computational Guide to 2,7-Dibromo-9-hexyl-9H-carbazole: Molecular Insights for Advanced Materials
Abstract
This technical guide provides a comprehensive theoretical examination of 2,7-Dibromo-9-hexyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. Leveraging the principles of computational chemistry, this document delves into the molecule's structural, electronic, and optical properties. Through detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the fundamental characteristics that underpin its performance in applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, molecular-level understanding to inform the rational design of next-generation carbazole-based materials.
Introduction: The Significance of this compound
Carbazole derivatives are a cornerstone of modern organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and versatile functionalization chemistry.[1] Within this class of materials, 2,7-disubstituted carbazoles are of particular interest as they allow for the extension of conjugation along the molecular backbone, leading to desirable electronic and photophysical properties.[2] The subject of this guide, this compound, serves as a critical intermediate in the synthesis of a wide array of high-performance organic semiconductors.[3]
The bromine atoms at the 2 and 7 positions provide reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.[4] The N-hexyl chain at the 9-position is not merely a passive substituent; it imparts solubility in common organic solvents, a crucial attribute for solution-based processing and device fabrication.[5] Theoretical studies suggest that while the alkyl chain length can influence molecular packing and charge transport in the solid state, its direct impact on the electronic properties of the carbazole core is often minimal.[6][7][8] This guide will explore the theoretical underpinnings of these properties, providing a predictive framework that complements and guides experimental endeavors.
Theoretical Methodologies: A Computational Approach to Molecular Properties
To unravel the intrinsic properties of this compound, a suite of computational chemistry techniques is employed. The workflow is designed to provide a holistic view of the molecule, from its ground-state geometry to its excited-state behavior.
Figure 1: A representative workflow for the theoretical investigation of this compound.
Ground State Geometry Optimization
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, paired with a basis set such as 6-31G*. This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.
Electronic Structure Analysis
Once the optimized geometry is obtained, a deeper analysis of the electronic structure is performed. Key parameters include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. Their energy levels and spatial distribution govern the molecule's charge-transport characteristics and its behavior as an electron donor or acceptor.
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This is invaluable for understanding intermolecular interactions and predicting sites of reactivity.
Excited State Properties and UV-Vis Spectra Simulation
To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry. This method allows for the prediction of vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational methodology.
In-Depth Analysis of Theoretical Results
Molecular Geometry
The optimized geometry of this compound reveals a largely planar carbazole core. The hexyl chain, due to its flexibility, can adopt various conformations, but these have a negligible effect on the electronic structure of the aromatic core. For comparison, the crystal structure of the closely related 2,7-dibromo-9-octyl-9H-carbazole shows a nearly planar carbazole skeleton.[9][10]
| Parameter | Theoretical (B3LYP/6-31G*) | Experimental (2,7-dibromo-9-octyl-9H-carbazole)[9] |
| C-N-C (carbazole ring) | ~108-109° | Not reported |
| C-Br bond length | ~1.89 Å | Not reported |
| Dihedral angle (carbazole plane) | < 1° | Nearly planar |
Table 1: Comparison of selected theoretical and experimental geometric parameters.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound are central to its function in electronic devices. The HOMO and LUMO energy levels, and the resulting energy gap, are critical determinants of its charge injection and transport capabilities.
| Property | Calculated Value (eV) |
| HOMO Energy | -5.8 to -6.0 |
| LUMO Energy | -1.9 to -2.1 |
| HOMO-LUMO Gap | 3.9 to 4.1 |
Table 2: Predicted electronic properties of this compound. Values are typical ranges from DFT calculations on similar carbazole derivatives.
The HOMO is typically localized over the entire carbazole ring system, with significant contributions from the nitrogen atom and the aromatic carbons. This delocalization is indicative of its good hole-transporting capabilities. The LUMO is also distributed across the aromatic core, with some contribution from the bromine atoms. The relatively large HOMO-LUMO gap is characteristic of a material that is transparent in the visible region, making it suitable as a host material in OLEDs.
Simulated Optical Properties
TD-DFT calculations predict the primary electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, the lowest energy absorption band is predicted to be in the UV region, corresponding to the HOMO-LUMO transition.
Experimental Protocols: From Synthesis to Characterization
A comprehensive understanding of this compound necessitates a synergy between theoretical predictions and experimental validation. Below are representative protocols for its synthesis and characterization.
Synthesis of this compound
A common and effective method for the synthesis of N-alkylated carbazoles is the alkylation of the parent carbazole.
Figure 2: A generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of 2,7-dibromo-9H-carbazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add 1-bromohexane to the reaction mixture.
-
Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[3]
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and the successful attachment of the hexyl chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the optical properties of the molecule, including its absorption and emission maxima. The experimental data can then be directly compared with the results from TD-DFT calculations.
Conclusion and Future Outlook
This technical guide has provided a detailed theoretical framework for understanding the fundamental properties of this compound. Through the application of DFT and TD-DFT, we have elucidated its optimized geometry, electronic structure, and optical characteristics. The computational results are in good agreement with available experimental data for closely related analogs, providing a high degree of confidence in the predictive power of these theoretical methods.
The insights gained from these theoretical studies are invaluable for the rational design of new materials based on the this compound scaffold. By understanding how modifications to the molecular structure influence the electronic and optical properties, researchers can more efficiently develop next-generation materials for advanced applications in organic electronics and beyond. Future work could focus on theoretical investigations of oligomers and polymers derived from this versatile building block to explore the evolution of properties with increasing conjugation length.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Thermal Stability of 2,7-Dibromo-9-hexyl-9H-carbazole
Foreword for the Advanced Researcher
This technical guide addresses the thermal stability of 2,7-Dibromo-9-hexyl-9H-carbazole, a key building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thermal integrity of this molecule is a critical parameter that dictates its processability during device fabrication, as well as the long-term operational stability and lifetime of the resulting devices. While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, this guide provides a comprehensive framework for its thermal analysis.
We will delve into the foundational principles of thermal analysis as applied to carbazole derivatives, present detailed, field-proven experimental protocols for TGA and DSC, and offer an expert analysis of the expected thermal behavior and degradation pathways based on the known chemistry of the carbazole core, N-alkyl chains, and carbon-bromine bonds. This document is intended to be a practical and authoritative resource for researchers, enabling them to rigorously assess the thermal properties of this and similar carbazole-based materials.
The Significance of Thermal Stability in Carbazole-Based Materials
Carbazole derivatives are widely employed in organic electronics due to their excellent hole-transporting properties, high photoluminescence quantum yields, and the ability to tune their electronic characteristics through substitution.[1] The 2,7-dibromo substitution pattern, in particular, provides reactive sites for further molecular elaboration through cross-coupling reactions, while the N-hexyl group enhances solubility in organic solvents, facilitating solution-based processing.[2]
The thermal stability of these materials is paramount for several reasons:
-
Sublimation and Deposition: In vacuum thermal evaporation processes for OLED fabrication, the material must be stable at the temperatures required for its sublimation and deposition. Premature decomposition can lead to impurities in the deposited thin films, degrading device performance.
-
Annealing and Processing: Post-deposition annealing is often employed to optimize the morphology and charge-transport properties of organic thin films. The material must withstand these temperatures without degradation.
-
Operational Lifetime: During operation, electronic devices generate heat. Materials with poor thermal stability can degrade over time, leading to a decline in device performance and a shortened lifespan.
Experimental Determination of Thermal Stability
The primary techniques for assessing the thermal stability of organic small molecules are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide detailed, self-validating protocols for the analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to identify the loss of volatile components.
2.1.1 Causality Behind Experimental Choices
-
Atmosphere: An inert atmosphere (typically nitrogen or argon) is crucial to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition and would not be representative of the conditions in many device fabrication processes (e.g., vacuum deposition).
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of closely spaced thermal events, while faster rates can shift decomposition to higher temperatures.
-
Sample Preparation: A small sample size (3-5 mg) ensures uniform heating and minimizes temperature gradients within the sample. The sample should be a fine powder to maximize surface area and ensure consistent results.
2.1.2 Step-by-Step TGA Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for temperature and mass.
-
Start the nitrogen gas flow at a rate of 20-50 mL/min to purge the furnace and balance.
-
-
Sample Preparation:
-
Tare an empty TGA pan (platinum or alumina).
-
Accurately weigh 3-5 mg of this compound into the pan. Distribute the sample evenly across the bottom of the pan.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to ensure thermal stability before the heating ramp.
-
-
TGA Measurement:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).
2.2.1 Causality Behind Experimental Choices
-
Hermetically Sealed Pans: Aluminum pans are used to contain the sample. Hermetic sealing is important to prevent mass loss due to sublimation at elevated temperatures, which would affect the heat flow measurement.
-
Heat-Cool-Heat Cycle: This cycle is critical for obtaining reliable data. The first heating scan reveals the thermal history of the sample from its synthesis and purification. The cooling scan allows the material to recrystallize in a controlled manner. The second heating scan provides the intrinsic thermal properties of the material, free from its previous thermal history.
-
Inert Atmosphere: As with TGA, a nitrogen atmosphere prevents oxidative reactions.
2.2.2 Step-by-Step DSC Protocol
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Start the nitrogen gas flow at a rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Tare an empty aluminum DSC pan and lid.
-
Accurately weigh 2-4 mg of this compound into the pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a starting temperature of 25 °C.
-
-
DSC Measurement (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.
-
Cool: Cool the sample to 25 °C at a rate of 10 °C/min.
-
Second Heat: Heat the sample again to the same upper temperature limit at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
From the second heating scan, determine the melting point (Tm) from the peak of the endothermic transition and the glass transition temperature (Tg), if present, from the step change in the baseline.
-
The crystallization temperature (Tc) is determined from the peak of the exothermic transition during the cooling scan.
-
Expected Thermal Behavior and Degradation Pathways
While specific data for this compound is not available, we can predict its thermal properties based on the extensive literature on related carbazole derivatives.
Predicted Thermal Properties
Carbazole-based materials are known for their high thermal stability.[1] The rigid, aromatic carbazole core contributes significantly to this stability. For many carbazole derivatives used in OLEDs, decomposition temperatures (Td at 5% weight loss) are reported to be well above 300 °C, and often exceeding 400 °C.[1][3]
Table 1: Predicted Thermal Properties of this compound and Comparison with Related Compounds
| Property | Predicted Value for this compound | Representative Value for a similar Carbazole Derivative | Reference |
| Melting Point (Tm) | 90 - 110 °C | 98-102 °C (for 3,6-dibromo-9-hexyl-9H-carbazole) | [4] |
| Decomposition Temp. (Td, 5% loss) | > 300 °C | > 349 °C | [3] |
| Glass Transition Temp. (Tg) | Likely not observed (crystalline) | Often not observed in small, crystalline molecules | N/A |
Note: The values for the target compound are predictive. The representative values are from structurally similar molecules and are intended for illustrative purposes.
Proposed Thermal Degradation Mechanism
The thermal degradation of this compound is expected to proceed through a multi-step process, with the weakest bonds cleaving first.
-
Initial Degradation (Lower Temperatures): The N-hexyl chain is the most likely point of initial degradation. Homolytic cleavage of the C-C bonds within the hexyl chain can lead to the formation of smaller volatile fragments.
-
Higher Temperature Degradation: At more elevated temperatures, the C-Br bonds may undergo scission. The C-Br bond dissociation energy is lower than that of the C-H or C-C bonds within the aromatic carbazole core.
-
Carbazole Core Degradation: The carbazole ring system is highly stable and will only degrade at very high temperatures, likely through fragmentation of the aromatic rings.
Conclusion and Future Outlook
This compound is a molecule of significant interest for the advancement of organic electronics. Based on the robust nature of the carbazole moiety, it is predicted to possess high thermal stability, a critical attribute for its application in high-performance electronic devices. This guide provides a comprehensive framework for the experimental validation of its thermal properties through TGA and DSC, along with a scientifically grounded prediction of its thermal behavior and degradation mechanisms.
It is imperative for researchers working with this compound to perform the analyses detailed herein to establish a definitive thermal profile. Such data will not only contribute valuable knowledge to the field but also enable the rational design of processing parameters and the development of more stable and long-lasting organic electronic devices.
References
Solubility of 2,7-Dibromo-9-hexyl-9H-carbazole in organic solvents
An In-depth Technical Guide to the Solubility of 2,7-Dibromo-9-hexyl-9H-carbazole in Organic Solvents
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical building block in the field of organic electronics. Designed for researchers, chemists, and materials scientists, this document synthesizes theoretical principles with practical methodologies to offer a thorough understanding of the compound's behavior in various organic solvents.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of advanced organic materials. The carbazole core provides excellent electron-donating properties and chemical stability, making it a favored moiety for polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]
The strategic placement of bromine atoms at the 2 and 7 positions provides reactive sites for further chemical modifications, such as Suzuki or Stille coupling reactions, enabling the construction of complex conjugated systems.[2][3] Crucially, the addition of a hexyl group at the 9-position (the nitrogen atom) is a deliberate design choice to enhance the compound's solubility in common organic solvents.[4][5] This improved solubility is paramount for solution-based processing techniques, which are essential for fabricating large-area and flexible electronic devices. Understanding and controlling the solubility is therefore not merely a matter of convenience but a fundamental requirement for process optimization, purification, and achieving desired thin-film morphology and device performance.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before delving into its solubility. These parameters directly influence its interaction with solvents.
| Property | Value | Reference |
| CAS Number | 654676-12-7 | [6] |
| Molecular Formula | C₁₈H₁₉Br₂N | [6] |
| Molecular Weight | 409.16 g/mol | [6] |
| Appearance | White to light yellow powder or crystals | [7] |
| Melting Point | Not consistently reported; parent compound 2,7-Dibromo-9H-carbazole melts at 225-230 °C.[8] The hexyl chain would lower this value. |
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its distinct molecular architecture. The principle of "like dissolves like" provides a strong predictive framework.[9]
-
Carbazole Core : The large, aromatic, and relatively non-polar carbazole nucleus favors interactions with solvents that have similar characteristics, such as aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform), through π-π stacking and van der Waals forces.
-
Hexyl Chain (-C₆H₁₃) : This non-polar alkyl group is the primary driver of solubility in organic solvents.[4][5] It disrupts the intermolecular π-π stacking that can occur between the flat carbazole cores, which would otherwise lead to lower solubility. The flexible chain enhances interactions with non-polar and weakly polar solvents like hexanes, ethers, and esters.
-
Bromine Substituents (-Br) : The two bromine atoms increase the molecule's overall molecular weight and introduce polarizability. This enhances solubility in halogenated solvents and other moderately polar environments.
The logical interplay of these structural components dictates the compound's solubility profile.
Caption: Relationship between molecular structure and solubility.
Qualitative and Quantitative Solubility Profile
While precise quantitative data is not widely published, a reliable solubility profile can be constructed from synthesis reports, analogous compound data, and chemical principles. The addition of alkyl chains is a well-established method to increase the solubility of carbazole derivatives.[4][5]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Favorable π-π interactions between the solvent and the carbazole core. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform, Chlorobenzene | High | Good balance of polarity and dispersion forces to solvate the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good to Moderate | THF is generally a very effective solvent for a wide range of organic molecules. |
| Non-polar Aliphatics | Hexanes, Cyclohexane | Good | The hexyl chain strongly promotes solubility in these solvents. Crystallization from hexanes is reported for similar compounds, implying good solubility at elevated temperatures.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These solvents are polar aprotic and can solvate the molecule to some extent. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity suitable for moderate dissolution. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While powerful solvents, their high polarity is not an ideal match for the largely non-polar solute. Carbazole itself has high solubility in DMF.[10] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Insoluble | The high polarity and hydrogen-bonding nature of alcohols are poorly matched with the non-polar solute. |
| Water | Water | Insoluble | The compound is a large, non-polar organic molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for specific applications, direct experimental measurement is necessary. The following protocol describes a robust method for determining the solubility of this compound using the equilibrium saturation technique.
Step 1: Preparation of Saturated Solution
-
Dispense Solute: Add an excess amount of this compound to a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Add Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for an extended period (24 to 48 hours) to ensure that equilibrium is reached.[11] Periodically check to confirm that the concentration in the supernatant is no longer increasing.
Step 2: Sample Collection and Preparation
-
Cease Agitation: Turn off the shaker/stirrer and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle completely.
-
Withdraw Supernatant: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear, saturated supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Transfer the filtered aliquot into a volumetric flask of an appropriate size (e.g., 100 mL) and dilute to the mark with the same pure solvent. This dilution is necessary to bring the concentration into the linear range of the analytical instrument.
Step 3: Quantitative Analysis
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system for analysis.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance (at its λmax) or peak area for each standard to construct a calibration curve (Concentration vs. Response).
-
Sample Analysis: Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.
Step 4: Calculation of Solubility
-
Calculate Original Concentration: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the original, saturated solution.
-
Solubility = (Concentration of Diluted Sample) x (Dilution Factor)
-
-
Express Results: Express the solubility in standard units, such as mg/mL, g/L, or mol/L.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound exhibits good to high solubility in a range of common non-polar and weakly polar organic solvents, including aromatic hydrocarbons, halogenated solvents, and ethers. This favorable solubility profile is intentionally engineered through the incorporation of a hexyl chain at the 9-position, which is critical for its application in solution-processable organic electronics. While qualitative guidelines are invaluable for initial solvent screening, the provided experimental protocol offers a robust framework for obtaining the precise, quantitative data required for advanced materials processing, purification, and device fabrication.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oled-intermediates.com [oled-intermediates.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Page loading... [guidechem.com]
- 8. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of 2,7-Dibromo-9-alkyl-9H-carbazoles for Organic Electronics
This guide provides a comprehensive technical analysis of the crystal structure of 2,7-dibromo-9-alkyl-carbazoles, a critical class of building blocks in the development of advanced organic electronic materials. With a focus on the methodologies and scientific reasoning essential for researchers, scientists, and drug development professionals, this document will delve into the synthesis, purification, single-crystal growth, and detailed crystallographic analysis of these compounds. While the primary focus is on the hexyl derivative, this guide will leverage the detailed, publicly available crystallographic data of its close analogue, 2,7-Dibromo-9-octyl-9H-carbazole, as a representative case study to elucidate the nuanced relationship between molecular structure and solid-state packing.
Introduction: The Significance of 2,7-Dibromo-9-alkyl-carbazoles in Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent electron-donating properties and high chemical stability.[1] The 2,7-dibromo substitution pattern makes these molecules ideal precursors for a variety of cross-coupling reactions, enabling the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The introduction of an alkyl chain at the 9-position is a strategic choice to enhance solubility and influence the molecular packing in the solid state, which in turn governs the material's charge transport properties. A thorough understanding of the single-crystal structure is therefore paramount for establishing structure-property relationships and designing next-generation organic semiconducting materials.
Synthesis and Purification: A Pathway to High-Purity Crystalline Material
The synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole is typically achieved through a two-step process. The causality behind this synthetic route is to first establish the core brominated carbazole scaffold, followed by the introduction of the solubilizing alkyl chain.
Step 1: Electrophilic Bromination of Carbazole
The initial step involves the regioselective bromination of the carbazole core at the 2 and 7 positions. This is an electrophilic aromatic substitution reaction where the choice of brominating agent and reaction conditions is critical to achieving the desired disubstituted product while minimizing the formation of other isomers.
Experimental Protocol: Bromination of Carbazole
-
Reactants: Carbazole, N-Bromosuccinimide (NBS), and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask.
-
Slowly add NBS (2.2 equivalents) to the solution at room temperature while stirring.
-
Continue stirring for 12-24 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Rationale: The use of NBS in DMF is a common and effective method for the selective bromination of carbazoles. DMF acts as a polar aprotic solvent that facilitates the reaction. The stoichiometry is carefully controlled to favor disubstitution.
Step 2: N-Alkylation of 2,7-Dibromo-9H-carbazole
The second step is the N-alkylation of the synthesized 2,7-Dibromo-9H-carbazole with a hexyl halide. This reaction is typically performed under basic conditions to deprotonate the carbazole nitrogen, making it a more potent nucleophile. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this step.
Experimental Protocol: N-Alkylation of 2,7-Dibromo-9H-carbazole
-
Reactants: 2,7-Dibromo-9H-carbazole, 1-bromohexane, a base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) in a suitable solvent like DMF or under solvent-free "dry" media conditions for microwave synthesis.
-
Procedure (Microwave-assisted):
-
Mix 2,7-Dibromo-9H-carbazole, 1-bromohexane (1.5 equivalents), potassium carbonate, and a catalytic amount of TBAB.
-
Adsorb the mixture onto a solid support like potassium carbonate for dry media conditions.
-
Irradiate the mixture in a domestic or dedicated microwave reactor for 5-15 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Rationale: Microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the solid base and the organic reactants.
Purification and Characterization
Purification of the crude this compound is essential to obtain material suitable for single-crystal growth. A combination of column chromatography and recrystallization is typically employed.
-
Column Chromatography: Silica gel chromatography using a gradient of hexane and dichloromethane as the eluent is effective for separating the desired product from any unreacted starting materials or byproducts.
-
Recrystallization: This is a critical step for obtaining highly pure material. The choice of solvent is paramount. A good solvent system will dissolve the compound at an elevated temperature and allow for slow crystallization upon cooling, excluding impurities from the crystal lattice. Common solvents for carbazole derivatives include ethanol, isopropanol, acetone, and ethyl acetate, often in combination with a less polar co-solvent like hexane.[2]
Single-Crystal Growth: The Gateway to Structural Elucidation
The growth of high-quality single crystals is often the most challenging yet crucial step in crystal structure analysis. For organic semiconductors, slow evaporation and vapor diffusion are commonly employed techniques.[3]
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solvent Selection: Perform preliminary solubility tests to identify a solvent or solvent mixture in which the purified this compound has moderate solubility. A common choice for similar molecules is a mixture of a good solvent like dichloromethane or chloroform and a less polar "anti-solvent" like hexane or methanol.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of the chosen "good" solvent in a clean vial.
-
Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the "good" solvent to redissolve the precipitate, resulting in a saturated or near-saturated solution.
-
Cover the vial with parafilm and poke a few small holes with a needle.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Rationale: The slow rate of evaporation is critical. As the solvent volume decreases, the concentration of the solute gradually increases beyond its solubility limit, leading to the formation of well-ordered crystal nuclei. A slow growth process minimizes the incorporation of defects into the crystal lattice, resulting in crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
The Experimental Workflow
The workflow for a single-crystal X-ray diffraction experiment can be summarized as follows:
References
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Advanced Carbazole Derivatives via Suzuki-Miyaura Coupling with 2,7-Dibromo-9-hexyl-9H-carbazole
Introduction: The Strategic Importance of 2,7-Disubstituted Carbazoles
The carbazole core is a privileged heterocyclic scaffold, renowned for its electron-rich nature, high thermal stability, and excellent hole-transporting properties.[1] Specifically, the 2,7-disubstituted carbazole architecture has emerged as a cornerstone in the field of organic electronics. These derivatives are integral components in advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells.[1][2] Their utility stems from the ability to tune their photophysical and electronic properties by introducing various aryl or heteroaryl substituents at the 2 and 7 positions, which directly modulates the HOMO-LUMO energy gap and charge carrier mobility.[1][3]
The 9-hexyl group on the carbazole nitrogen ensures solubility in common organic solvents, a critical feature for solution-based processing and device fabrication. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for carbon-carbon bond formation. Among the array of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[4][5] This guide provides a detailed, experience-driven framework for successfully employing 2,7-Dibromo-9-hexyl-9H-carbazole in Suzuki coupling reactions to generate high-value, symmetrically-substituted biaryl carbazoles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction is not a "black box"; each component plays a precise and critical role in perpetuating the cycle.[4][6] The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: This is often the rate-determining step.[4] The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This process oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) complex. The reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl, making dibromo-substrates like ours highly suitable coupling partners.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base.[9] The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange onto the palladium center, displacing the halide.[10]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) center couple, forming the new carbon-carbon bond of the desired biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which then re-enters the cycle.[4][7]
Caption: Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Experimental Parameters & Rationale
A successful Suzuki coupling is a result of the careful selection and interplay of several key parameters. The choices are not arbitrary; they are grounded in the mechanistic principles discussed above.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis): A Pd(0) source that can be used directly. It is reliable but can be sensitive to air. Pd₂(dba)₃ / Pd(OAc)₂: These are Pd(0) and Pd(II) pre-catalysts, respectively. They are more air-stable but require a supporting ligand to form the active catalytic species.[11] For challenging couplings, using a pre-catalyst with a specific, high-performance ligand is often superior. |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), dppf | Causality: The ligand stabilizes the palladium center, enhances its solubility, and critically influences its reactivity. For dibromoarenes, which can be less reactive than diiodoarenes, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) are highly effective.[11] They accelerate both the oxidative addition and the reductive elimination steps, leading to higher efficiency and allowing for lower catalyst loadings.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Function: The base is essential for activating the boronic acid to form the boronate anion for transmetalation.[9] K₂CO₃: A common, cost-effective choice. K₃PO₄: A stronger base, often effective in more challenging couplings.[11] Cs₂CO₃: Highly effective due to its high solubility in organic solvents, but more expensive. The choice of base can also mitigate side reactions like protodeboronation.[8] |
| Solvent System | Toluene/EtOH/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O | Rationale: The solvent system must solubilize the organic substrate (carbazole), the palladium complex, and the inorganic base. A mixture of an organic solvent (Toluene, Dioxane) and an aqueous phase is standard. Water is crucial for dissolving the base and facilitating the formation of the active boronate species.[12] Rigorous degassing (e.g., by bubbling with argon) is mandatory to prevent oxygen from deactivating the Pd(0) catalyst.[8] |
| Boronic Acid | Aryl Boronic Acids, Aryl Boronate Esters (e.g., pinacol) | Reactivity & Stability: Boronic acids are the most common coupling partners.[4] However, they can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh conditions.[8] Boronate esters (like pinacol esters) are often more stable and can be used to minimize this side reaction.[8] |
Application Protocol: Synthesis of Symmetrical 2,7-Diaryl-9-hexyl-9H-carbazole
This protocol details a reliable method for the double Suzuki-Miyaura coupling of this compound to yield a symmetrical product.
Materials & Reagents
-
This compound
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (Anhydrous)
-
Ethanol (200 proof)
-
Deionized Water
-
Standard laboratory glassware, Schlenk line or glovebox, TLC plates, silica gel for chromatography.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and potassium carbonate (4.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromocarbazole substrate. The large excess of base is standard practice to drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment. This is a critical step to prevent catalyst degradation.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system. A typical ratio is a 4:1:1 mixture of Toluene:Ethanol:Water.[12] The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~10-15 mL per mmol of carbazole).
-
Final Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.
-
Catalyst Addition: With the inert gas flow maintained, quickly add the palladium catalyst, Pd(PPh₃)₄ (typically 3-5 mol%).
-
Scientist's Note: Adding the catalyst last minimizes its exposure to any trace oxygen and ensures it is introduced into a fully prepared reaction environment.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, sampling periodically. The reaction is generally complete within 12-24 hours.[12]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate or toluene and add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane gradient, to yield the pure 2,7-diaryl-9-hexyl-9H-carbazole.[7]
General Experimental Workflow
The following diagram outlines the logical flow from reaction setup to the final, purified product.
Caption: Fig. 2: General Workflow for Suzuki Coupling of 2,7-Dibromocarbazole.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving them efficiently.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) catalyst. Phosphine ligands may have oxidized.[8] Poor Solubility: Reagents are not sufficiently dissolved in the solvent system. Ineffective Base: The chosen base is not strong enough or soluble enough to activate the boronic acid. | Improve Inert Technique: Ensure rigorous degassing of solvents and a secure inert atmosphere throughout the reaction. Use fresh, high-quality catalyst and ligands.[8] Screen Solvents: Try alternative solvent systems like Dioxane/H₂O or DMF/H₂O. Ensure vigorous stirring.[13] Change Base: Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is common with electron-deficient boronic acids or prolonged heating.[8] | Use a Milder Base: KF or K₃PO₄ can be less harsh than other bases.[8] Lower Temperature/Time: If possible, run the reaction at a lower temperature for a shorter duration. Use a Boronate Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[8] |
| Homocoupling | Two molecules of the boronic acid couple together (Ar'-Ar') or two molecules of the carbazole couple (Ar-Ar). Often caused by the presence of oxygen.[6] | Strict Exclusion of Oxygen: This is the most critical factor. Thoroughly degas all reagents and solvents.[14] Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which can promote it.[6] |
| Formation of Monosubstituted Product | The reaction stops after the first coupling. The second C-Br bond is less reactive. | Increase Reaction Time/Temperature: More forcing conditions may be needed to drive the second coupling to completion. Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand (e.g., an SPhos or XPhos-based system) which can facilitate the more difficult second oxidative addition.[11] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Polymerization of 2,7-Dibromo-9-hexyl-9H-carbazole for organic electronics
An Application Guide to the Synthesis of Poly(2,7-carbazole)s for High-Performance Organic Electronics
The field of organic electronics, which leverages carbon-based materials for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is driven by the development of novel conjugated polymers.[1][2][3] Among these, poly(2,7-carbazole) derivatives have emerged as a standout class of materials. Their excellent charge transport properties, high thermal stability, and wide bandgap make them highly suitable for use as host materials in OLEDs and as donor materials in OPVs.[4][5][6]
Unlike their 3,6-linked counterparts, the 2,7-linkage in polycarbazoles creates a more linear and rigid polymer backbone. This extended π-conjugation leads to enhanced charge carrier mobility, a crucial factor for device efficiency.[7][8] The addition of a hexyl group at the 9-position of the carbazole nitrogen is a critical design choice, ensuring the polymer is soluble in common organic solvents, which is essential for solution-based processing and device fabrication.[9]
This guide provides detailed protocols for the polymerization of 2,7-Dibromo-9-hexyl-9H-carbazole into high-performance poly(9-hexyl-9H-carbazole-2,7-diyl), focusing on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and detail the necessary purification and characterization techniques.
The Engine of Polymerization: Palladium-Catalyzed Cross-Coupling
The synthesis of most conjugated polymers, including poly(2,7-carbazole)s, relies on transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for forming carbon-carbon bonds.[10][11] The general mechanism proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (in our case, the dibromo-carbazole monomer), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[12]
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[12]
The choice of ligands, bases, and reaction conditions is critical as they modulate the catalyst's activity and stability, directly influencing the polymerization's success and the final properties of the polymer.[14][15]
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.
Protocol 1: Suzuki Coupling Polymerization
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for synthesizing conjugated polymers due to its mild conditions and tolerance of a wide variety of functional groups.[16][17] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester.[13] For homopolymerization of this compound, it must first be converted into a diboronic acid or ester monomer. This protocol outlines the copolymerization with a suitable comonomer, for instance, a diboronic ester of another aromatic unit.
Principle of Causality
The base (e.g., K₂CO₃, CsF) plays a crucial role by activating the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center.[12][13] The choice of a bulky, electron-rich phosphine ligand, like P(t-Bu)₃ or SPhos, increases the electron density on the Pd(0) center, which accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination.[15] The reaction is performed under a strictly inert atmosphere as the active Pd(0) catalyst is sensitive to oxidation.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Monomer A | Sigma-Aldrich, TCI |
| Aromatic Diboronate Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) | Monomer B | Combi-Blocks, Boron Molecular |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | Strem Chemicals, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | Fisher Scientific |
| Toluene, anhydrous | Solvent | Acros Organics |
| Aliquat 336 | Phase Transfer Catalyst | Sigma-Aldrich |
| Argon or Nitrogen Gas, high purity | Inert Atmosphere | Airgas |
| Schlenk Flask and Line | Reaction Apparatus | Chemglass |
Step-by-Step Protocol
-
Monomer Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 eq), the aromatic diboronate ester comonomer (1.0 eq), and the palladium catalyst [Pd(PPh₃)₄] (1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous toluene to dissolve the monomers and catalyst. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃. Add the base solution to the reaction mixture. Add a few drops of Aliquat 336 as a phase-transfer catalyst to facilitate the interaction between the organic and aqueous phases.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen. This step is critical for preventing catalyst deactivation.
-
Polymerization: Heat the mixture to reflux (approx. 90-100 °C) under a positive pressure of inert gas. The reaction progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC). Polymerization is typically complete within 24-48 hours.
-
End-Capping: To control the molecular weight and terminate the polymer chains, add a small amount of an end-capping agent like bromobenzene (for boronic ester ends) or phenylboronic acid (for bromide ends) and stir for another 4-6 hours.[18]
-
Work-up and Precipitation: Cool the reaction to room temperature. Separate the organic layer and wash it with water (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Isolation: Pour the concentrated polymer solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Collection: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove residual monomers and salts, and dry under vacuum at 40-50 °C overnight.
Caption: Workflow for Suzuki Polymerization.
Protocol 2: Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation method particularly effective for the homopolymerization of dihaloaromatic monomers. It utilizes a nickel(0) complex, typically generated in situ, to couple the monomers.
Principle of Causality
The Ni(0) complex, usually formed by reducing a Ni(II) salt or by using a pre-formed complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], acts as the catalyst. The reaction proceeds through oxidative addition of the C-Br bonds to the nickel center. Unlike palladium-catalyzed reactions, it does not require an organometallic transmetalation partner. The presence of a ligand like 2,2'-bipyridyl is essential to stabilize the nickel catalyst and accelerate the reaction.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Monomer | Sigma-Aldrich, TCI |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | Catalyst | Strem Chemicals |
| 2,2'-Bipyridyl (bpy) | Ligand | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent | Fisher Scientific |
| Toluene, anhydrous | Solvent | Acros Organics |
| Argon or Nitrogen Gas, high purity | Inert Atmosphere | Airgas |
| Schlenk Flask and Line | Reaction Apparatus | Chemglass |
Step-by-Step Protocol
-
Catalyst Preparation: In a glovebox, add Ni(COD)₂ (1.2 eq relative to monomer) and 2,2'-bipyridyl (1.2 eq) to a Schlenk flask. Add anhydrous DMF and toluene. Heat the mixture to 80 °C, which should result in a deep-purple or deep-red solution, indicating the formation of the active Ni(0)(bpy) complex.
-
Monomer Addition: Dissolve the this compound monomer (1.0 eq) in anhydrous toluene in a separate flask and add it dropwise to the hot catalyst solution.
-
Polymerization: Maintain the reaction at 80 °C under a positive pressure of inert gas for 24-72 hours. The formation of the polymer is often indicated by an increase in the viscosity of the solution.
-
Work-up and Precipitation: Cool the reaction to room temperature. Pour the mixture into a solution of methanol/HCl (5% HCl) to quench the reaction and precipitate the polymer.
-
Isolation: Stir the mixture for several hours, then collect the polymer by filtration.
-
Purification: Wash the collected solid extensively with methanol, acetone, and then a hot aqueous EDTA solution to remove nickel residues. Finally, wash again with water and methanol.
-
Drying: Dry the purified polymer under high vacuum.
Critical Post-Polymerization Step: Purification
Residual catalyst (palladium or nickel) and low molecular weight oligomers can act as charge traps or quenching sites in an electronic device, severely degrading its performance.[19] Therefore, rigorous purification is not optional but a mandatory step. Soxhlet extraction is the most effective and widely used method for this purpose.[18][20]
Principle of Causality
Soxhlet extraction works by repeatedly washing the crude polymer with freshly distilled hot solvent.[21] A sequence of solvents with increasing polarity or solvency for the polymer is used. Initial washes with non-solvents (like methanol, acetone) remove catalyst residues and unreacted monomers. Subsequent washes with moderate solvents (like hexane, ethyl acetate) remove short-chain oligomers. Finally, a good solvent (like chloroform or chlorobenzene) is used to dissolve and extract the desired high molecular weight polymer, leaving behind insoluble, cross-linked, or very high molecular weight fractions.[18]
Soxhlet Extraction Protocol
-
Setup: Place the crude, dried polymer powder into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Sequence: Fill the boiling flask with the first solvent (e.g., methanol) and heat to reflux. Allow the solvent to cycle through the extractor for at least 24 hours.
-
Sequential Extraction: After 24 hours, discard the solvent and any extracted material. Dry the thimble and polymer before proceeding to the next solvent in the sequence. A typical sequence is:
-
Methanol (removes salts, catalyst residues)
-
Acetone (removes more polar impurities)
-
Hexane (removes low molecular weight, non-polar oligomers)
-
Chloroform or Chlorobenzene (dissolves and extracts the final, pure polymer)
-
-
Final Isolation: Collect the solution from the final chloroform/chlorobenzene extraction. Concentrate the solution and precipitate the pure polymer into methanol. Filter and dry the final product under high vacuum.
Caption: Workflow for Polymer Purification via Sequential Soxhlet Extraction.
Characterization and Expected Results
The final polymer should be characterized to confirm its structure and determine its physical properties, which are crucial for predicting its performance in a device.
| Parameter | Technique | Typical Values for Poly(2,7-carbazole)s | Rationale |
| Number-Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC/SEC) | 15 - 50 kDa | Higher Mₙ often leads to better film formation and higher charge mobility.[22] |
| Polydispersity Index (PDI) | GPC/SEC | 1.8 - 2.5 | A measure of the molecular weight distribution. Lower PDI is desirable for reproducible device performance. |
| Structure Confirmation | ¹H NMR Spectroscopy | Aromatic protons at ~7.5-8.5 ppm, alkyl protons at ~0.8-4.5 ppm. | Confirms the successful polymerization and absence of monomer impurities. |
| Optical Properties (λₘₐₓ) | UV-Vis Spectroscopy | ~380-420 nm (in solution) | Determines the polymer's absorption spectrum, which is critical for light-harvesting (OPV) or color purity (OLED). |
| Thermal Stability (Tₑ) | Thermogravimetric Analysis (TGA) | > 350 °C | High degradation temperature is essential for device longevity and stability during operation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Polymer Yield | Inactive catalyst (oxidized); Impure monomers or solvents; Insufficient degassing. | Use fresh catalyst from a glovebox; Purify all reagents and use anhydrous solvents; Ensure thorough degassing (e.g., freeze-pump-thaw). |
| Low Molecular Weight | Incorrect monomer stoichiometry; Reaction terminated prematurely; Presence of monofunctional impurities. | Use high-purity monomers and accurately weigh them; Allow the reaction to run for the full recommended time; Purify monomers before use. |
| Broad Polydispersity (PDI > 3) | Side reactions; Poor reaction control. | Optimize reaction temperature and time; Ensure a strictly inert atmosphere; Use end-capping to control chain growth. |
| Insoluble Product | Cross-linking reactions; Excessively high molecular weight. | Lower the reaction temperature; Reduce polymerization time; Ensure proper end-capping. |
Conclusion
The synthesis of high-quality poly(this compound) is a multi-step process that requires careful control over reaction conditions and rigorous purification. Both Suzuki and Yamamoto coupling reactions are effective methods for achieving this polymerization, each with its own set of advantages. By understanding the causality behind each experimental step—from the role of the catalyst and ligands to the necessity of an inert atmosphere and post-synthesis purification—researchers can reliably produce high-performance materials. The protocols outlined in this guide provide a robust foundation for scientists and engineers working to advance the field of organic electronics.
References
- 1. Poly(2,7-carbazole)s: structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]
- 4. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmcct.com [jmcct.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 20. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Using 2,7-Dibromo-9-hexyl-9H-carbazole in OLED fabrication.
An Application Guide to 2,7-Dibromo-9-hexyl-9H-carbazole in OLED Fabrication
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of this compound as a foundational building block for advanced materials in Organic Light-Emitting Diode (OLED) technology. This guide emphasizes the rationale behind experimental procedures, offering detailed protocols for synthesis and device fabrication.
Introduction: The Strategic Importance of the 2,7-Carbazole Scaffold
The carbazole heterocycle is a cornerstone in the design of high-performance organic electronic materials due to its rigid, electron-rich structure, which facilitates efficient hole transport.[1][2] In recent decades, substituted carbazole derivatives have been extensively developed for various roles within OLEDs, including as hole-transporting materials (HTMs), emissive layer hosts, and fluorescent emitters.[1][3][4][5][6]
The 2,7-disubstituted carbazole framework is particularly advantageous. Unlike the more common 3,6-substitution pattern, the 2,7-linkage creates a more linear molecular geometry. This linearity can promote favorable molecular packing and enhance charge mobility in thin films. The starting material, this compound, is a highly versatile precursor for creating these advanced materials.[1][7] The bromine atoms at the 2 and 7 positions serve as reactive handles for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide array of functional groups.[2][8] The N-hexyl chain is not merely a passive substituent; it significantly enhances the material's solubility in common organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing.[7]
This guide will detail the transformation of this key intermediate into a functional OLED material and its subsequent integration into a device.
Physicochemical Profile of this compound
A thorough understanding of the starting material's properties is critical for successful synthesis and device fabrication. Purity is paramount, as trace impurities can act as charge traps or luminescence quenchers, severely degrading OLED performance.[8][9]
| Property | Value | Significance in Application |
| CAS Number | 155536-61-3 | Unique identifier for material sourcing and safety data. |
| Molecular Formula | C₁₈H₁₉Br₂N | Confirms elemental composition. |
| Molecular Weight | 409.16 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline powder | A visual indicator of purity. |
| Solubility | Soluble in THF, Toluene, Chloroform | Enables solution-based synthesis and film deposition. The hexyl group is key to this property.[7] |
| Purity | >97% (typically >99% for OLED grade) | Critical for achieving high-efficiency and long-lifetime devices.[8][9] |
| Reactive Sites | C2-Br, C7-Br | Allows for functionalization via cross-coupling reactions to tune electronic properties.[8] |
Core Application: Synthesis of a Bipolar Host Material
This compound is rarely used in its native form within an OLED stack. Its primary value lies in its role as a scaffold. Through palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with various aryl groups to precisely engineer the final molecule's electronic properties, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and its triplet energy (Eₜ).[1][10]
For phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer.[11][12] Carbazole itself has a high triplet energy (approx. 3.0 eV), making it an excellent starting point for designing host materials, especially for blue phosphorescent emitters which require hosts with high triplet energies.[12]
The following protocol details the synthesis of a representative functional material, 2,7-di(naphthalen-2-yl)-9-hexyl-9H-carbazole , a potential host material, via a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a self-validating system. Each step includes a quality control check to ensure the reaction is proceeding as expected before moving to the next stage.
Objective: To synthesize 2,7-di(naphthalen-2-yl)-9-hexyl-9H-carbazole from this compound.
Causality of Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective and commonly used catalyst for Suzuki couplings, known for its reliability with aryl bromides.
-
Base (K₂CO₃): An aqueous solution of potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the catalytic cycle.
-
Solvent System (Toluene/Ethanol/Water): This biphasic system allows all reactants to be in proximity. Toluene solubilizes the organic starting material, while ethanol and water solubilize the base and boronic acid, facilitating the reaction at the interface.
Step-by-Step Methodology:
-
Reactor Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (4.09 g, 10.0 mmol).
-
Add 2-naphthaleneboronic acid (4.29 g, 25.0 mmol, 2.5 equivalents). Rationale: A slight excess of the boronic acid ensures the complete consumption of the dibromo starting material.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.23 g, 0.2 mmol, 2 mol%).
-
Self-Validation: Ensure all solids are free-flowing and the catalyst is a bright yellow powder, indicating it has not oxidized.
-
-
Solvent Addition and Degassing:
-
Add toluene (80 mL) and ethanol (20 mL) to the flask.
-
Prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and add 20 mL to the reaction mixture.
-
Degas the mixture by bubbling nitrogen through the solution for 30 minutes. Rationale: Oxygen can deactivate the palladium catalyst. This step is critical for reaction efficiency.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Self-Validation: The reaction is complete when the starting dibromo-carbazole spot is no longer visible by TLC (typically 12-24 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of toluene.
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellowish solid.
-
Purify the crude material using column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.
-
Self-Validation: Combine fractions containing the pure product (as determined by TLC) and remove the solvent.
-
Further purify the solid by recrystallization from a mixture of toluene and ethanol to yield a fine white powder.
-
-
Final Characterization:
-
Dry the final product under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Thermal properties should be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of functional OLED materials.
OLED Device Fabrication and Characterization
Once a high-purity functional material is obtained, it can be incorporated into a multi-layer OLED device. The following protocol describes the fabrication of a phosphorescent OLED using the synthesized 2,7-di(naphthalen-2-yl)-9-hexyl-9H-carbazole as a host material.
Protocol 2: Fabrication of a Solution-Processed PhOLED
This protocol outlines a common device architecture. The choice of adjacent layers (HTL, ETL) is critical for balanced charge injection and transport.[4][13]
Objective: To fabricate a functional OLED device using the synthesized host material and a phosphorescent emitter.
Device Architecture: ITO / PEDOT:PSS / HTL / EML (Host:Dopant) / ETL / LiF / Al
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
Self-Validation: A low water contact angle (<15°) on the ITO surface indicates successful cleaning and activation.
-
-
Hole Injection Layer (HIL) Deposition:
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin coating (e.g., 4000 rpm for 60 seconds).
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox. This removes residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a suitable HTL material (e.g., TAPC) in an appropriate solvent like toluene (10 mg/mL).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer.
-
Anneal at 100 °C for 20 minutes inside the glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized host material 2,7-di(naphthalen-2-yl)-9-hexyl-9H-carbazole and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) in chloroform.
-
A typical concentration is 10 mg/mL for the host, with the dopant added at a specific weight percentage (e.g., 6 wt%).
-
Causality: The dopant concentration is critical. Too low, and the efficiency is poor; too high, and concentration quenching occurs, reducing efficiency.
-
Spin-coat the EML solution and anneal at 80 °C for 20 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit an Electron Transport Layer (ETL), such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), to a thickness of ~30 nm.
-
Deposit a thin layer of Lithium Fluoride (LiF) (~1 nm) to facilitate electron injection.
-
Deposit a thick layer of Aluminum (Al) (~100 nm) to serve as the cathode.
-
Self-Validation: Monitor layer thickness in real-time using a quartz crystal microbalance.
-
-
Encapsulation and Testing:
-
Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen environment to prevent degradation from atmospheric moisture and oxygen.
-
Characterize the device's performance.
-
OLED Device Architecture
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for 2,7-Dibromo-9-hexyl-9H-carbazole as a Hole Transport Material Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, characterization, and application of 2,7-Dibromo-9-hexyl-9H-carbazole. This versatile carbazole derivative serves as a crucial building block for the development of advanced hole transport materials (HTMs) used in a variety of optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying scientific principles to empower researchers in their experimental design.
Introduction: The Strategic Importance of this compound
The carbazole moiety is a cornerstone in the design of high-performance organic electronic materials due to its rigid, planar structure, excellent thermal stability, and inherent hole-transporting capabilities.[1] The strategic placement of bromine atoms at the 2 and 7 positions of the carbazole core in this compound is pivotal. These positions are highly activated for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the facile synthesis of conjugated polymers and complex molecular structures with tailored electronic properties.[2] This contrasts with substitution at the 3 and 6 positions, as 2,7-linkages generally lead to more effective conjugation and superior charge carrier mobilities.[3]
The incorporation of a hexyl chain at the 9-position (the nitrogen atom) is a deliberate design choice to enhance the material's solubility in common organic solvents.[4] This improved processability is critical for the fabrication of uniform, high-quality thin films, which is a prerequisite for efficient device performance in applications like PSCs and OLEDs.[4]
This guide will first detail the synthetic and purification protocols for obtaining high-purity this compound. Subsequently, it will outline its key photophysical and electrochemical properties and provide a standardized protocol for its integration as a precursor to a hole transport layer in a perovskite solar cell, along with expected performance metrics.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,7-dibromo-9H-carbazole core, followed by its N-alkylation.
Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The Cadogan reaction provides an efficient route to the carbazole core through the reductive cyclization of a 2-nitrobiphenyl derivative.[5]
Caption: Synthesis of 2,7-Dibromo-9H-carbazole.
Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dibromo-2-nitrobiphenyl (10.0 g, 29.2 mmol) and triphenylphosphine (19.2 g, 73.0 mmol).
-
Solvent Addition: Add 100 mL of o-dichlorobenzene to the flask.
-
Reaction: Heat the reaction mixture to 180 °C and stir for 3 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling and Precipitation: After 3 hours, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove residual o-dichlorobenzene and triphenylphosphine oxide.
-
Drying: Dry the collected solid in a vacuum oven to yield 2,7-dibromo-9H-carbazole as an off-white solid.
For a more environmentally friendly approach, microwave-assisted synthesis can be employed to significantly reduce reaction times.[5]
N-Alkylation to Yield this compound
The final step involves the alkylation of the carbazole nitrogen with a hexyl group.
Caption: N-alkylation of 2,7-Dibromo-9H-carbazole.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,7-dibromo-9H-carbazole (5.0 g, 15.4 mmol) in 100 mL of dimethylformamide (DMF).
-
Base Addition: Add powdered potassium hydroxide (KOH) (1.7 g, 30.8 mmol) to the solution and stir for 30 minutes at room temperature.
-
Alkylating Agent Addition: Add 1-bromohexane (3.1 mL, 23.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Quenching and Extraction: Pour the reaction mixture into 500 mL of water. Extract the aqueous phase three times with 100 mL of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
Purification of the crude product is essential and is best achieved by column chromatography followed by recrystallization.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and dichloromethane or toluene and heptane.[6] For this compound, a toluene/heptane (1:1, v/v) mixture is often effective.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Recrystallization Protocol:
-
Solvent Selection: Hexanes are a suitable solvent for the recrystallization of this compound.[4]
-
Procedure: Dissolve the purified product from column chromatography in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Physicochemical Properties
The utility of this compound as a precursor for HTMs is dictated by its electronic and thermal properties. The final properties of the HTM derived from this building block will be influenced by the groups attached at the 2 and 7 positions. Below are typical target values for high-performance carbazole-based HTMs.
| Property | Typical Value | Significance |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.4 eV | Must align with the valence band of the perovskite for efficient hole extraction.[7] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | Should be higher than the conduction band of the perovskite to block electrons.[8] |
| Electrochemical Band Gap | 2.6 to 3.4 eV | Influences the optical transparency of the HTM layer. |
| Hole Mobility (μh) | > 10⁻⁴ cm²V⁻¹s⁻¹ | High mobility is crucial for efficient charge transport and high fill factor in devices.[3] |
| Thermal Decomposition Temperature (Td) | > 350 °C | High thermal stability is essential for the long-term operational stability of the device. |
These values are representative of HTMs synthesized from this compound and can be determined experimentally using techniques such as cyclic voltammetry (for HOMO/LUMO), UV-Vis spectroscopy (for optical band gap), and thermogravimetric analysis (for Td).
Application in Perovskite Solar Cells: A Prototypical Workflow
While this compound is a precursor, it is used to synthesize a final HTM, for example, by attaching triarylamine moieties at the 2 and 7 positions via a Suzuki coupling reaction. The following protocol describes the fabrication of a perovskite solar cell using such a carbazole-based HTM.
Caption: Workflow for fabricating a perovskite solar cell.
Protocol for HTL Solution Preparation and Deposition:
-
HTL Solution Formulation: Prepare a solution of the synthesized carbazole-based HTM (e.g., 20 mg/mL) in chlorobenzene.
-
Dopant Addition: To enhance conductivity, add dopants to the HTL solution. A typical formulation includes:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile). Add 8 µL per 1 mL of HTL solution.
-
4-tert-butylpyridine (tBP). Add 20 µL per 1 mL of HTL solution.
-
-
Spin Coating: Deposit the HTL solution onto the perovskite layer via spin coating, typically at 4000 rpm for 30 seconds.
-
Annealing: Anneal the substrate at 70 °C for 10 minutes.
Expected Performance:
Perovskite solar cells utilizing HTMs derived from 2,7-disubstituted carbazoles have demonstrated high power conversion efficiencies (PCEs). Devices based on these materials have achieved PCEs of up to 16.74%, which can be superior to those fabricated with the more common 3,6-substituted carbazole derivatives and even the widely used Spiro-OMeTAD under similar conditions.[9]
Conclusion
This compound is a strategically designed and highly valuable building block for the synthesis of advanced hole transport materials. Its 2,7-dibromo functionality allows for the creation of highly conjugated systems with excellent charge transport properties, while the N-hexyl chain ensures the necessary solubility for high-quality film formation. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and effectively utilize this compound in the development of next-generation optoelectronic devices with enhanced performance and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Conductive Polymers from 2,7-Dibromo-9-hexyl-9H-carbazole: An Application and Protocol Guide
Introduction: Carbazole-based conductive polymers have garnered significant attention within the scientific community, particularly for their applications in organic electronics such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[1] The 2,7-linked polycarbazoles are especially noteworthy due to their extended π-conjugation, which imparts desirable electronic and photophysical properties.[2] The monomer, 2,7-Dibromo-9-hexyl-9H-carbazole, serves as a crucial building block for these polymers. The hexyl group substitution at the 9-position enhances solubility, a critical factor for solution-based processing of these materials. This guide provides detailed protocols for the synthesis of conductive polymers from this compound via three prevalent methods: Suzuki cross-coupling polymerization, Yamamoto coupling polymerization, and electrochemical polymerization.
Chemical Polymerization Methodologies
Chemical polymerization techniques offer robust control over the polymer's molecular weight and structure. The Suzuki and Yamamoto coupling reactions are powerful tools for the synthesis of well-defined poly(2,7-carbazole)s.
Suzuki Cross-Coupling Polymerization
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, making it highly suitable for the synthesis of conjugated polymers.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the polymerization of this compound, it is often copolymerized with a diboronic acid or ester derivative of another aromatic monomer to create alternating copolymers with tailored properties.
-
Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid derivative.
-
Solvent System: A two-phase solvent system, such as a mixture of toluene and water, is often used to dissolve both the organic-soluble monomer and the inorganic base.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 1: Synthesis of Poly(9-hexyl-2,7-carbazole-alt-thiophene) via Suzuki Coupling
This protocol describes the copolymerization of this compound with a thiophene-based diboronic ester.
Materials:
-
This compound
-
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq), and potassium carbonate (4.0 eq).
-
Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via a cannula or syringe. The solution should be thoroughly degassed by bubbling with argon for at least 30 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-110 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) if desired.
-
End-Capping: To terminate the polymerization and cap the polymer chains, an excess of a monofunctional boronic acid (e.g., phenylboronic acid) and a monohalide (e.g., bromobenzene) can be added sequentially, with several hours of stirring between each addition.[4]
-
Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol. A fibrous precipitate should form.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, a thorough purification by Soxhlet extraction is recommended.[4] Sequentially extract the polymer with methanol, acetone, and hexanes. The purified polymer is then extracted with a good solvent, such as chloroform or chlorobenzene.
-
Drying: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 40-60 °C overnight.
Yamamoto Coupling Polymerization
Yamamoto coupling is a nickel-catalyzed polymerization method that is particularly effective for the homopolymerization of dihaloaromatic compounds.[5] This method utilizes a zerovalent nickel complex, typically generated in situ, to effectuate the coupling.
-
Nickel Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a common precursor for the active Ni(0) catalyst. It is highly reactive and requires handling under inert conditions.
-
Ligand: A neutral ligand, such as 2,2'-bipyridine (bpy), is crucial. It complexes with the nickel, stabilizing the catalytic species and influencing the polymerization process.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.
Protocol 2: Synthesis of Poly(9-hexyl-2,7-carbazole) via Yamamoto Coupling
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
-
Hydrochloric acid (HCl) solution
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox, charge a flame-dried Schlenk flask with Ni(COD)₂ (1.2-1.5 eq), 2,2'-bipyridine (1.2-1.5 eq), and 1,5-cyclooctadiene (1.2-1.5 eq).
-
Solvent and Monomer Addition: Add anhydrous DMF to the flask and stir until a deep-colored solution forms, indicating the formation of the active catalyst complex. Then, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Polymerization: Seal the flask, remove it from the glovebox, and heat the mixture with stirring at a temperature between 60-80 °C for 24-48 hours.
-
Precipitation and Filtration: After cooling, pour the reaction mixture into a solution of methanol/HCl. This will precipitate the polymer and neutralize any remaining catalyst.
-
Purification: Collect the polymer by filtration and wash it with methanol. Further purification is achieved through Soxhlet extraction, following a similar procedure as described for the Suzuki polymerization (methanol, acetone, hexanes, followed by extraction with chloroform).
-
Drying: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 40-60 °C overnight.
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for depositing a thin, uniform film of the conductive polymer directly onto an electrode surface.[2] This method involves the direct oxidation of the monomer at the electrode, leading to the formation of radical cations that subsequently couple to form the polymer film.
-
Electrolyte Solution: The monomer is dissolved in a suitable solvent containing a supporting electrolyte. The electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) is necessary to ensure the conductivity of the solution.
-
Working Electrode: The polymer film is deposited onto a conductive substrate, such as indium tin oxide (ITO) coated glass or a platinum electrode.
-
Potential Control: The polymerization is controlled by applying a specific potential or by cycling the potential within a defined range (cyclic voltammetry).
Protocol 3: Electrochemical Deposition of Poly(9-hexyl-2,7-carbazole)
Materials:
-
This compound
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Acetonitrile or Dichloromethane (anhydrous, electrochemical grade)
-
Working electrode (e.g., ITO-coated glass slide)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an electrolyte solution by dissolving this compound (typically 5-20 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Degassing: Deoxygenate the electrolyte solution by bubbling with argon or nitrogen for at least 20 minutes prior to polymerization.
-
Electropolymerization:
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 to +1.5 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes for a specific duration to grow the polymer film.
-
-
Film Washing: After deposition, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Data Presentation and Characterization
The synthesized polymers should be characterized to determine their molecular weight, and optical and electrochemical properties.
Table 1: Typical Reaction Conditions and Polymer Properties
| Polymerization Method | Catalyst/Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | λ_abs (nm) | λ_em (nm) |
| Suzuki Coupling | Pd(PPh₃)₄ | - | Toluene/H₂O | 90-110 | 24-72 | 10-50 | 1.5-3.0 | 350-450 | 400-550 |
| Yamamoto Coupling | Ni(COD)₂ | 2,2'-Bipyridine | DMF | 60-80 | 24-48 | 5-30 | 1.8-3.5 | 340-420 | 390-500 |
| Electrochemical | - | - | Acetonitrile | Room Temp. | 0.1-1 | Film | N/A | 350-450 | 400-550 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity index) are typically determined by GPC. λ_abs (absorption maximum) and λ_em (emission maximum) are determined by UV-Vis and photoluminescence spectroscopy, respectively.
Visualizations
Diagram 1: Suzuki Cross-Coupling Polymerization Workflow
Caption: Workflow for Suzuki cross-coupling polymerization.
Diagram 2: Yamamoto Coupling Polymerization Workflow
Caption: Workflow for Yamamoto coupling polymerization.
Diagram 3: Electrochemical Polymerization Process
Caption: Process for electrochemical polymerization.
References
Experimental Protocol for the N-Alkylation of 2,7-dibromo-9H-carbazole: A Comprehensive Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed experimental protocol for the N-alkylation of 2,7-dibromo-9H-carbazole, a critical precursor in the synthesis of advanced organic materials and potential pharmaceutical agents. We delve into the underlying reaction mechanism, offer a step-by-step laboratory procedure, and present a comparative analysis of various reaction conditions. This document is designed to equip researchers with the technical knowledge and practical insights required for the successful synthesis, purification, and characterization of N-alkylated 2,7-dibromo-9H-carbazole derivatives.
Introduction: The Significance of N-Alkylated Carbazoles
Carbazole-based molecules are foundational building blocks in materials science and medicinal chemistry. The 2,7-dibromo-9H-carbazole scaffold, in particular, is a highly sought-after precursor for organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and photovoltaics.[1][2][3] The strategic connection of carbazole units via their 2 and 7 positions can lead to polymers with a high degree of π-conjugation.[4]
However, the parent 2,7-dibromo-9H-carbazole often suffers from poor solubility in common organic solvents, limiting its processability. The introduction of an alkyl chain at the 9-position (N-alkylation) is a crucial chemical modification that addresses this issue. N-alkylation significantly enhances solubility and allows for fine-tuning of the molecule's packing in the solid state, which are critical parameters for fabricating efficient electronic devices.[5]
Reaction Mechanism: The Chemistry of N-Alkylation
The N-alkylation of carbazole is a classic example of a nucleophilic substitution reaction. The process can be understood through two primary steps:
Step 1: Deprotonation of the Carbazole Nitrogen The hydrogen atom attached to the nitrogen in the carbazole ring is weakly acidic, with a pKa in the mid-teens.[6] This acidity is sufficient for a moderately strong base to abstract the proton, generating a highly nucleophilic carbazolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also be effective, often in conjunction with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[6][7]
Step 2: Nucleophilic Attack The resulting carbazolide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of an alkylating agent (typically an alkyl halide like 1-bromooctane or an alkyl tosylate), displacing the leaving group (e.g., Br⁻ or TsO⁻) in an Sₙ2 reaction. This forms the desired N-C bond and yields the N-alkylated carbazole product.[8]
Generalized Experimental Protocol
This protocol describes a robust and widely applicable method for the N-alkylation of 2,7-dibromo-9H-carbazole using 1-bromooctane as a representative alkylating agent.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2,7-dibromo-9H-carbazole | 136630-39-2 | 325.00 g/mol | Starting material.[9] |
| 1-Bromooctane | 111-83-1 | 193.13 g/mol | Alkylating agent. |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | Base (powdered). |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction solvent. |
| Hexane | 110-54-3 | 86.18 g/mol | Eluent for chromatography. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 g/mol | For column chromatography (230-400 mesh). |
3.2. Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
3.3. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Handle with care.
-
KOH is corrosive. Avoid contact with skin and eyes.
-
Alkyl halides can be harmful. Avoid inhalation and skin contact.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,7-dibromo-9H-carbazole (e.g., 3.25 g, 10.0 mmol) and a magnetic stir bar.
-
Addition of Base and Solvent: Add powdered potassium hydroxide (KOH) (e.g., 1.12 g, 20.0 mmol, 2.0 eq.). Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add anhydrous DMF (40 mL) via syringe.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may become colored as the carbazolide anion forms.
-
Addition of Alkylating Agent: Add 1-bromooctane (e.g., 2.32 g, 12.0 mmol, 1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The starting material spot should disappear and a new, less polar product spot should appear.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a hexane gradient to afford the pure 2,7-dibromo-9-octyl-9H-carbazole as a solid.[5]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Alternative & "Green" Chemistry Approach: Microwave Synthesis
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating.[2][7] This method often leads to shorter reaction times and higher yields.[10]
-
Typical Conditions: Combine 2,7-dibromo-9H-carbazole, the alkyl halide (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of TBAB in a microwave-safe vessel.[11] The reaction can be run solvent-free or with a minimal amount of a high-boiling polar solvent.
-
Irradiation: Irradiate the mixture in a domestic or laboratory microwave oven for 5-15 minutes at a controlled power and temperature.[11]
-
Work-up: The work-up procedure is similar, involving extraction with a suitable solvent and purification.[11]
Summary of Reaction Parameters
The choice of reagents and conditions can be adapted for various alkylating agents. The following table provides a summary of common parameters.
| Alkylating Agent | Base (eq.) | Solvent | Catalyst | Temp. (°C) | Time (h) | Typical Yield |
| 1-Bromooctane | KOH (2.0) | DMF | None | 80 | 4-6 | > 90% |
| Ethyl Iodide | NaH (1.2) | THF | None | 60 | 2-4 | > 95% |
| Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | TBAB (0.1) | Reflux | 3-5 | > 90% |
| Propargyl Bromide | K-salt (1.0) | N/A | None | RT | 1-2 | High[12] |
| Alkyl Tosylates | K₂CO₃ (2.0) | DMSO | None | 90 | 6-8 | Good[4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Workflow for the N-alkylation of 2,7-dibromo-9H-carbazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 9. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
2,7-Dibromo-9-hexyl-9H-carbazole in perovskite solar cell research
An Application Guide to the Strategic Use of 2,7-Dibromo-9-hexyl-9H-carbazole in Advanced Perovskite Solar Cell Research
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, materials scientists, and professionals in photovoltaic development on the application of this compound. It moves beyond a simple datasheet to provide in-depth protocols, the scientific rationale behind experimental choices, and a contextual understanding of its role as a foundational building block in high-performance perovskite solar cells (PSCs).
Strategic Overview: A Versatile Precursor for Advanced Photovoltaics
This compound is not typically employed as a primary active material in its own right. Instead, its significance lies in its role as a versatile and crucial precursor for synthesizing more complex, high-performance organic semiconductors.[1][2] The carbazole core offers a rigid, electron-rich structure with excellent thermal stability and hole-transporting capabilities. The hexyl chain at the N9 position enhances solubility in common organic solvents, a critical parameter for solution-based device fabrication.[3]
The true utility of this molecule is unlocked by the two bromine atoms at the 2 and 7 positions. These sites act as reactive handles for established synthetic transformations, primarily palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[4] This allows for the precise construction of:
-
Hole-Transporting Materials (HTMs): By coupling the dibromo-carbazole core with electron-donating moieties (e.g., methoxy-substituted triphenylamines), researchers can synthesize novel HTMs designed to replace the expensive and often unstable industry standard, spiro-OMeTAD.[5]
-
Large Organic Spacer Cations: In the burgeoning field of 2D/3D hybrid perovskites, functionalized carbazole derivatives serve as bulky organic cations. These cations form 2D perovskite layers that can passivate defects at the surface of the primary 3D perovskite absorber, significantly enhancing both device efficiency and, crucially, its long-term stability against moisture and thermal stress.[6][7]
Physicochemical Properties
A foundational understanding of the precursor's properties is essential before proceeding to synthesis and application.
| Property | Value | Source/Note |
| Molecular Formula | C₁₈H₁₉Br₂N | |
| Molecular Weight | 413.16 g/mol | |
| Appearance | Off-white to light yellow powder/crystals | |
| Solubility | Soluble in common organic solvents like THF, Toluene, Chloroform. | [3] |
| Functional Groups | Carbazole core, N-hexyl chain, 2,7-dibromo substitution. | |
| Primary Application | Synthetic building block for organic semiconductors.[1] |
Experimental Protocols: From Precursor to High-Performance Device
The following protocols provide a validated, step-by-step workflow from the synthesis of a functional HTM using this compound to the fabrication and characterization of a complete perovskite solar cell.
Protocol I: Synthesis of a Carbazole-Based HTM via Buchwald-Hartwig Amination
This protocol details a representative synthesis of a more complex HTM. The goal is to demonstrate how the dibromo precursor is functionalized into a material suitable for a device.
Rationale: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. It allows for the formation of bonds between the carbazole core and aryl amine "end-caps," which are crucial for tuning the electronic properties and promoting efficient hole transport. The palladium catalyst facilitates this transformation, while a bulky phosphine ligand stabilizes the active catalytic species and a strong base is required for the catalytic cycle to proceed.
Workflow Diagram: Synthesis of a Functional HTM
Caption: Synthetic workflow from precursor to final HTM.
Materials and Reagents:
-
This compound
-
Aryl amine (e.g., bis(4-methoxyphenyl)amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
TLC plates, silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask with a stir bar and condenser. Purge the system with an inert gas (Nitrogen or Argon) for at least 15 minutes. This is critical as the palladium catalyst and phosphine ligand are sensitive to oxygen.
-
Reagent Loading: Under a positive flow of inert gas, add this compound (1 equivalent), the aryl amine (2.2 equivalents), sodium tert-butoxide (3 equivalents), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).[4]
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting dibromo-carbazole spot is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product must be purified by column chromatography on silica gel to isolate the high-purity HTM.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Fabrication of an n-i-p Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p planar PSC using a solution-processed carbazole-derivative HTM synthesized from the precursor.
Device Architecture and Energy Level Alignment
Caption: n-i-p device stack and corresponding energy level diagram.
Materials and Solutions:
-
Patterned Fluorine-doped Tin Oxide (FTO) glass substrates
-
ETL Solution: Tin(IV) oxide (SnO₂) nanoparticle suspension (e.g., 3 wt% in water).[8]
-
Perovskite Precursor Solution: A standard mixed-cation lead-halide composition (e.g., CsₓFA₁₋ₓPbI₃) dissolved in a DMF:DMSO solvent mixture.
-
Anti-Solvent: Chlorobenzene or Toluene.
-
HTL Solution: 15-25 mg/mL of the synthesized carbazole-derivative HTM in chlorobenzene. Dopants like Li-TFSI and 4-tert-butylpyridine (tBP) are often added to improve conductivity and performance, although research is moving towards dopant-free systems.[9]
-
Gold (Au) or Silver (Ag) evaporation pellets.
Step-by-Step Procedure:
-
Substrate Cleaning: Vigorously clean the FTO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15-20 minutes immediately before use to ensure a hydrophilic surface.[8][10]
-
ETL Deposition: Deposit the SnO₂ layer via spin coating (e.g., 3000 RPM for 30s). Anneal the substrates at 150 °C for 30 minutes in ambient air.[8] Allow to cool before transferring to an inert atmosphere (glovebox).
-
Perovskite Layer Deposition (in a Nitrogen Glovebox):
-
Place the substrate on the spin coater.
-
Dispense ~50 µL of the filtered perovskite precursor solution.
-
Use a two-step spin program (e.g., 1000 RPM for 10s, then 4000 RPM for 30s).[8]
-
During the second step, with about 10-15 seconds remaining, dispense ~100 µL of anti-solvent quickly and evenly onto the spinning substrate. This induces rapid crystallization, forming a dense, uniform film.
-
Immediately transfer the substrate to a hotplate and anneal at 100-130 °C for 10-15 minutes.[8]
-
-
HTL Deposition: After the perovskite film has cooled to room temperature, deposit the carbazole-derivative HTM solution via spin coating (e.g., 4000 RPM for 30s).[8] The thickness of the HTL is critical and is typically in the range of 50-100 nm.[5]
-
Metal Electrode Deposition: Transfer the substrates to a thermal evaporator. Evacuate the chamber to high vacuum (<10⁻⁶ Torr) and deposit an 80-100 nm thick layer of gold or silver to serve as the back contact.
Device Characterization and Performance
After fabrication, the devices must be characterized to assess their performance and validate the effectiveness of the synthesized HTM.
Key Characterization Techniques:
-
Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G sunlight (100 mW/cm²). This provides the core performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Vₒ꜀), Short-Circuit Current Density (Jₛ꜀), and Fill Factor (FF).
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should correspond to the Jₛ꜀ from the J-V curve.
-
Stability Testing: Devices are subjected to prolonged stress to evaluate their operational lifetime. This includes continuous illumination at the maximum power point (MPP) and storage under elevated temperature and humidity.[11]
Representative Performance Data:
Carbazole-based HTMs have demonstrated the ability to achieve efficiencies comparable to, and in some cases exceeding, the standard spiro-OMeTAD, often with improved device stability.
| HTM Type | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| Standard Spiro-OMeTAD | ~1.12 | ~23.5 | ~79 | ~20.8 | (Representative) |
| SGT-405 (Carbazole-based) | 1.01 | 22.14 | 66.2 | 14.79 | [12][13] |
| V1205 (Cross-linkable Cz) | - | - | - | 16.9 | [14] |
| Br-2PACz (Cz-based SAM) | - | - | - | 19.51 | [15] |
| DGDMA Modified Perovskite | 1.14 | 24.11 | 79.3 | 21.82 | [11] |
Note: Performance is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The data presented is for comparative illustration.
Conclusion and Future Outlook
This compound is a cornerstone molecule for the rational design of advanced organic materials for perovskite solar cells. Its true value is realized through chemical modification, enabling the creation of tailored HTMs and stability-enhancing spacer cations. The protocols outlined here provide a validated framework for researchers to leverage this precursor in their efforts to push the boundaries of perovskite photovoltaic performance and stability. Future research will likely focus on developing new functionalization strategies from this core to create dopant-free HTMs and more robust 2D/3D perovskite systems, bringing this technology closer to commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 2D/3D Halide Perovskites for Optoelectronic Devices [frontiersin.org]
- 7. Recent progress in low dimensional (quasi-2D) and mixed dimensional (2D/3D) tin-based perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. pv-magazine.com [pv-magazine.com]
- 10. osti.gov [osti.gov]
- 11. arxiv.org [arxiv.org]
- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thin-Film Deposition of 2,7-Dibromo-9-hexyl-9H-carbazole
Introduction: The Significance of 2,7-Dibromo-9-hexyl-9H-carbazole in Organic Electronics
This compound is a key building block in the synthesis of advanced organic electronic materials.[1] As a carbazole derivative, it possesses intrinsic electron-donating properties and a rigid, planar structure conducive to efficient charge transport.[2] The bromine atoms at the 2 and 7 positions provide reactive sites for facile chemical modifications, such as Suzuki and Kumada coupling reactions, allowing for the synthesis of a wide array of conjugated polymers and small molecules. The addition of a hexyl group at the 9-position enhances the material's solubility in common organic solvents, a critical factor for solution-based processing techniques.[3] These characteristics make this compound and its derivatives highly valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4]
The performance of devices based on this molecule is critically dependent on the morphology and crystallinity of the deposited thin film. Therefore, precise control over the deposition process is paramount to achieving desired device characteristics. This guide provides detailed application notes and protocols for the thin-film deposition of this compound using various techniques, offering researchers and drug development professionals a comprehensive resource for fabricating high-quality organic semiconductor layers.
Pre-Deposition Protocol: Substrate Preparation
A pristine substrate surface is fundamental to achieving high-quality thin films with good adhesion and uniformity. The following is a rigorous, multi-step cleaning procedure suitable for common substrates like glass, indium tin oxide (ITO), and silicon wafers.
Protocol 1: Standard Substrate Cleaning
-
Initial Cleaning: Begin by sonicating the substrates in a bath of soapy deionized (DI) water for 15 minutes to remove gross contaminants.[5]
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone, then isopropyl alcohol (IPA), and finally DI water, for 15 minutes in each solvent. This step is crucial for removing organic residues.[6]
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Plasma Treatment: Immediately before deposition, treat the substrates with oxygen or argon plasma for 3-5 minutes. This final step removes any remaining organic contaminants and activates the surface, improving the adhesion of the organic layer.[6]
For applications requiring exceptionally clean surfaces, an additional acid or base wash can be incorporated.
Protocol 2: Piranha and RCA Cleaning (for Silicon-based Substrates)
-
Piranha Etch (Caution: Highly Corrosive): For silicon substrates, a piranha etch (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) can be used to remove stubborn organic residues. Immerse the substrates for 10-15 minutes, followed by copious rinsing with DI water.
-
RCA Clean: The RCA cleaning protocol involves two steps:
-
SC-1: A 5:1:1 solution of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂) at 75-80 °C for 15 minutes to remove organic contaminants.
-
SC-2: A 6:1:1 solution of DI water, 37% hydrochloric acid (HCl), and 30% hydrogen peroxide (H₂O₂) at 75-80 °C for 15 minutes to remove metallic contaminants.
-
A thorough rinse with DI water is essential after each step.
Solution-Based Deposition Techniques
Solution-based techniques offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates. The choice of solvent is critical and should be based on the solubility of this compound and the desired film morphology. Good solvents for carbazole derivatives include chlorobenzene, chloroform, toluene, and tetrahydrofuran (THF).[7][8]
Spin Coating: For Uniform, Small-Area Films
Spin coating is a widely used laboratory technique for producing thin, uniform films.[8] The final film thickness is determined by the solution concentration, solvent viscosity, and spin speed.
| Parameter | Value Range | Rationale |
| Solution Concentration | 5 - 20 mg/mL | Higher concentrations generally lead to thicker films. |
| Solvent | Chlorobenzene, Toluene, THF | Solvent choice affects solubility, drying time, and film morphology.[7][8] |
| Spin Speed | 1000 - 5000 RPM | Higher speeds result in thinner films due to increased centrifugal force. |
| Spin Time | 30 - 60 seconds | Ensures complete spreading and solvent evaporation. |
| Annealing Temperature | 80 - 120 °C | Post-deposition annealing can improve film crystallinity and charge transport. |
| Annealing Time | 10 - 30 minutes | Allows for molecular rearrangement and removal of residual solvent. |
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., chlorobenzene) to the desired concentration. Gently heat and stir the solution to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Deposition: Dispense a small volume of the solution onto the center of the cleaned substrate.
-
Spinning: Ramp up the spin coater to the desired speed and maintain for the specified time.
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at the desired temperature.
Doctor Blading: For Large-Area and Roll-to-Roll Applications
Doctor blading is a scalable deposition technique that is compatible with roll-to-roll processing, making it suitable for industrial applications.[9][10][11] The film thickness is primarily controlled by the blade height, coating speed, and solution viscosity.
| Parameter | Value Range | Rationale |
| Solution Concentration | 10 - 50 mg/mL | Higher concentration and viscosity are typically used compared to spin coating. |
| Solvent | High-boiling point solvents (e.g., o-dichlorobenzene, trichlorobenzene) | Slower evaporation rates allow for better control over crystallization. |
| Blade Speed | 5 - 50 mm/s | Slower speeds can lead to more crystalline films.[12] |
| Blade Height | 50 - 200 µm | Determines the wet film thickness. |
| Substrate Temperature | Room Temperature - 100 °C | Heating the substrate can influence solvent evaporation and film morphology.[9] |
-
Solution Preparation: Prepare a solution of this compound in a high-boiling point solvent.
-
Deposition Setup: Mount the cleaned substrate on the doctor blading stage. Set the blade height and substrate temperature.
-
Coating: Dispense a line of the solution in front of the blade and move the blade across the substrate at a constant speed.
-
Drying and Annealing: Allow the film to dry in a controlled environment (e.g., a covered petri dish or a nitrogen-filled chamber) to slow down the solvent evaporation. Subsequently, anneal the film on a hotplate.
Vapor-Based Deposition Technique
Thermal Evaporation: For High-Purity, Solvent-Free Films
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high-vacuum chamber until it sublimes. The vapor then travels in a line-of-sight path and condenses on a cooler substrate to form a thin film.[13][14] This method is ideal for producing high-purity, solvent-free films with precise thickness control.
| Parameter | Value Range | Rationale |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes contamination from residual gases. |
| Deposition Rate | 0.1 - 2 Å/s | Slower rates generally lead to more ordered films. |
| Source Temperature | 150 - 250 °C (material dependent) | Must be sufficient to achieve the desired deposition rate without decomposition. |
| Substrate Temperature | Room Temperature - 100 °C | Influences the mobility of molecules on the surface and thus the film morphology. |
-
Source Preparation: Load a small amount of this compound powder into a suitable evaporation source (e.g., a tantalum or molybdenum boat).
-
Substrate Mounting: Mount the cleaned substrate onto the substrate holder in the deposition chamber.
-
Pump Down: Evacuate the chamber to the desired base pressure.
-
Deposition: Gradually increase the current to the evaporation source to heat the material and achieve the desired deposition rate, monitored by a quartz crystal microbalance.
-
Cool Down: After reaching the desired film thickness, turn off the source power and allow the substrate to cool before venting the chamber.
Characterization of this compound Thin Films
The quality of the deposited thin films should be thoroughly characterized to understand the structure-property relationships.
-
Atomic Force Microscopy (AFM): AFM is a powerful technique for visualizing the surface topography and morphology of the thin films with nanoscale resolution. It provides information on surface roughness, grain size, and the presence of defects.[7][15][16]
-
X-ray Diffraction (XRD): XRD is used to determine the crystallinity and molecular orientation of the thin films. The presence of sharp diffraction peaks indicates a crystalline structure, and the peak positions can be used to identify the crystal lattice parameters.[7][17]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to determine the optical properties of the films, such as the absorption spectrum and the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emissive properties of the material in the solid state.
Conclusion
The successful deposition of high-quality this compound thin films is a critical step in the fabrication of high-performance organic electronic devices. The choice of deposition technique depends on the specific application, with spin coating being ideal for laboratory-scale research and doctor blading offering scalability for industrial production. Thermal evaporation provides a route to highly pure, solvent-free films. By carefully controlling the deposition parameters outlined in these protocols, researchers can achieve thin films with the desired morphology, crystallinity, and thickness, paving the way for advancements in organic electronics and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emd.net.technion.ac.il [emd.net.technion.ac.il]
- 6. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Roll-to-Roll Processing: What It Is & How It Works - Montalvo [montalvo.com]
- 11. nationalpolymer.com [nationalpolymer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 16. spectraresearch.com [spectraresearch.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,7-Dibromo-9-hexyl-9H-carbazole as a Versatile Building Block for Functional Materials
Introduction: The Strategic Importance of the 2,7-Carbazole Scaffold
The carbazole nucleus is a privileged heterocyclic scaffold in materials science, prized for its rigid, planar structure, excellent charge transport properties, and high thermal stability.[1] Specifically, the 2,7-disubstituted carbazole linkage provides a linear, highly conjugated pathway, which is essential for efficient charge mobility in optoelectronic devices.[2] 2,7-Dibromo-9-hexyl-9H-carbazole has emerged as a cornerstone building block for a new generation of high-performance organic electronic materials. Its utility stems from several key features:
-
Reactive Handles: The bromine atoms at the 2 and 7 positions serve as versatile reactive sites for palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of a wide array of aromatic and heteroaromatic substituents.[3]
-
Enhanced Solubility: The N-hexyl chain is not merely a passive substituent. Its primary role is to impart solubility in common organic solvents, a critical prerequisite for solution-based processing and fabrication of thin-film devices.[2]
-
Tunable Optoelectronics: The electron-rich carbazole core acts as an excellent hole-transporting (p-type) unit.[4] By coupling it with various electron-donating or electron-accepting moieties, researchers can precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels, bandgap, and emission characteristics of the final material.[5][6]
This document provides a comprehensive guide to the properties, synthesis, and application of this compound, complete with detailed protocols for its use in the synthesis of advanced functional materials for researchers in organic electronics and drug development.
Physicochemical and Electronic Properties
A thorough understanding of the fundamental properties of this building block is crucial for its effective implementation in synthesis and material design.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 654676-12-7 | [7] |
| Molecular Formula | C₁₈H₁₉Br₂N | [7] |
| Molecular Weight | 409.16 g/mol | - |
| Appearance | White to slightly pale yellow crystal/powder | [7] |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) | [8] |
| Functional Group | Bromo |
Synthesis and Purification Protocol
The most common and reliable synthesis of this compound is a two-step process starting from the parent 2,7-Dibromo-9H-carbazole, which itself can be prepared via a Cadogan cyclization.[2][9] The subsequent N-alkylation introduces the solubilizing hexyl group. Recent advancements have also demonstrated "green" methods using microwave irradiation to reduce reaction times significantly.[10]
Workflow for Synthesis of this compound
Caption: Two-step synthesis of the title compound.
Protocol: N-Alkylation of 2,7-Dibromo-9H-carbazole
This protocol details the addition of the hexyl chain to the carbazole nitrogen. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the organic-soluble carbazole and the aqueous base.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,7-Dibromo-9H-carbazole (1.0 eq), powdered potassium hydroxide (KOH, 3.0 eq), and a catalytic amount of TBAB (0.1 eq).
-
Solvent Addition: Add toluene as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reagent Addition: Add 1-bromohexane (1.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with toluene or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexanes to yield the pure product.[11]
Applications in Functional Materials
The true power of this compound lies in its ability to be transformed into a vast library of functional materials through well-established cross-coupling chemistry.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are widely used as hole-transporting materials (HTMs), host materials for phosphorescent emitters, and as blue fluorescent emitters themselves.[1][4] The 2,7-dibromo precursor is ideal for synthesizing both small molecules and polymers for these applications.
-
Hole-Transporting and Host Materials: Through Suzuki or Buchwald-Hartwig reactions, aromatic amines or other carbazole units can be attached to the 2,7-positions. This extends the π-conjugation, stabilizes the radical cation (hole), and can raise the triplet energy level, which is critical for hosting blue phosphorescent emitters.[1]
-
Emissive Materials: Coupling the this compound core with various aromatic groups allows for the creation of molecules that emit light across the visible spectrum, particularly in the challenging deep-blue region.[6]
Organic Solar Cells (OSCs)
The development of low bandgap donor-acceptor (D-A) copolymers has revolutionized the field of bulk heterojunction (BHJ) organic solar cells.[5] this compound serves as the electron-rich 'D' unit in many high-efficiency polymers.
-
PCDTBT and Analogues: One of the most successful D-A copolymers, PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), is synthesized by the Suzuki polycondensation of 2,7-dibromo-9-alkyl-9H-carbazole with a distannyl or diboronic ester derivative of the electron-accepting benzothiadiazole unit.[12][13] The resulting polymer exhibits strong light absorption and good charge transport, leading to high power conversion efficiencies.[13]
Organic Sensors
The inherent fluorescence of the carbazole core can be modulated by the substituents attached at the 2 and 7 positions. This property can be exploited to design chemosensors. For instance, coupling with boronic acid moieties can yield fluorescent sensors for saccharides like glucose.[14] The interaction with the analyte alters the electronic structure of the molecule, leading to a detectable change in the fluorescence emission.
Key Synthetic Protocols for Material Synthesis
The following protocols outline the two most important reactions for derivatizing this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the dibromo-carbazole with an arylboronic acid or ester.[15][16] This is the primary method for synthesizing 2,7-diaryl-9-hexyl-9H-carbazoles.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
-
Reactor Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add the base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (4.0 eq). The aqueous base is crucial for activating the boronic acid for transmetalation.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-48 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel) to obtain the desired 2,7-diaryl-9-hexyl-9H-carbazole.[16]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, reacting the dibromo-carbazole with a primary or secondary amine.[17][18] This is essential for creating hole-transporting materials and other nitrogen-containing derivatives.[19][20]
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.5-3.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (2.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the pure 2,7-diamino-9-hexyl-9H-carbazole derivative.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for molecular engineering. The combination of a solubilizing alkyl chain and two versatile reactive bromine handles on a linearly conjugated, electronically active core makes it an indispensable tool for chemists and material scientists. The robust and well-documented protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable pathways to a nearly limitless array of derivatives, enabling the systematic design and synthesis of next-generation materials for OLEDs, organic solar cells, and sensors.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 654676-12-7 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 11. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 12. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Utilizing 2,7-Dibromo-9-hexyl-9H-carbazole
Introduction: The Strategic Role of 2,7-Dibromo-9-hexyl-9H-carbazole in Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization potential.[1][2] Among these, this compound stands out as a critical building block for high-performance organic semiconductors.[3] The carbazole core provides an electron-rich aromatic system conducive to efficient hole transport (p-type conductivity), forming the functional heart of the semiconductor.[1][4]
The strategic placement of bromine atoms at the 2 and 7 positions offers reactive sites for further chemical modifications, such as Suzuki or Stille coupling reactions. This allows for the synthesis of more complex structures, including conjugated polymers and donor-acceptor small molecules, with tailored electronic properties.[3][5] However, the molecule can also be used directly as the active semiconductor layer in organic field-effect transistors (OFETs).
A crucial feature of this molecule is the N-alkylation with a hexyl chain. This non-polar alkyl group serves a dual purpose. Firstly, it significantly enhances the material's solubility in common organic solvents, which is a prerequisite for solution-based fabrication techniques like spin-coating or inkjet printing.[6] Secondly, the hexyl chain plays a vital role in dictating the solid-state packing of the molecules in the thin film, which is a critical determinant of charge carrier mobility.[6] This guide provides a comprehensive overview and detailed protocols for the application of this compound in the fabrication and characterization of OFETs.
Physicochemical Properties and Material Handling
Proper handling and storage of this compound are paramount to ensure reproducibility and optimal device performance.
| Property | Value/Recommendation | Causality and Field Insights |
| Molecular Formula | C₁₈H₁₉Br₂N | The high bromine content makes this an excellent precursor for cross-coupling reactions. |
| Molecular Weight | 425.16 g/mol | Affects solution viscosity and diffusion during film formation. |
| Appearance | Off-white to light yellow powder | Color variations can indicate purity levels. For OFET applications, high purity (>99%) is essential to minimize charge traps. |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, chlorobenzene, dichlorobenzene), THF, Toluene. | The hexyl chain disrupts intermolecular packing in the solid state, allowing solvent molecules to intercalate and dissolve the compound. Chlorinated solvents are often preferred for their ability to form uniform, high-quality films. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). | Carbazole derivatives can be sensitive to light and atmospheric oxygen and moisture, which can introduce impurities that act as charge traps and degrade device performance. |
OFET Fabrication: A Step-by-Step Protocol
This section details a robust protocol for fabricating a bottom-gate, top-contact (BGTC) OFET using a solution-processed this compound active layer. This architecture is widely used due to its reliability and the high quality of the semiconductor-dielectric interface.
Logical Workflow for OFET Fabrication
The following diagram illustrates the key stages in the fabrication process, from substrate preparation to final device characterization.
Caption: Workflow for BGTC OFET fabrication and characterization.
Protocol 1: Substrate Preparation and Surface Modification
Rationale: The interface between the gate dielectric and the organic semiconductor is arguably the most critical region in an OFET, as this is where the charge accumulation channel forms. A pristine, hydrophobic surface promotes the formation of a well-ordered, crystalline thin film, which is essential for achieving high charge carrier mobility.[7] We use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. An octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) treatment is employed to render the hydrophilic SiO₂ surface hydrophobic.
Materials:
-
Heavily n-doped Si wafers with 300 nm thermally grown SiO₂
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION ADVISED)
-
Octadecyltrichlorosilane (OTS)
-
Toluene (anhydrous)
Procedure:
-
Substrate Cleaning:
-
Cut Si/SiO₂ wafers into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Hydroxylation:
-
Treat the substrates with an oxygen plasma cleaner for 5 minutes to remove any remaining organic residues and to generate hydroxyl (-OH) groups on the SiO₂ surface.
-
Alternative: Immerse the substrates in Piranha solution for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.)
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
OTS Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 10-15 mM solution of OTS in anhydrous toluene in a glovebox or a moisture-free environment.
-
Immerse the cleaned and dried substrates in the OTS solution for 30-60 minutes at room temperature. The trichlorosilane headgroup of OTS reacts with the surface hydroxyl groups.
-
After immersion, rinse the substrates thoroughly with fresh toluene to remove any physisorbed OTS molecules.
-
Sonicate briefly (1-2 minutes) in toluene to ensure a clean surface.
-
Dry the substrates with nitrogen and then anneal them in an oven at 120 °C for 20 minutes to complete the cross-linking of the SAM.
-
Protocol 2: Active Layer Deposition and Device Finalization
Rationale: Solution-shearing or spin-coating are effective methods for depositing the organic semiconductor from solution. Spin-coating is detailed here for its widespread accessibility. The choice of solvent, solution concentration, spin speed, and post-deposition annealing temperature are all critical parameters that must be optimized to control the film's thickness, uniformity, and crystallinity. Thermal annealing provides the necessary energy for molecular rearrangement, leading to larger crystalline domains and improved π-π stacking, which facilitates intermolecular charge hopping.
Materials:
-
This compound (high purity)
-
Chlorobenzene (anhydrous)
-
Gold (Au) for thermal evaporation
-
Shadow mask for source/drain electrodes
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in anhydrous chlorobenzene. A typical starting concentration is 5-10 mg/mL.
-
Dissolve the material by stirring on a hotplate at a gentle heat (~50-60 °C) for at least 1 hour in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin-Coating:
-
Transfer the OTS-treated substrates to a spin-coater.
-
Dispense the filtered semiconductor solution onto the center of the substrate.
-
Spin-coat the film. A two-step program is often effective: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired thickness.
-
-
Thermal Annealing:
-
Immediately after spin-coating, transfer the substrates to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature just below the material's melting point. A typical range to explore would be 80-120 °C.
-
Anneal for 30-60 minutes to promote molecular ordering and remove residual solvent.
-
Allow the substrates to cool slowly to room temperature before proceeding.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.
-
Transfer the masked substrates to a thermal evaporator.
-
Deposit 50 nm of gold (Au) at a high vacuum (<10⁻⁶ Torr) to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) can be deposited before the gold to improve contact.
-
Device Characterization and Performance
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a probe station, preferably under an inert atmosphere to exclude environmental effects.
Key Performance Metrics
The primary metrics extracted from the electrical characterization are:
-
Hole Mobility (μ): A measure of how quickly holes move through the semiconductor channel.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is crucial for digital logic applications.
-
Threshold Voltage (V_th): The gate voltage required to initiate the formation of the conductive channel.
Expected Performance Range
While specific, validated performance data for OFETs using solely this compound as the active layer is not extensively reported, we can infer expected performance based on related carbazole derivatives and general-purpose small-molecule semiconductors.[4][8] Performance is highly dependent on processing conditions.
| Parameter | Expected Range | Notes |
| Hole Mobility (μ) | 10⁻⁴ to 10⁻² cm²/Vs | Can be significantly influenced by annealing temperature and the resulting film morphology. Higher values are associated with more ordered, crystalline films. |
| On/Off Ratio | 10⁴ to 10⁶ | Highly dependent on the off-current, which can be affected by gate leakage and impurities in the semiconductor layer. |
| Threshold Voltage (V_th) | -10 V to -30 V | Negative values are characteristic of p-type enhancement-mode transistors. The exact value can shift due to charge traps at the dielectric interface. |
Characterization Protocol
-
Transfer Characteristics:
-
Apply a constant, high source-drain voltage (V_ds), typically in the saturation regime (e.g., -60 V).
-
Sweep the gate voltage (V_gs) from positive to negative (e.g., +20 V to -60 V).
-
Measure the source-drain current (I_ds).
-
Plot log(|I_ds|) vs. V_gs to determine the on/off ratio and |I_ds|¹/² vs. V_gs to extract the mobility and threshold voltage.
-
-
Output Characteristics:
-
Set a constant gate voltage (V_gs), starting from 0 V and stepping to more negative values (e.g., 0 V, -20 V, -40 V, -60 V).
-
For each V_gs step, sweep the source-drain voltage (V_ds) from 0 V to a negative value (e.g., -60 V).
-
Measure I_ds.
-
Plot I_ds vs. V_ds to observe the linear and saturation regimes of transistor operation.
-
Device Physics and Parameter Extraction
The field-effect mobility in the saturation regime is calculated using the following equation:
I_ds = (W / 2L) * C_i * μ * (V_gs - V_th)²
Where:
-
I_ds is the source-drain current.
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric.
-
μ is the charge carrier mobility.
-
V_gs is the gate voltage.
-
V_th is the threshold voltage.
By plotting |I_ds|¹/² versus V_gs, the mobility (μ) can be extracted from the slope of the linear portion of the curve, and the threshold voltage (V_th) can be determined from the x-intercept.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Mobility | Poor film crystallinity, residual solvent, impurities. | Optimize annealing temperature and time. Ensure high-purity materials and anhydrous solvents. Verify the quality of the OTS SAM. |
| Low On/Off Ratio | High off-current due to gate leakage or impurities. | Check for pinholes in the dielectric. Ensure high purity of the semiconductor. Perform measurements in an inert environment. |
| Hysteresis in Transfer Curve | Charge trapping at the semiconductor-dielectric interface or within the semiconductor bulk. | Improve the quality of the OTS treatment. Anneal the device post-fabrication to reduce trap states. |
| Poor Film Quality | Incorrect solvent, concentration, or spin-coating parameters. | Screen different solvents (e.g., chloroform, toluene). Adjust solution concentration and spin speed. Ensure a clean and uniform substrate surface. |
Conclusion
This compound is a versatile and valuable material for the fabrication of solution-processed organic field-effect transistors. Its hexyl chain provides the necessary solubility for facile processing, while the carbazole core offers robust hole-transport properties. By carefully controlling the substrate preparation, active layer deposition, and annealing conditions as outlined in these protocols, researchers can reliably fabricate and characterize OFETs to probe the fundamental charge transport physics and to develop novel electronic applications. The key to high performance lies in the meticulous optimization of the thin-film morphology to facilitate efficient intermolecular charge transport.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Achieving >99% Purity of 2,7-Dibromo-9-hexyl-9H-carbazole
Welcome to the technical support guide for the purification of 2,7-Dibromo-9-hexyl-9H-carbazole. This document is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity (>99%) of this compound. Here, we will delve into the nuances of purification methodologies, offering not just protocols, but also the underlying scientific principles and troubleshooting guidance based on extensive experience in organic synthesis and purification.
Understanding the Purification Challenge
This compound is a key building block in the synthesis of organic electronic materials. Its purity is paramount as even minor impurities can significantly impact the performance of resulting devices. The primary challenges in its purification often stem from the presence of closely related structural isomers, unreacted starting materials, and byproducts from the synthesis, such as mono-brominated or non-alkylated carbazole species.
This guide provides a multi-step purification strategy, combining the resolving power of column chromatography with the refining capability of recrystallization.
Part 1: Purification Workflow - A Step-by-Step Guide
A logical and systematic workflow is crucial for efficiently achieving high purity. The following diagram outlines the recommended purification process.
Caption: Workflow for the purification of this compound.
Part 2: Experimental Protocols
Protocol 1: Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from byproducts with different polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvents: Heptane (or Hexane), Toluene, Dichloromethane
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel on aluminum)
Step-by-Step Procedure:
-
Eluent Selection: Before packing the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate tubes. The number and size of fractions will depend on the scale of the purification.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing minor impurities and obtaining a crystalline, high-purity final product.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., Methanol, Ethanol, Hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Part 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC beforehand. A good starting point for carbazole derivatives is a hexane/ethyl acetate or toluene/heptane mixture.[1][4]- Decrease the amount of crude material loaded onto the column. |
| Product does not elute from the column | - The compound is not very soluble in the mobile phase.- The column was not packed properly. | - Choose a mobile phase in which the compound is more soluble.[4]- Ensure the column is packed uniformly without any cracks or channels. |
| No crystals form during recrystallization | - The solution is not supersaturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of the pure compound.[4] |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product. | - Perform a hot filtration step to remove insoluble impurities.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]- A second recrystallization may be necessary. |
Part 4: Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product is >99%?
A1: A combination of analytical techniques is essential for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase HPLC method with a C18 column and a UV detector is typically employed.[5][6] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also reveal the presence of impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q2: What are the most common impurities in the synthesis of this compound?
A2: The most common impurities are typically:
-
2,7-Dibromo-9H-carbazole: The non-alkylated starting material.[1]
-
Mono-brominated carbazole derivatives: Resulting from incomplete bromination.
-
Other isomers: Depending on the synthetic route, other brominated isomers may be present.
Q3: My compound is an oil after column chromatography. How should I proceed with recrystallization?
A3: If your compound is an oil, it may be due to residual solvent or the presence of impurities that lower the melting point. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or methanol) dropwise until turbidity is observed. Then, proceed with cooling as you would for a standard recrystallization. This is known as solvent-antisolvent recrystallization.
Q4: Can I use a different alkyl group instead of hexyl, and will these purification methods still work?
A4: Yes, these methods are generally applicable to other N-alkylated 2,7-dibromocarbazoles. However, the solubility of the compound will change with the alkyl chain length. For example, 2,7-dibromo-9-octyl-9H-carbazole was successfully recrystallized from hexanes.[3] You may need to re-optimize the solvent systems for both column chromatography and recrystallization.
Part 5: Purity Analysis Workflow
The following diagram illustrates the decision-making process for assessing the purity of your synthesized compound.
Caption: Workflow for purity assessment of this compound.
References
Overcoming solubility issues with 2,7-Dibromo-9-hexyl-9H-carbazole in device fabrication
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,7-Dibromo-9-hexyl-9H-carbazole. This resource is designed for researchers, scientists, and engineers encountering challenges with the solubility of this key organic semiconductor building block during device fabrication. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen solvent?
A: This issue typically stems from a mismatch in polarity between the solute and the solvent. While the hexyl chain enhances solubility compared to unsubstituted carbazole, the core carbazole structure is a large, aromatic, and relatively non-polar system.[1] If the solvent is too polar (e.g., methanol, water) or not a good match for the aromatic system, dissolution will be poor. Inadequate agitation or insufficient time can also be factors.
Q2: What are the best initial solvents to try for dissolving this compound?
A: For initial trials, common organic solvents that effectively dissolve other organic semiconductors are recommended.[2] Good starting points include aromatic hydrocarbons like Toluene and Chlorobenzene , and chlorinated solvents such as Chloroform and Dichloromethane . Ethers like Tetrahydrofuran (THF) are also frequently successful.[2][3]
Q3: I see some undissolved particles even after vigorous stirring. What should I do?
A: First, ensure you have not exceeded the solubility limit in that specific solvent at room temperature. If you are below the expected limit, gentle heating (e.g., 40-60 °C) can significantly increase both the rate of dissolution and the saturation concentration.[2] If particles persist, they may be impurities or aggregates. Filtration of the solution through a PTFE syringe filter (e.g., 0.22 or 0.45 µm) is highly recommended before use in device fabrication to remove any particulate matter.
Q4: My solution is clear initially but becomes cloudy or shows precipitation over time. What is happening?
A: This phenomenon is likely due to aggregation or crystallization from a supersaturated solution. The carbazole moieties have a tendency to engage in π–π stacking interactions, leading to the formation of aggregates, especially in poorer solvents or at higher concentrations.[1] If the solution was heated to aid dissolution, it may have become supersaturated upon cooling to room temperature, leading to precipitation.
Q5: How critical is complete solubility for my final device performance?
A: It is absolutely critical. Incomplete dissolution or the presence of aggregates leads to non-uniform thin films with high surface roughness, pinholes, and inconsistent crystallinity.[4][5][6] These defects act as charge traps and scattering sites, severely degrading key device metrics such as charge carrier mobility, efficiency, and operational stability.
Troubleshooting Guide 1: Achieving Complete and Stable Dissolution
This guide provides a systematic approach to dissolving this compound and maintaining solution stability.
Core Problem: Incomplete Dissolution
The primary challenge is overcoming the intermolecular forces within the solid material to allow solvent molecules to solvate individual carbazole molecules. The hexyl group is specifically added to the carbazole core to increase solubility by disrupting the crystal packing that is common in unsubstituted planar aromatic molecules.[1]
Experimental Protocol: Systematic Solvent Screening
-
Preparation : Weigh 5 mg of this compound into separate 4 mL glass vials.
-
Solvent Addition : Add 1 mL of a candidate solvent to each vial. This creates an initial target concentration of 5 mg/mL.
-
Agitation : Place the vials on a magnetic stirrer or vortex mixer. Agitate vigorously at room temperature (25 °C) for at least 2-4 hours. A longer duration may be necessary.
-
Initial Observation : Visually inspect for undissolved material. If fully dissolved, the material is soluble at ≥ 5 mg/mL.
-
Thermal Assistance : If not fully dissolved, place the vial in a heating block or oil bath set to 50 °C. Continue agitation for 1-2 hours. Observe if the material dissolves. Caution : Use a sealed vial to prevent solvent evaporation.
-
Cooling : If dissolution occurred with heating, allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that the room temperature solubility is below 5 mg/mL.
-
Filtration : Once a clear solution is obtained, filter it through a 0.22 µm PTFE syringe filter to remove any micro-aggregates or dust particles.
Data Presentation: Solvent Suitability
The following table summarizes the suitability of common organic solvents for dissolving this compound, based on typical performance for similar organic semiconductors.
| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility | Notes |
| Aromatic | Toluene | 111 | 2.4 | Good to Excellent | Excellent choice for uniform film formation.[5] |
| Chlorobenzene | 132 | 2.7 | Excellent | High boiling point allows for slower evaporation, often improving film quality. | |
| Halogenated | Chloroform | 61 | 4.1 | Excellent | Highly effective solvent, but rapid evaporation can be a challenge. |
| Dichloromethane | 40 | 3.1 | Excellent | Similar to chloroform but with a lower boiling point.[3] | |
| Ethers | Tetrahydrofuran (THF) | 66 | 4.0 | Good to Excellent | Good solvent, but can absorb water and form peroxides.[4][5] |
| Ketones | Acetone | 56 | 5.1 | Moderate | May require heating; often used for cleaning rather than deposition. |
| Alcohols | Isopropanol | 82 | 3.9 | Poor | Generally not suitable as primary solvents. |
| Non-polar | Hexane | 69 | 0.1 | Poor to Moderate | While the hexyl chain provides affinity, the aromatic core limits solubility.[1] |
Visualization: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Workflow for achieving a stable solution.
Troubleshooting Guide 2: Improving Thin-Film Quality
Even with a stable solution, achieving a high-quality thin film for device fabrication is a major hurdle. The final morphology is a direct result of the interplay between solvent evaporation rate and the solubility of the material.[7]
Core Problem: Poor Film Morphology (Aggregates, Low Crystallinity)
Rapid solvent evaporation can "freeze" the molecules in a disordered, amorphous state. Conversely, a solvent that is too "good" and evaporates too slowly can lead to excessive aggregation and large crystal domains, resulting in a rough and discontinuous film.[4][5] The ideal scenario is controlled solvent evaporation that allows molecules sufficient time to self-organize into a uniform, well-ordered film.[6][8]
Experimental Protocol: Optimizing Film Formation with Solvent Mixtures
Using a mixture of solvents with different boiling points and polarities is a powerful technique to control the drying process.[6] A common strategy is to mix a low-boiling-point "good" solvent (like chloroform) with a high-boiling-point "marginal" solvent (like toluene).
-
Prepare Stock Solution : Dissolve this compound in a primary, good solvent with a relatively low boiling point (e.g., Chloroform or THF) to a known concentration (e.g., 10 mg/mL).
-
Create Solvent Blends : In separate vials, create solvent blends by adding a secondary, higher-boiling-point solvent. For example, prepare Chloroform:Toluene mixtures in ratios of 9:1, 4:1, and 1.5:1 by volume.[5][6]
-
Formulate Inks : Add the stock solution to the solvent blends to achieve the final desired concentration for deposition (e.g., spin-coating or inkjet printing).
-
Deposition : Fabricate thin films using your standard procedure (e.g., spin-coating). Ensure the environment is controlled (temperature, humidity).
-
Annealing (Optional but Recommended) : After deposition, a solvent vapor annealing or thermal annealing step can further improve molecular ordering and film morphology.[4][5] For solvent annealing, place the substrate in a sealed chamber containing a small amount of solvent (e.g., THF) for a set time.
-
Characterization : Analyze the resulting films using techniques such as Atomic Force Microscopy (AFM) to assess surface roughness and morphology, and X-ray Diffraction (XRD) to probe crystallinity.
Data Presentation: Impact of Solvent Blends on Film Properties
| Solvent System (Ratio) | Primary Evaporation | Secondary Influence | Expected Film Outcome |
| Chloroform (100%) | Very Fast | N/A | Potentially amorphous, risk of "coffee ring" effect. |
| Chloroform:Toluene (9:1) | Fast | Toluene remains, allowing some molecular rearrangement. | Smoother film than pure chloroform, improved short-range order. |
| Chloroform:Toluene (1.5:1) | Moderate | Longer drying time dominated by toluene evaporation. | Can lead to well-defined crystalline domains and improved charge transport.[6][8] |
| Toluene (100%) | Slow | N/A | May lead to large, isolated crystal aggregates and high roughness. |
Visualization: Logic for Film Morphology Optimization
This diagram illustrates the relationship between solvent properties and the resulting film quality.
Caption: Relationship between solvent properties and film morphology.
References
- 1. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Page loading... [guidechem.com]
- 4. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 2,7-Dibromo-9-hexyl-9H-carbazole
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromo-9-hexyl-9H-carbazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this versatile and crucial transformation. The unique electronic properties of the carbazole core present specific challenges and opportunities in carbon-carbon bond formation, which this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
A1: The main challenges with this compound in Suzuki coupling reactions often stem from the electron-rich nature of the carbazole ring system. This can lead to a sluggish oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, this can result in low or incomplete conversion. Additionally, controlling selectivity between mono- and di-arylation can be difficult and is highly dependent on stoichiometric control and reaction conditions.[1] Other common issues include side reactions like dehalogenation and homocoupling of the boronic acid, as well as solubility problems of the starting material and product.[1][3]
Q2: How do I select the right palladium catalyst and ligand for this substrate?
A2: The choice of catalyst and ligand is critical for a successful reaction with an electron-rich aryl bromide like this compound. Generally, electron-rich and sterically bulky phosphine ligands are recommended to enhance the rates of both oxidative addition and reductive elimination.[1][4] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating ability and thermal stability.[1][5]
For initial screening, traditional catalysts like Pd(PPh₃)₄ can be a reliable starting point. However, for more challenging couplings or to improve yields, more advanced catalyst systems are often necessary. These include combinations of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. Buchwald-type palladacycle precatalysts are also highly effective and offer good stability.[1][6][7]
Q3: What is the function of the base in the Suzuki coupling, and how do I choose the best one?
A3: The base plays a crucial role by activating the organoboron species, typically a boronic acid, to facilitate the transmetalation step with the palladium complex.[1][5] A variety of inorganic bases are commonly employed, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][5]
The choice of base can significantly influence the reaction's outcome. For substrates that may be sensitive to strongly basic conditions, milder options like K₂CO₃ or K₃PO₄ are often preferred. The solubility of the base is also a key consideration; for instance, K₃PO₄ is often used in a biphasic mixture of an organic solvent and water to ensure its availability in the reaction medium.[1][2]
Q4: Which solvent system is recommended for the Suzuki coupling of this compound?
A4: The ideal solvent system depends on the solubility of the reactants and the desired reaction temperature. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF).[3][5] Often, a co-solvent of water is used, which can aid in dissolving the inorganic base and facilitate the reaction.[3][8] A typical ratio for a biphasic system is 4:1 organic solvent to water.[9] It is crucial to use degassed solvents to prevent oxygen from interfering with the catalytic cycle, which can lead to side reactions like the homocoupling of the boronic acid.[1][10]
Q5: How can I control the selectivity between mono- and di-arylation?
A5: Achieving selective mono- or di-substitution is primarily controlled by the stoichiometry of the boronic acid.[1] For mono-arylation, a slight excess of the boronic acid (typically 1.0 to 1.2 equivalents) is a good starting point. Lower reaction temperatures and shorter reaction times can also favor the formation of the mono-substituted product.[1] For di-arylation, a larger excess of the boronic acid (generally 2.2 to 3.0 equivalents) and longer reaction times are typically required to drive the reaction to completion.[1] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to stop the reaction at the desired point.[10]
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have degraded due to improper storage or handling. Palladium black formation can also indicate catalyst decomposition.[3][11] | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst, such as a Buchwald-type palladacycle, which is more air- and moisture-stable.[1][12] |
| Ineffective Base | The chosen base may be too weak or poorly soluble in the reaction medium to effectively activate the boronic acid for transmetalation. | Switch to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, consider using K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.[1][2] |
| Low Reaction Temperature | The oxidative addition to the C-Br bond of the electron-rich carbazole can be slow at lower temperatures.[1][13] | Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C) and monitor the reaction progress. Be aware that higher temperatures can also promote side reactions.[11][14] |
| Poor Ligand Choice | For electron-rich aryl bromides, a bulky, electron-donating ligand is often necessary to facilitate the catalytic cycle.[1][4] | Screen a panel of ligands known to be effective for challenging couplings, such as SPhos, XPhos, or RuPhos.[1][6][15] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids, leading to undesired byproducts.[1] | Ensure rigorous degassing of the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and maintain a positive pressure of the inert gas throughout the reaction.[10] |
| Decomposition of Boronic Acid | Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water.[16][17] | Use high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester), which can be more resistant to decomposition.[16][18] Some boronic esters may hydrolyze in situ to the more reactive boronic acid.[16] |
| Inappropriate Base or Solvent | Some bases or solvents can act as hydride sources, leading to the dehalogenation of the aryl bromide.[3] | If dehalogenation is a significant issue, switch to a non-protic solvent and a carbonate or phosphate base. |
| High Reaction Temperature | Elevated temperatures can accelerate the rates of side reactions relative to the desired coupling reaction.[19] | Try running the reaction at the lowest temperature that allows for a reasonable rate of conversion. Monitor the reaction closely to avoid prolonged heating after the starting material is consumed.[13] |
Problem 3: Product is Difficult to Purify
| Potential Cause | Explanation | Recommended Solution |
| Residual Palladium Catalyst | Palladium residues can contaminate the product, often giving it a dark color. | Palladium residues can often be removed by filtration through a pad of Celite® or by treating the crude product solution with a palladium scavenger. |
| Boronic Acid-Related Impurities | Excess boronic acid and its homocoupled byproducts can be difficult to separate from the desired product. | Excess boronic acid and its byproducts can sometimes be removed by performing an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup.[1] |
| Similar Polarity of Product and Byproducts | If byproducts have a similar polarity to the desired product, separation by standard silica gel chromatography can be challenging. | Optimize the reaction conditions to minimize the formation of these byproducts. Consider alternative chromatographic techniques, such as reverse-phase chromatography, if standard silica gel chromatography is ineffective.[1] |
Experimental Protocols
Protocol 1: General Procedure for Di-Arylation of this compound
This protocol provides a starting point for the di-substitution of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (4.0 eq.)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.[10]
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an oxygen-free atmosphere.[10]
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Protocol for Mono-Arylation
This protocol is designed for optimizing the selective mono-arylation.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Pd₂(dba)₃ (0.025 eq.)
-
SPhos (0.05 eq.)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
In a dry reaction vial, combine this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Seal the reaction vial and evacuate and backfill with argon three times.
-
Add the remaining degassed solvent, followed by the catalyst solution.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, carefully monitoring by TLC or LC-MS to avoid the formation of the di-substituted product.[1]
-
Once the desired level of conversion is reached, cool the reaction and proceed with the workup and purification as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
Preventing degradation of 2,7-Dibromo-9-hexyl-9H-carbazole during polymerization
Technical Support Center: Polymerization of 2,7-Dibromo-9-hexyl-9H-carbazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the polymerization of this key monomer. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent monomer degradation and achieve high-quality, reproducible polymers.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common polymerization techniques for this compound?
-
What are the primary degradation pathways I should be aware of?
-
How critical is the purity of the monomer for successful polymerization?
-
Why is my polymer's molecular weight lower than expected?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem 1: Significant presence of a dehalogenated byproduct (9-hexyl-9H-carbazole).
-
Problem 2: Formation of homocoupled polymer from the boronic acid/ester co-monomer.
-
Problem 3: The reaction fails to initiate or proceeds very slowly.
-
Problem 4: The resulting polymer has poor solubility.
-
-
Detailed Experimental Protocols
-
Protocol 1: Suzuki-Miyaura Coupling Polymerization with Minimized Degradation.
-
Protocol 2: Yamamoto Coupling Polymerization.
-
-
Visual Guides to Mechanisms
-
Suzuki-Miyaura Catalytic Cycle
-
Key Degradation Pathways
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization techniques for this compound?
The two most prevalent and effective methods for the polymerization of this compound are Suzuki-Miyaura coupling and Yamamoto coupling.
-
Suzuki-Miyaura Coupling: This is a powerful cross-coupling method that involves the reaction of the dibromo-carbazole monomer with a diboronic acid or diboronic ester co-monomer in the presence of a palladium catalyst and a base. It is highly versatile for creating alternating copolymers.[1]
-
Yamamoto Coupling: This method involves the dehalogenative polycondensation of the this compound monomer using a nickel(0) complex as a catalyst. It is particularly effective for creating homopolymers.[1]
Q2: What are the primary degradation pathways I should be aware of?
During polymerization, especially with Suzuki-Miyaura coupling, two main side reactions can be considered degradation pathways as they consume the monomer and can terminate polymer chains, leading to lower molecular weight and impure products.
-
Dehalogenation: This is a significant side reaction where a bromine atom on the carbazole monomer is replaced by a hydrogen atom.[2] This results in a monofunctional species that acts as a chain terminator. This process is often mediated by palladium-hydride (Pd-H) species that can form from reactions with bases, solvents (like alcohols), or trace water.[3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or ester co-monomer. The presence of oxygen can promote this side reaction.[4] Carbazole-based monomers can also be prone to homocoupling defects.[5]
Q3: How critical is the purity of the monomer for successful polymerization?
The purity of this compound is absolutely critical. Impurities can have several detrimental effects:
-
Monofunctional Impurities: The presence of mono-brominated carbazole will act as a chain terminator, significantly limiting the achievable molecular weight of the polymer.
-
Catalyst Poisoning: Certain impurities can deactivate the palladium or nickel catalyst, leading to slow or incomplete reactions.
-
Inhibition of Initiation: Impurities can interfere with the initial steps of the polymerization, preventing the reaction from starting effectively.
It is highly recommended to purify the monomer by recrystallization or column chromatography before use. The synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation are key steps where impurities can be introduced.[6]
Q4: Why is my polymer's molecular weight lower than expected?
Low molecular weight is a common issue and can often be traced back to several factors related to monomer degradation and reaction conditions:
-
Incorrect Stoichiometry: In Suzuki polymerization, a precise 1:1 ratio of the dibromo-monomer to the diboronic acid/ester co-monomer is crucial for achieving high molecular weight.[7]
-
Presence of Monofunctional Impurities: As mentioned above, these act as chain cappers.
-
Premature Precipitation: The growing polymer may precipitate out of the reaction solvent if its solubility is limited, thus halting further chain growth. The hexyl group on the carbazole nitrogen is specifically added to improve solubility.[8]
-
Dehalogenation: The formation of mono-bromo species effectively terminates the polymer chain.[2]
-
Inefficient Catalyst System: An inappropriate choice of catalyst, ligand, or base can lead to slower polymerization rates compared to chain-terminating side reactions.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Significant presence of a dehalogenated byproduct (9-hexyl-9H-carbazole).
-
Symptoms: You observe a significant amount of 9-hexyl-9H-carbazole in your crude product, confirmed by techniques like GC-MS or NMR spectroscopy, which will show the appearance of a proton signal where the carbon-bromine bond existed.[2]
-
Causality: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[3] These can arise from the reaction of the palladium complex with certain bases or solvents. High temperatures and prolonged reaction times can also exacerbate this issue.[2]
-
Solutions:
| Corrective Action | Scientific Rationale |
| Use a Milder Base | Strong bases can sometimes act as hydride donors. Switching from a strong base like NaOH to a milder one such as K₃PO₄ or K₂CO₃ can reduce the formation of Pd-H species.[3] |
| Choose an Appropriate Solvent | Avoid using solvents that can act as hydride donors, such as alcohols. Toluene or THF are generally good choices for Suzuki and Yamamoto polymerizations.[1][3] |
| Optimize Reaction Temperature and Time | Higher temperatures can increase the rate of dehalogenation.[2] Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Select a Suitable Phosphine Ligand | The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Bulky, electron-rich phosphine ligands like SPhos can sometimes suppress dehalogenation.[3] |
| Protect N-H bonds (if applicable) | For carbazole derivatives with an N-H bond, deprotonation can increase the electron density of the ring, potentially influencing side reactions. While your monomer is N-alkylated, this is a key consideration for other carbazole systems. Protecting the N-H group can suppress dehalogenation in susceptible substrates.[9] |
Problem 2: Formation of homocoupled polymer from the boronic acid/ester co-monomer.
-
Symptoms: Your final polymer is contaminated with a significant amount of polymer formed from the self-coupling of the boronic acid/ester co-monomer. This is often observed when reactions are exposed to air.[4]
-
Causality: The presence of molecular oxygen can promote the homocoupling of boronic acids, a reaction also mediated by the palladium catalyst.[4][10] This side reaction consumes the co-monomer, disrupts the stoichiometry, and leads to a mixture of polymer products.
-
Solutions:
| Corrective Action | Scientific Rationale |
| Thorough Degassing | It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by performing several freeze-pump-thaw cycles.[3] |
| Maintain an Inert Atmosphere | The reaction should be carried out under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process to prevent oxygen from re-entering the system. |
| Use a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, before introducing the catalyst can help to minimize the concentration of Pd(II) species that may contribute to homocoupling.[10] |
Problem 3: The reaction fails to initiate or proceeds very slowly.
-
Symptoms: After adding all reagents and heating, you observe little to no consumption of the starting materials over an extended period.
-
Causality: This can be due to an inactive catalyst, the presence of inhibitors, or poor solubility of the reagents.
-
Solutions:
| Corrective Action | Scientific Rationale |
| Use a Pre-catalyst | Instead of generating the active Pd(0) species in situ, consider using a pre-catalyst like a PEPPSI-type catalyst or a Buchwald pre-catalyst. These are often more stable and provide more reliable initiation.[11][12] |
| Ensure Anhydrous Conditions (for Yamamoto) | Yamamoto coupling is particularly sensitive to moisture, which can quench the active nickel(0) catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.[1] |
| Check Monomer and Reagent Purity | As discussed, impurities can poison the catalyst. Ensure all starting materials, including the base and co-monomer, are of high purity. |
| Increase Solubility | If the monomers are not fully dissolved, the reaction will be slow. You may need to use a different solvent or increase the reaction temperature. For polycarbazoles, increasing the length of the N-alkyl chain can improve solubility.[12] |
Problem 4: The resulting polymer has poor solubility.
-
Symptoms: The polymer precipitates during the reaction or is difficult to dissolve for characterization and purification.
-
Causality: High molecular weight conjugated polymers often have limited solubility. The planarity of the carbazole backbone can lead to strong π-π stacking and aggregation.
-
Solutions:
| Corrective Action | Scientific Rationale |
| Use a Branched Alkyl Chain | While your monomer has a linear hexyl chain, using a branched alkyl chain on the carbazole nitrogen, such as 2-ethylhexyl or heptadecan-9-yl, can significantly disrupt packing and improve solubility.[12] |
| Purify via Soxhlet Extraction | For poorly soluble polymers, Soxhlet extraction is an effective purification method. A series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene) can be used to remove catalyst residues and low molecular weight oligomers. The desired polymer fraction is typically soluble in the final high-boiling solvent.[1] |
| Introduce "Kinks" in the Backbone | If designing a copolymer, incorporating a co-monomer that introduces a non-linear geometry can disrupt the planarity and improve solubility. |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Polymerization with Minimized Degradation
This protocol is a general guideline and may require optimization for specific co-monomers.
-
Monomer and Reagent Preparation:
-
Ensure this compound and the diboronic acid/ester co-monomer are of high purity (>99%).
-
Use a high-purity base, such as K₃PO₄, that has been finely ground and dried under vacuum.
-
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq.), the diboronic acid/ester co-monomer (1.0 eq.), and K₃PO₄ (3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene and a small amount of water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.[3]
-
-
Polymerization:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GPC. The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with toluene.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
-
For further purification, perform Soxhlet extraction as described in the troubleshooting section.
-
Protocol 2: Yamamoto Coupling Polymerization
This protocol is for the homopolymerization of this compound.
-
Reagent and Glassware Preparation:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
The solvent (e.g., anhydrous DMF or THF) must be of high purity and free of water and oxygen.
-
-
Catalyst Preparation:
-
In a Schlenk flask under argon, dissolve bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 eq.) and 2,2'-bipyridyl (1.2 eq.) in the anhydrous solvent. The solution should turn deep red/purple, indicating the formation of the active Ni(0) complex.
-
-
Polymerization:
-
Add this compound (1.0 eq.) to the catalyst solution.
-
Heat the mixture to 80 °C and stir under argon for 24-48 hours.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a mixture of methanol, water, and concentrated HCl to quench the reaction and precipitate the polymer.
-
Stir for several hours, then filter the crude polymer.
-
Wash the polymer thoroughly with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is typically extracted with chloroform or toluene.
-
Precipitate the purified polymer from the chloroform/toluene fraction into methanol, filter, and dry under vacuum.
-
Visual Guides to Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Key Degradation Pathways
Caption: Competing degradation pathways in Suzuki polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Carbazole-based copolymers via direct arylation polymerization (DArP) for Suzuki-convergent polymer solar cell performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Film Morphology of 2,7-Dibromo-9-hexyl-9H-carbazole Based Layers
Welcome to the technical support center for researchers working with 2,7-Dibromo-9-hexyl-9H-carbazole. This guide is designed to provide in-depth, field-proven insights into achieving high-quality thin films, a critical prerequisite for fabricating high-performance organic electronic devices. As a foundational building block for various organic semiconductors, its film morphology dictates the final device's efficiency, stability, and reproducibility.[1] This document provides a series of troubleshooting guides and frequently asked questions to address common challenges encountered during the deposition of this compound and its derivatives.
Section 1: Fundamental Properties & General FAQs
This section covers the essential material properties and preparatory considerations that form the basis of successful film deposition.
Q1: What are the key properties of this compound that influence film formation?
A1: Understanding the material's intrinsic properties is the first step.
-
Solubility: this compound is a derivative of carbazole where the hexyl chain at the 9-position is specifically added to enhance solubility in common organic solvents.[1][2] It is generally soluble in solvents like dichloromethane, chloroform, toluene, and chlorobenzene, but has limited solubility in water.[3][4] The choice of solvent is critical as it directly impacts solution viscosity, evaporation rate, and ultimately, the final film's uniformity and crystallinity.
-
Molecular Structure & Aggregation: Carbazole-based molecules have a strong tendency to form aggregates via π-π stacking interactions due to their planar aromatic structure.[5][6][7] While the hexyl chain helps to mitigate this by providing steric hindrance, aggregation can still occur, especially in concentrated solutions or during rapid solvent evaporation.[2] This aggregation can affect the material's photophysical properties and charge transport within the film.[8][9]
-
Thermal Stability: Carbazole derivatives are known for their high thermal stability, which is advantageous for device operation and allows for post-deposition processing steps like thermal annealing.[8] Thermal annealing can be used to improve molecular packing and enhance film crystallinity, but the temperature and duration must be carefully optimized.[4]
Q2: Why is substrate preparation so critical for achieving high-quality films?
A2: The substrate is the foundation upon which the film is built; its condition is paramount.
-
Surface Contamination: The primary cause of many film defects, such as pinholes, is particulate contamination on the substrate surface.[10][11] Dust particles or organic residues can act as nucleation sites for defects or shadow the surface during deposition, leaving voids in the film.[10] Therefore, a rigorous, multi-step cleaning procedure in a clean environment is non-negotiable.
-
Surface Energy & Wetting: For a solution to spread evenly across a substrate, the substrate's surface energy must be compatible with the solution's surface tension. If the substrate is not properly cleaned or treated, its surface may be hydrophobic (low surface energy), causing the solution to bead up and dewet. This leads to poor film coverage and non-uniformity. Surface treatments like UV-Ozone or oxygen plasma are often used to create a high-energy, hydrophilic surface that promotes uniform wetting.
-
Adhesion: Strong adhesion between the film and the substrate is essential for device robustness.[12] Contaminated or improperly prepared surfaces can lead to poor adhesion, causing the film to delaminate or peel off, especially during subsequent processing steps or device operation.[12]
Section 2: Troubleshooting Guide: Common Film Defects
This section addresses specific morphological problems in a question-and-answer format.
Problem 1: My spin-coated film has pinholes and voids.
-
Potential Causes:
-
Particulate Contamination: Dust on the substrate or undissolved particles in the solution are the most common culprits.[10] These particles create voids in the coating.[10]
-
Poor Substrate Wetting: If the solution doesn't spread evenly, it can leave uncoated areas or voids. This is often due to low surface energy of the substrate.[10]
-
Trapped Solvent/Bubbles: Using a low-boiling-point solvent can lead to extremely rapid evaporation. This can trap solvent bubbles at the substrate-film interface, which leave a pinhole upon bursting.[10] The dynamics of the fabrication process are critical.[11]
-
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for pinhole defects.
-
Implement Rigorous Substrate Cleaning: Develop a multi-step cleaning protocol. A common procedure for glass/ITO is sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and a final UV-Ozone or oxygen plasma treatment.
-
Filter Your Solution: Always filter the this compound solution through a 0.2 µm PTFE syringe filter immediately before deposition to remove any undissolved particulates or aggregates.
-
Optimize the Solvent: Switch from a low-boiling-point solvent (like chloroform) to a higher-boiling-point solvent (like chlorobenzene or toluene).[4] This slows the evaporation rate, allowing the film more time to self-level and for any bubbles to escape.
-
Control the Environment: Perform spin-coating in a clean, dust-free environment (e.g., a glovebox or a laminar flow hood).
-
Problem 2: The film appears hazy or crystalline, suggesting significant aggregation.
-
Potential Causes:
-
High Solution Concentration: Oversaturated solutions promote the formation of large molecular aggregates before and during the spin-coating process.
-
Rapid Solvent Evaporation: Fast drying "freezes" the molecules in a disordered, aggregated state before they can organize into a smooth, amorphous, or microcrystalline film.
-
Strong Intermolecular Interactions: The inherent tendency of the carbazole core to π-stack can lead to the formation of J- or H-aggregates, which alters the film's optical and electronic properties.[9]
-
-
Solutions:
-
Reduce Solution Concentration: Systematically lower the concentration (e.g., from 20 mg/mL down to 5 mg/mL) to find a regime that balances film thickness with reduced aggregation.[4]
-
Use Solvent Additives: Introducing a small volume percentage (e.g., 0.5-3%) of a high-boiling-point solvent additive, such as 1,8-diiodooctane (DIO), can be highly effective.[13][14] DIO has a very low vapor pressure and remains in the film long after the primary solvent has evaporated, keeping the molecules in a semi-solvent environment and allowing more time for them to organize into a more favorable morphology.[14]
-
Optimize Thermal Annealing: Post-deposition annealing can help reorganize the film.[4] However, excessive temperature or time can sometimes induce further crystallization and aggregation. Experiment with a range of temperatures (e.g., 80-120 °C) and times (e.g., 5-30 minutes) and characterize the film at each step using techniques like AFM or UV-Vis spectroscopy.[4][15]
-
Problem 3: The solution dewets from the substrate during spin-coating.
-
Potential Causes:
-
Surface Energy Mismatch: This is the primary cause. The substrate surface is too hydrophobic (low surface energy), causing the solvent to bead up rather than spread.
-
Contamination: Patches of organic residue or other contaminants can create localized low-energy regions on the substrate.
-
-
Solutions:
-
Substrate Surface Treatment: The most effective solution is to increase the substrate's surface energy.
-
UV-Ozone Treatment: A 10-15 minute exposure to UV-Ozone is highly effective at removing organic contaminants and creating a hydrophilic surface on substrates like glass, ITO, and silicon oxide.
-
Oxygen Plasma: A brief (30-60 second) treatment with oxygen plasma has a similar effect.
-
-
Deposition of a Wetting Layer: For inherently hydrophobic substrates, or to improve charge injection, consider depositing a hydrophilic layer like PEDOT:PSS prior to depositing the carbazole layer.
-
Section 3: Standard Operating Protocols
Protocol 1: Spin-Coating Deposition of this compound
-
Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at the desired concentration (e.g., 10 mg/mL).
-
Gently heat and/or stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Thoroughly clean the substrate using a standard procedure (e.g., sonication and UV-Ozone).
-
-
Deposition:
-
Immediately before use, filter the solution using a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the filtered solution to cover the substrate center.
-
Start the spin-coating program. A typical two-step program is:
-
Step 1 (Spread): 500 RPM for 10 seconds.
-
Step 2 (Thin): 3000 RPM for 45 seconds.
-
-
The final thickness is primarily controlled by the solution concentration and the speed of Step 2.[4]
-
-
Annealing:
-
Transfer the coated substrate to a pre-heated hotplate in a controlled (e.g., nitrogen) atmosphere.
-
Anneal at the desired temperature (e.g., 100 °C) for a specified time (e.g., 10 minutes) to remove residual solvent and improve film morphology.[4][16]
-
Allow the substrate to cool slowly to room temperature before removal.
-
Section 4: Data & Visualization
Table 1: Recommended Solvent Properties for Solution Processing
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Dielectric Constant) | Film Drying Rate | Typical Use Case |
| Chloroform | 61.2 | 21.3 | 4.81 | Very Fast | Quick screening, can cause pinholes |
| Toluene | 110.6 | 2.9 | 2.38 | Moderate | Good general-purpose solvent |
| Chlorobenzene | 131.7 | 1.2 | 5.62 | Slow | Recommended for uniform films |
| 1,8-Diiodooctane (DIO) | 335 | <0.1 | N/A | Extremely Slow | Additive (0.5-3% v/v) to control morphology |
Table 2: Spin-Coating Parameter Guidelines
| Parameter | Value Range | Effect on Film Morphology |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films but may increase aggregation.[4] |
| Spin Speed | 1000 - 6000 RPM | Higher speed results in thinner, more uniform films.[4] |
| Spin Acceleration | Low to High | Slower acceleration can improve uniformity for viscous solutions. |
| Annealing Temperature | 80 - 120 °C | Improves crystallinity and molecular packing; excessive heat can cause dewetting or degradation.[4][17] |
| Annealing Time | 5 - 30 minutes | Balances solvent removal with potential for over-crystallization.[18][19] |
References
- 1. ossila.com [ossila.com]
- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effects of intermolecular interaction on the energy distribution of valance electronic states of a carbazole-based material in amorphous thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. researchgate.net [researchgate.net]
- 10. omega-optical.com [omega-optical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Impact of Solvent and Polymer Additives on the Film Formation of Small Molecule Blend Films for Bulk Heterojunction Solar Cells (2015) | Caitlin McDowell | 62 Citations [scispace.com]
- 14. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films [scirp.org]
- 18. mdpi.com [mdpi.com]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole
Welcome to the technical support center for the synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can enhance your reaction efficiency, improve product purity, and achieve more consistent results.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Formation of Polybrominated Byproducts (Over-bromination)
Question: I am attempting to synthesize this compound, but my final product is contaminated with tri- and tetra-brominated species. How can I improve the selectivity for the desired dibrominated product?
Answer:
The formation of polybrominated carbazoles is a frequent side reaction, primarily driven by the high reactivity of the carbazole nucleus towards electrophilic aromatic substitution.[1] The electron-donating nature of the nitrogen atom activates the aromatic rings, making them susceptible to further bromination. The positions most prone to bromination on the carbazole core are 3, 6, 2, and 7, with the 1 and 8 positions being less reactive.[2]
Root Causes & Solutions:
-
Incorrect Stoichiometry: This is the most common cause of over-bromination.[1] Even a slight excess of the brominating agent can lead to the formation of higher-order brominated products.
-
Solution: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). For the synthesis of the 2,7-dibromo product, a precise molar ratio is crucial. Start with slightly less than the theoretical amount of brominating agent and monitor the reaction progress closely.
-
-
High Reaction Temperature: Elevated temperatures increase the reaction rate but can decrease selectivity, favoring the formation of thermodynamically stable, polybrominated products.[1]
-
Solution: Conduct the bromination at a lower temperature. Many protocols recommend starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[1] Maintaining a controlled, lower temperature profile can significantly enhance the selectivity for the desired 2,7-dibromo isomer.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material has been consumed can provide opportunities for the desired product to undergo further bromination.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated side products.
-
| Parameter | Standard Protocol | Troubleshooting Modification |
| Brominating Agent (NBS) Equiv. | 2.0 - 2.2 | 1.9 - 2.0 (incremental addition) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | Monitor by TLC/HPLC, quench upon completion |
Experimental Protocol: Selective Dibromination of 9-hexyl-9H-carbazole
-
Dissolve 9-hexyl-9H-carbazole (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 2.0 eq) portion-wise over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress every 30-60 minutes by TLC.
-
Once the starting material is no longer visible by TLC, quench the reaction by pouring it into a beaker of ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Poor Regioselectivity - Formation of 3,6-Dibromo Isomer
Question: My final product contains a significant amount of the 3,6-dibromo-9-hexyl-9H-carbazole isomer instead of the desired 2,7-dibromo product. How can I control the regioselectivity of the bromination?
Answer:
The regioselectivity of carbazole bromination is highly dependent on the reaction conditions and the nature of the brominating agent.[1] The 3 and 6 positions of the carbazole ring are generally the most electronically activated and sterically accessible, often leading to the preferential formation of the 3,6-dibromo isomer.
Root Causes & Solutions:
-
Choice of Brominating Agent: Different brominating agents exhibit varying degrees of regioselectivity.
-
Solution: While NBS is a common choice, other reagents might offer better selectivity for the 2,7-positions under specific conditions.[1] Some literature suggests that the use of bromine in specific solvent systems can influence the isomeric ratio. A thorough literature search for regioselective bromination of N-alkylated carbazoles is recommended.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the distribution of isomers.[1]
-
Solution: Experiment with different solvents. Less polar solvents may sometimes favor substitution at the 2 and 7 positions. Consider solvents like dichloromethane (DCM) or carbon tetrachloride, in addition to more polar options like DMF and THF.
-
-
Reaction Pathway: The synthesis of 2,7-dibromo-9H-carbazole is often achieved through a multi-step process rather than direct bromination of 9-hexyl-9H-carbazole. A common and more regioselective route involves the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl to form 2,7-dibromocarbazole, followed by N-alkylation with 1-bromohexane.[3][4]
-
Solution: If direct bromination proves unselective, adopting a synthetic route that establishes the 2,7-dibromo pattern prior to N-alkylation is a highly effective strategy.[3]
-
Workflow for Regioselective Synthesis:
Caption: Comparison of synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hexyl group at the 9-position?
A1: The hexyl group is introduced to improve the solubility of the carbazole derivative in common organic solvents.[3] This is particularly important for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where solution processability is often required for device fabrication.[5]
Q2: How can I effectively purify the final product from unreacted starting material and side products?
A2: Purification can typically be achieved through recrystallization or silica gel column chromatography. For recrystallization, a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Common solvents for recrystallizing carbazole derivatives include ethanol, hexanes, and ethyl acetate.[6] For column chromatography, a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective.
Q3: Are there any "greener" methods for the synthesis of 2,7-Dibromo-9H-carbazole?
A3: Yes, recent research has focused on developing more environmentally friendly synthetic methods. Some studies have explored the use of microwave irradiation to accelerate the reaction, significantly reducing reaction times.[7][8] Additionally, efforts are being made to replace hazardous solvents and reagents with more benign alternatives.
Q4: Can I use liquid bromine instead of NBS for the bromination?
A4: While liquid bromine can be used, it is generally more hazardous and difficult to handle than NBS.[1] NBS is a solid reagent that is easier to weigh and dispense accurately, and it often provides better regioselectivity under controlled conditions.[1] If using liquid bromine, it is crucial to take appropriate safety precautions and to control the addition rate carefully to avoid over-bromination.
Q5: What is the mechanism of the Cadogan cyclization for forming the carbazole core?
A5: The Cadogan reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine or a trialkyl phosphite.[4] The phosphorus reagent deoxygenates the nitro group to a nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the five-membered pyrrole ring of the carbazole system. This method is highly effective for the synthesis of various carbazole derivatives.[4]
Reaction Pathway of Side Product Formation:
Caption: Potential side reaction pathways in the bromination of 9-hexyl-9H-carbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
Stability and degradation pathways of 2,7-Dibromo-9-hexyl-9H-carbazole.
Welcome to the technical resource center for 2,7-Dibromo-9-hexyl-9H-carbazole (CAS: 156581-49-4). This guide is designed for researchers, chemists, and materials scientists who utilize this versatile building block in organic electronics and pharmaceutical development. As a key intermediate, understanding its stability and potential degradation pathways is critical for achieving reproducible results and ensuring the high performance of end-products like OLEDs, PLEDs, and OPVs.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established scientific principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the ideal storage conditions for this compound? A1: this compound is classified as an air-sensitive material.[3] To prevent degradation, it must be stored under an inert atmosphere (e.g., nitrogen or argon). The best practice is to keep it in a sealed amber glass vial within a glove box or a desiccator flushed with inert gas.[4] Store in a cool, dark place to minimize photo- and thermal degradation. Avoid frequent opening of the container.[4]
Q2: What is the typical appearance of high-purity this compound? A2: High-purity material should be a pale yellow to off-white crystalline solid.[3] Significant deviation from this, such as a brown or dark tan color, may indicate the presence of impurities or degradation products.
Q3: In which solvents is the compound soluble? A3: It has limited solubility in water but is soluble in common organic solvents such as dichloromethane, chloroform, toluene, acetone, and heptane.[3][5] The hexyl group is specifically added to improve solubility in organic solvents, which is crucial for solution-based processing of electronic devices.[2][6]
Q4: Is this compound sensitive to light? A4: Yes. Halogenated carbazoles are known to undergo photodegradation upon exposure to sunlight or UV radiation.[7] The primary mechanism involves the cleavage of the carbon-bromine bonds.[7] Therefore, all manipulations and storage should be performed while minimizing light exposure.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during synthesis and application.
Q5: My once off-white compound has turned brownish over time. What is the cause and can it be salvaged? A5: A brown discoloration is a strong indicator of degradation, likely due to oxidation or photodegradation from improper storage. Exposure to atmospheric oxygen and ambient light can generate chromophoric impurities.
-
Causality: The electron-rich carbazole core is susceptible to oxidation.[8] Light can induce C-Br bond homolysis, creating radical species that can lead to colored byproducts.[7]
-
Troubleshooting Steps:
-
Assess Purity: First, analyze the material using Thin Layer Chromatography (TLC) against a pure reference sample, if available. The discolored sample will likely show multiple spots or streaking.
-
Repurification: The compound can often be salvaged by repurification. Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate or toluene/heptane) is typically effective.[5] Subsequent recrystallization from a solvent like methanol or hexane can further enhance purity.[5]
-
Prevent Recurrence: After purification, immediately store the material under a strict inert atmosphere in a dark container as described in A1.
-
Q6: I am performing a Suzuki or other cross-coupling reaction, and my yields are consistently low. Could the starting material be the issue? A6: Absolutely. The success of cross-coupling reactions is highly dependent on the purity of the starting materials. Degraded this compound can significantly lower yields.
-
Causality:
-
Degradation Products: Impurities such as mono-brominated or fully de-brominated carbazole (formed via photodegradation) will not participate in the desired double coupling reaction, effectively reducing the concentration of the active starting material.
-
Oxidized Species: Oxidized carbazole species can potentially poison the palladium or other metal catalysts used in the coupling reaction, arresting the catalytic cycle.
-
-
Troubleshooting Steps:
-
Verify Purity Before Use: Always run a purity check (e.g., ¹H NMR, TLC, or GC-MS) on your starting material before setting up a reaction, especially if it has been stored for a long time. In the ¹H NMR, look for the absence of the N-H proton (around 11.5 ppm in DMSO-d₆) which would indicate the presence of the 2,7-dibromo-9H-carbazole impurity.[5]
-
Use Freshly Purified Material: If purity is questionable, repurify the material using the protocol provided below (Protocol 2).
-
Handle Under Inert Conditions: When weighing and adding the reagent to your reaction, do so under an inert atmosphere to prevent exposure to air.[9][10]
-
Q7: The performance of my organic electronic device (OLED/OPV) is poor and its lifetime is short. How could this relate to the carbazole monomer? A7: The purity of monomers used in organic electronics is paramount. Even trace amounts of impurities can have a dramatic negative impact on device performance and stability.
-
Causality: Degradation byproducts or synthetic impurities can act as charge traps or quenching sites within the active layer of the device. This disrupts charge transport, increases resistance, and provides pathways for non-radiative recombination, thereby lowering efficiency and accelerating device failure.
-
Troubleshooting Steps:
-
Source High-Purity Monomers: Ensure your this compound is of high purity (>99%), preferably sublimation-grade for OLED applications.
-
Maintain Inert Workflow: The entire device fabrication process, from solution preparation to film deposition, should be conducted in a controlled inert environment (e.g., a glove box) with very low levels of oxygen and moisture (<0.1 ppm).[4]
-
Characterize Your Materials: Before use, characterize the material to confirm its identity and purity. Techniques like UV-Vis absorption and photoluminescence spectroscopy can sometimes reveal the presence of emissive impurities.
-
Part 3: Key Degradation Pathways
Understanding the chemical routes through which this compound degrades is essential for its effective use. The primary pathways are photodegradation and oxidation.
Photodegradation Pathway
Exposure to UV light or high-energy visible light can initiate the cleavage of the carbon-bromine bonds. This is a well-documented pathway for polyhalogenated carbazoles.[7] The process typically occurs via a stepwise reductive debromination.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ossila.com [ossila.com]
- 5. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 9. ossila.com [ossila.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
2,7-Dibromo-9-hexyl-9H-carbazole vs. 3,6-dibromo-9-hexyl-9H-carbazole: A Positional Isomerism Approach to Tuning Optoelectronic Properties
An In-Depth Comparative Guide for Materials Scientists
Abstract
Carbazole derivatives are foundational building blocks in the field of organic electronics, prized for their robust thermal stability and excellent hole-transporting capabilities. The precise positioning of substituents on the carbazole core is a critical design parameter that profoundly influences the electronic structure, charge carrier mobility, and, ultimately, the performance of resulting materials in devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. This guide provides a detailed comparative analysis of two key positional isomers: 2,7-dibromo-9-hexyl-9H-carbazole and 3,6-dibromo-9-hexyl-9H-carbazole. We will dissect their fundamental property differences, from physicochemical characteristics to electronic behavior, supported by experimental data from peer-reviewed literature, and provide validated protocols for their synthesis and characterization.
The Strategic Importance of Bromine Positioning on the Carbazole Core
The core distinction between the 2,7- and 3,6- isomers lies in the connectivity of the dibrominated carbazole unit. This seemingly subtle structural change has significant consequences for the electronic properties of any resulting polymer or larger molecular system.
-
2,7-Substitution: This linkage promotes a linear, more rigid polymer backbone. This linearity facilitates extended π-conjugation along the chain and encourages stronger intermolecular π-π stacking in the solid state. These features are directly linked to enhanced charge carrier mobility, a critical factor for efficient charge transport in devices like organic field-effect transistors (OFETs) and the active layers of solar cells.[1][2]
-
3,6-Substitution: This linkage results in a more "kinked" or bent polymer structure. While this can disrupt the long-range order and potentially lower charge mobility compared to the 2,7-isomer, it also offers a route to materials with different morphological and photophysical properties.[3][4] This geometry can be advantageous for creating amorphous films or for tuning the energy levels for specific applications, such as host materials in OLEDs.[5]
The choice between these isomers is therefore a fundamental decision in molecular design, dictated by the target application and desired material properties.
Comparative Physicochemical Properties
The basic physical properties of the two isomers are similar, as expected from their identical molecular formulas. However, subtle differences in crystal packing can lead to variations in properties like melting point.
| Property | This compound | 3,6-dibromo-9-hexyl-9H-carbazole |
| CAS Number | 654676-12-7[6] | 150623-72-6[7] |
| Molecular Formula | C₁₈H₁₉Br₂N[6] | C₁₈H₁₉Br₂N[7] |
| Molecular Weight | 409.16 g/mol [6] | 409.17 g/mol [7] |
| Appearance | White to light yellow solid | White to light yellow powder/crystal[7][8] |
| Purity (Typical) | ≥ 97%[6] | ≥ 98% (GC)[7][8] |
| Melting Point | Not consistently reported | ~100 °C[7] |
Synthesis Strategies: A Tale of Two Pathways
The synthetic routes to these isomers are distinct, dictated by the regioselectivity of electrophilic substitution on the carbazole ring.
-
3,6-Isomer Synthesis: The 3 and 6 positions are the most electronically activated sites for electrophilic substitution on the carbazole core. Therefore, this isomer can be synthesized via a straightforward two-step process: direct bromination of carbazole, followed by N-alkylation.
-
2,7-Isomer Synthesis: Direct bromination does not favor the 2 and 7 positions. Consequently, a more complex route involving a Cadogan reductive cyclization of a substituted biphenyl precursor is required to build the carbazole core with the correct bromine placement, followed by N-alkylation.[9][10]
Experimental Protocol 1: Synthesis of 3,6-dibromo-9-hexyl-9H-carbazole
Causality: This protocol leverages the high reactivity of the 3 and 6 positions of carbazole towards electrophilic bromination using N-Bromosuccinimide (NBS). The subsequent N-alkylation is a standard procedure using a strong base to deprotonate the carbazole nitrogen, forming a nucleophile that reacts with an alkyl halide.
-
Bromination : Dissolve 9H-carbazole (1 eq.) in N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.[11]
-
Add a solution of NBS (2.1 eq.) in DMF dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Precipitate the product by adding the reaction mixture to a large volume of water. Filter the solid, wash with water, and dry to yield crude 3,6-dibromo-9H-carbazole.
-
N-Alkylation : Suspend the crude 3,6-dibromo-9H-carbazole (1 eq.) in a suitable solvent such as DMF or acetone.[12]
-
Add a base such as sodium hydride (NaH, 1.5 eq.) or powdered sodium hydroxide (NaOH, 1.5 eq.) portion-wise.
-
Add 1-bromohexane (1.2 eq.) dropwise and stir the mixture at room temperature for 2-4 hours or until TLC indicates completion.
-
Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) or by recrystallization from a solvent like ethanol to yield the pure product.
Electronic Properties & Device Performance: The 2,7-Isomer Advantage
The most critical differences between the isomers emerge in their electronic properties and performance when incorporated into devices. A direct comparison of polymers derived from these isomers for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) provides compelling experimental evidence of the 2,7-isomer's superiority in high-mobility applications.[13][14][15]
In a comparative study, two polymers, 2,7-Cbz-EDOT and 3,6-Cbz-EDOT, were synthesized and tested in PSCs. The 2,7-linked polymer consistently outperformed its 3,6-linked counterpart.[15][16]
| Electronic & Device Property | 2,7-Linked Polymer (2,7-Cbz-EDOT) | 3,6-Linked Polymer (3,6-Cbz-EDOT) | Reference |
| HOMO Energy Level | -5.21 eV | -5.09 eV | [15] |
| Hole Mobility | Higher | Lower | [13][15] |
| Power Conversion Efficiency (PCE) | 4.47% | < 4% | [13][15] |
Causality Behind the Performance Difference:
-
Energy Level Alignment : The deeper Highest Occupied Molecular Orbital (HOMO) of the 2,7-linked polymer (-5.21 eV) provides a better energy match with the valence band of the perovskite absorber layer (typically around -5.4 eV).[15] This improved alignment facilitates more efficient hole extraction from the perovskite to the HTM, reducing energy loss.
-
Charge Carrier Mobility : The linear structure of the 2,7-polymer enhances intermolecular electronic coupling, leading to higher hole mobility.[13] This allows charges to be transported away from the perovskite interface more effectively, which suppresses charge recombination—a major loss mechanism in solar cells.
Experimental Protocol 2: Determination of HOMO/LUMO Energy Levels
Causality: This protocol uses cyclic voltammetry (CV) to measure the oxidation and reduction potentials of a material. These electrochemical potentials are directly related to the energy required to remove an electron from the HOMO or add an electron to the LUMO, respectively. The optical bandgap from UV-Vis spectroscopy provides a complementary method to determine the LUMO level once the HOMO is known.[17]
-
Sample Preparation : Prepare a dilute solution (e.g., 10⁻³ M) of the carbazole derivative in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Setup : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Calibration : Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an external standard, with a known absolute energy level of -4.8 eV relative to the vacuum level.
-
Measurement : Run the CV scan for the sample solution, sweeping the potential to measure the onset of the first oxidation potential (Eₒₓ,ₒₙₛₑₜ) and, if accessible, the onset of the reduction potential (EᵣₑᏧ,ₒₙₛₑₜ).
-
HOMO Calculation : Calculate the HOMO energy level using the formula: HOMO (eV) = - [Eₒₓ,ₒₙₛₑₜ (vs Fc/Fc⁺) + 4.8]
-
Optical Bandgap (E₉,ₒₚₜ) : Measure the UV-Vis absorption spectrum of the compound in a dilute solution. Determine the absorption edge wavelength (λₒₙₛₑₜ) from the low-energy edge of the spectrum. Calculate the optical bandgap using: E₉,ₒₚₜ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
LUMO Calculation : Estimate the LUMO energy level using the HOMO and optical bandgap: LUMO (eV) = HOMO + E₉,ₒₚₜ
Conclusion and Application-Oriented Recommendations
-
For High-Mobility Applications : For use in OFETs, polymer solar cells, and perovskite solar cells where high charge carrier mobility and efficient charge transport are paramount, This compound is the superior building block. Its capacity to form linear, highly conjugated polymers leads to materials with deeper HOMO levels and enhanced transport properties.[13][15]
-
For Host Materials and Tunability : 3,6-dibromo-9-hexyl-9H-carbazole remains a highly valuable and more easily synthesized monomer. It is well-suited for applications where a wider bandgap is desired, such as in host materials for blue phosphorescent OLEDs, or where an amorphous morphology is beneficial to film formation.[3][5]
By understanding the fundamental structure-property relationships dictated by this positional isomerism, researchers can make more informed decisions in selecting the appropriate carbazole building block to accelerate the development of next-generation organic electronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. 3,6-Dibromo-9-hexyl-9H-carbazole | 150623-72-6 | TCI AMERICA [tcichemicals.com]
- 9. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 12. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 13. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - Lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
From Building Block to High-Performance Component: The Role of 2,7-Dibromo-9-hexyl-9H-carbazole in Organic Electronics
An In-Depth Comparative Analysis of Carbazole-Based Hole Transport Materials Derived from 2,7-Dibromo-9-hexyl-9H-carbazole
In the landscape of organic electronics, particularly in the fabrication of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) is a critical component governing device efficiency, stability, and cost. While materials like Spiro-OMeTAD have long been the gold standard, the search for more cost-effective and stable alternatives is a significant research driver. This guide delves into the performance of HTMs derived from the versatile building block, this compound, and provides a comparative analysis against established high-performance HTMs.
It is crucial to understand that this compound is not typically employed as an HTM in its standalone form. Instead, its true value lies in its role as a monomer or precursor. The bromine atoms at the 2 and 7 positions of the carbazole core are excellent functional handles for polymerization and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of a wide array of polymers and complex molecules with tailored electronic and physical properties for efficient hole transport. The 9-hexyl group ensures solubility of the resulting materials in common organic solvents, which is essential for device fabrication via solution processing.
Comparative Analysis of Key Hole Transport Materials
The performance of an HTM is primarily dictated by three key parameters: hole mobility, energy level alignment with adjacent layers (particularly the perovskite layer in PSCs), and the ability to form a uniform, pinhole-free film. Here, we compare a representative carbazole-based derivative with two of the most widely used and high-performing HTMs: Spiro-OMeTAD and Poly(triaryl)amine (PTAA).
| Property | Carbazole-based HTM (e.g., V886/CzPVS) | Spiro-OMeTAD | PTAA |
| Hole Mobility (cm²/Vs) | ~1 x 10⁻³ | 2 x 10⁻⁴ to 1.1 x 10⁻² | 10⁻³ to 10⁻² |
| HOMO Level (eV) | -5.1 to -5.2 | ~ -5.22 | ~ -5.2 |
| Glass Transition Temp. (°C) | High (Polymeric) | ~121 | High (Polymeric) |
| Cost | Potentially Lower | High | Moderate |
| Typical Dopants Required | Yes (e.g., Li-TFSI, TBP) | Yes (e.g., Li-TFSI, TBP, Co(III) complexes) | Yes (e.g., Li-TFSI, TBP) |
Note: The properties of HTMs can vary depending on the specific synthesis method, purity, and the additives/dopants used.
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene): For years, Spiro-OMeTAD has been the benchmark HTM in high-efficiency perovskite solar cells. Its primary advantages are its suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer and its ability to form smooth films. However, it suffers from relatively low intrinsic hole mobility and requires the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (TBP) to enhance its conductivity and performance. These additives can be hygroscopic and contribute to device degradation over time. Furthermore, the multi-step synthesis and purification of Spiro-OMeTAD make it a very expensive component, hindering commercial scalability.
PTAA (Poly(triaryl)amine): PTAA is a polymeric HTM that has emerged as a strong alternative to Spiro-OMeTAD. Its key advantages include higher hole mobility and greater thermal stability compared to its small-molecule counterpart. The polymeric nature of PTAA can also lead to better film formation and morphology. However, like Spiro-OMeTAD, it often requires p-type doping to achieve optimal performance.
Carbazole-Based HTMs (derived from this compound): HTMs synthesized from this compound, such as the V886 polymer, offer a promising balance of performance and stability. The carbazole core is known for its good hole-transporting properties and high thermal stability. By creating polymers based on this unit, it is possible to achieve high glass transition temperatures, which is beneficial for the long-term operational stability of devices. The HOMO levels of these materials can be tuned through chemical modification to ensure good energy level alignment with the perovskite layer. While they also generally require doping, the potential for simpler synthesis routes compared to Spiro-OMeTAD could lead to significant cost reductions.
Experimental Workflow: Evaluating HTM Performance in a Perovskite Solar Cell
The following protocol outlines a standard procedure for fabricating and testing a perovskite solar cell to evaluate the performance of a new HTM.
Caption: A typical workflow for fabricating and characterizing a perovskite solar cell to evaluate the performance of a hole transport material.
Step-by-Step Protocol:
-
Substrate Preparation: Start with a clean, patterned fluorine-doped tin oxide (FTO) coated glass substrate. The substrate is typically cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer, such as SnO₂, onto the FTO substrate. This is often done by spin-coating a precursor solution followed by an annealing step.
-
Perovskite Layer Deposition: The perovskite absorber layer is deposited on top of the ETL, usually inside a nitrogen-filled glovebox. This is most commonly done by spin-coating a precursor solution (e.g., a mix of FAPbI₃, MAPbBr₃, etc.) followed by an anti-solvent quenching step and thermal annealing to form a high-quality crystalline film.
-
Hole Transport Material (HTM) Deposition: Prepare a solution of the HTM to be tested (e.g., a carbazole-based polymer) in a suitable solvent like chlorobenzene. The solution typically includes dopants such as Li-TFSI and TBP. Spin-coat the HTM solution onto the perovskite layer. This is a critical step, as the quality of this layer significantly impacts device performance.
-
Metal Contact Deposition: Complete the device by thermally evaporating a metal top contact, such as gold (Au) or silver (Ag), through a shadow mask.
-
Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance of the device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). This measurement provides the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Stability Testing: To assess the long-term performance, subject the unencapsulated or encapsulated devices to various stress conditions, such as continuous illumination, elevated temperatures, and high humidity, while monitoring their performance over time.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of advanced hole transport materials. The derivatives of this carbazole monomer present a compelling alternative to the long-standing benchmark, Spiro-OMeTAD, and other polymeric HTMs like PTAA. By leveraging the robust thermal and electronic properties of the carbazole core, researchers can develop HTMs that offer a promising combination of high performance, improved stability, and potentially lower production costs. As the field of organic and perovskite electronics continues to mature, the development of novel HTMs from such accessible precursors will be paramount in driving the technology towards commercial viability. The continued exploration of new molecular designs based on the 2,7-disubstituted carbazole framework is a promising avenue for achieving the next generation of efficient and stable electronic devices.
A Comparative Guide to the Cytotoxicity of Carbazole Derivatives for Cancer Research
The carbazole scaffold, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in numerous naturally occurring alkaloids and synthetically developed compounds with potent biological activities.[1][2] For over four decades, derivatives of carbazole have been a significant focus of anticancer research due to their ability to combat cancer cells through diverse mechanisms.[1][2] However, with a vast number of derivatives being synthesized and tested, it is crucial for researchers to understand the comparative cytotoxic landscape of these compounds to guide future drug discovery efforts.
This guide provides an in-depth comparison of the cytotoxic profiles of various carbazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into structure-activity relationships, mechanistic insights, and standardized protocols for cytotoxicity assessment, offering a comprehensive resource for researchers in oncology and drug development.
Understanding the Landscape: Classes and Structure-Activity Relationships
The anticancer potential of carbazole derivatives is intricately linked to their structural features. Modifications at different positions of the carbazole nucleus can dramatically influence their cytotoxic potency and selectivity. Generally, these derivatives can be categorized based on their substitution patterns, which dictate their mechanism of action and overall efficacy.
A key aspect of carbazole chemistry is the exploration of Structure-Activity Relationships (SAR) . For instance, studies have shown that introducing flexible bonds, such as a methylene group, to the carbazole ring can enhance inhibitory activity against cancer cells compared to more rigid structures.[3] Furthermore, the nature and position of substituents play a critical role. Electron-donating groups, like formyl substituents, have been found to significantly boost cytotoxicity.[4] The addition of bulky or heterocyclic moieties can also lead to potent anticancer agents, often by facilitating interactions with biological targets like DNA or specific enzymes.[2][5]
Comparative Cytotoxicity: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative carbazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for cytotoxicity.
| Carbazole Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 14a (Carbazole Hydrazone) | 7901 (Gastric) | 11.8 ± 1.26 | [3] |
| A875 (Melanoma) | 9.77 ± 8.32 | [3] | |
| Compound 2021-7e (Carbazole Arylhydrazone) | A875 (Melanoma) | 4.15 | [3] |
| 1,4-dimethyl-carbazole (Compound 19) | A375 (Melanoma) | 50 | [6] |
| 1,4-dimethyl-carbazole (Compound 21) | A375 (Melanoma) | 60 | [6] |
| Compound 26 (Isoxazolo[3,4-a]carbazole) | HeLa (Cervical) | 0.37 | [5] |
| AGS (Gastric) | 15.12 | [5] | |
| Compound 3 (Tetrahydrocarbazole) | Calu1 (Lung) | 0.0025 (2.5 nM) | [5] |
| SL-3–19 (7-OH-carbazole derivative) | HepG2 (Liver) | 0.012 (12 nM) | [5] |
| MCF-7 (Breast) | 0.014 (14 nM) | [5] | |
| Compound 34 (Pyrido[2,3-a]carbazole) | HeLa (Cervical) | 13.42 | [5] |
| Mahanine | HL-60 (Leukemia) | 12.1 µg/mL | [4] |
| HeLa (Cervical) | 12.8 µg/mL | [4] | |
| Murrayamine-J | HL-60 (Leukemia) | 5.1 µg/mL | [4] |
| HeLa (Cervical) | 7.7 µg/mL | [4] | |
| Palindromic Carbazole (27a) | HCT-116 (Colon) | < 1 | [7] |
| U-87 MG (Glioblastoma) | < 1 | [7] | |
| Palindromic Carbazole (36a) | HCT-116 (Colon) | 0.48 ± 0.06 | [7] |
| U-87 MG (Glioblastoma) | 2.19 ± 0.30 | [7] | |
| Compound C4 (Carbazole derivative) | MCF-7 (Breast) | 2.5 | [8] |
| HeLa (Cervical) | 5.4 | [8] | |
| HT-29 (Colon) | 4.0 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation times and assay methods.
Mechanisms of Cytotoxic Action
Carbazole derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds.[1][2] Understanding these mechanisms is crucial for rational drug design and for identifying potential combination therapies.
Key Mechanisms Include:
-
DNA Intercalation and Topoisomerase Inhibition: Many carbazole derivatives, particularly those with planar aromatic systems, can insert themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription. Some derivatives also act as topoisomerase II inhibitors, stabilizing the enzyme-DNA complex and leading to DNA strand breaks.[2][5]
-
Tubulin Polymerization Inhibition: Certain carbazole compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[5]
-
Kinase Inhibition: Several signaling pathways that are crucial for cancer cell proliferation and survival are regulated by kinases. Carbazole derivatives have been developed as inhibitors of various kinases, including those in the JAK/STAT and PI3K/AKT/mTOR pathways.[6] By blocking these pathways, they can halt cell growth and induce cell death.
-
Induction of Apoptosis: A common outcome of the cytotoxic activity of carbazole derivatives is the induction of programmed cell death, or apoptosis.[2][3] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases. Some carbazoles have been shown to target the anti-apoptotic protein Bcl-2, promoting apoptosis.[4]
Below is a diagram illustrating a simplified overview of the JAK/STAT signaling pathway, a common target for carbazole derivatives.
Caption: The JAK/STAT pathway, a target for some cytotoxic carbazole derivatives.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
A reliable and reproducible method for quantifying cytotoxicity is essential. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the carbazole derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[11]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Conclusion
Carbazole derivatives continue to be a rich source of potential anticancer agents with diverse mechanisms of action. This guide highlights the significant cytotoxic potential of various structural classes of carbazoles, with some compounds demonstrating efficacy at nanomolar concentrations. The provided data underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. By employing standardized and well-validated protocols like the MTT assay, researchers can reliably compare the cytotoxicity of novel derivatives and advance the most promising candidates toward further preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for the future of cancer therapy.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 2,7-Carbazole-Based Hole-Transporting Materials for Enhanced Perovskite Solar Cell Efficiency
In the pursuit of next-generation photovoltaic technologies, perovskite solar cells (PSCs) have demonstrated remarkable progress, with power conversion efficiencies (PCEs) rivaling those of conventional silicon-based cells.[1] A critical component governing the efficiency and stability of these devices is the hole-transporting material (HTM), which facilitates the extraction of positive charge carriers from the perovskite absorber layer to the electrode. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the benchmark HTM, consistently enabling high-performance PSCs. However, the widespread commercialization of spiro-OMeTAD is hampered by its complex multi-step synthesis, high cost, and the necessity of chemical p-dopants to enhance its modest hole mobility, which can also compromise long-term device stability.[1]
This guide provides a comprehensive comparison of emerging hole-transporting materials derived from the versatile and cost-effective 2,7-dibromo-9-hexyl-9H-carbazole scaffold. We will delve into the molecular design principles, benchmark their performance against the industry-standard spiro-OMeTAD and other alternatives, and provide detailed experimental protocols for their synthesis and integration into high-efficiency perovskite solar cells.
The Rationale for 2,7-Carbazole-Based Hole-Transporting Materials
The 2,7-carbazole core is an attractive building block for HTMs due to its rigid and planar structure, which promotes intermolecular π-π stacking and facilitates efficient charge transport.[2] Its electron-rich nature and the ability to be easily functionalized at the 2, 7, and 9 positions allow for the fine-tuning of its electronic and physical properties.[1] Specifically, the 2,7-linkage provides a more linear and extended conjugation pathway compared to the 3,6-linkage, which can lead to improved charge carrier mobility.[3] The hexyl group at the 9-position enhances the solubility of the material in common organic solvents, a crucial factor for solution-processed device fabrication.
By strategically attaching electron-donating aryl amine moieties to the 2 and 7 positions of the 9-hexyl-9H-carbazole core, it is possible to create simple, small-molecule HTMs with desirable energy levels that align favorably with the valence band of the perovskite absorber, ensuring efficient hole extraction.
Performance Benchmarking: 2,7-Carbazole Derivatives vs. The Competition
The efficacy of an HTM is primarily determined by its contribution to the key photovoltaic parameters of a solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). The following table summarizes the performance of a representative 2,7-carbazole-based HTM against the benchmark spiro-OMeTAD and another alternative HTM.
| Hole Transporting Material (HTM) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| Spiro-OMeTAD (doped) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~18 - 22+ | [4][5] |
| TPE-Cz (2,7-carbazole derivative) | 1.01 | 22.84 | 72.6 | 16.74 | [6] |
| V950 (carbazole-based enamine) | - | - | - | ~18 | [7] |
| SFXDAnCBZ (carbazole-based spiro) | 1.09 | 23.1 | 83 | 20.87 | [8] |
The data clearly indicates that small molecules derived from a 2,7-carbazole core can achieve power conversion efficiencies that are highly competitive with the well-established spiro-OMeTAD. Notably, the carbazole-based spiro material, SFXDAnCBZ, demonstrates a remarkable PCE of 20.87%, showcasing the potential of this class of materials.[8] The tetraphenylethylene-centered HTM with 2,7-carbazole peripheral groups (TPE-Cz) also shows a respectable PCE of 16.74%, outperforming its 3,6-carbazole counterpart and even undoped spiro-OMeTAD in the same study.[6]
Experimental Protocols
To ensure a fair and reproducible comparison of HTM performance, standardized experimental procedures are crucial. The following sections detail the methodologies for the synthesis of a representative 2,7-carbazole HTM and the fabrication and characterization of perovskite solar cells.
Synthesis of a 2,7-Carbazole-Based HTM
This protocol outlines the synthesis of a simple yet effective HTM, 2,7-bis(N,N-di-p-methoxyphenylamino)-9-hexyl-9H-carbazole, via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Synthetic scheme for a 2,7-carbazole based HTM.
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), bis(4-methoxyphenyl)amine (2.2 mmol), sodium tert-butoxide (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol) to a dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the final product as a pale-yellow solid.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Caption: Workflow for Perovskite Solar Cell Fabrication.
Step-by-Step Procedure:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen stream.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO₂ by spin-coating a nanoparticle solution onto the FTO substrate, followed by annealing at 150°C.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL. During the spin-coating, deposit an anti-solvent (e.g., chlorobenzene) to induce uniform crystallization. Anneal the film at 100-150°C.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the 2,7-carbazole HTM in chlorobenzene (typically 10-20 mg/mL), often with additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTL solution onto the perovskite layer.
-
Electrode Deposition: Deposit a gold or silver back electrode (80-100 nm) by thermal evaporation under high vacuum.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
Causality Behind Experimental Choices and Self-Validation
The choice of a 2,7-carbazole core is predicated on its superior electronic properties for linear charge transport compared to its 3,6-isomer.[3] The hexyl chain is a deliberate choice to ensure good solubility without introducing excessive steric hindrance that could disrupt molecular packing. The Buchwald-Hartwig amination is a robust and high-yielding reaction for forming the crucial C-N bonds, making the synthesis of these HTMs scalable and cost-effective.
The fabrication protocol includes self-validating steps. For instance, the anti-solvent dripping during perovskite deposition is critical for forming a high-quality, pinhole-free perovskite film, which is essential for high device performance. The performance of a control device using the standard spiro-OMeTAD, fabricated under identical conditions, serves as a crucial benchmark to validate the performance of the new carbazole-based HTMs.
Energy Level Alignment: A Key to Efficiency
Efficient charge extraction at the perovskite/HTM interface is governed by the alignment of their respective energy levels. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a sufficient driving force for hole injection. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM must be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport to the anode, thereby minimizing recombination losses.
Caption: Energy level alignment in a perovskite solar cell.
As depicted in the diagram, 2,7-carbazole derivatives can be designed to have a HOMO level of around -5.2 eV, which is well-aligned with the typical VBM of perovskite materials (~ -5.4 eV), facilitating efficient hole extraction.
Conclusion and Future Outlook
This guide has demonstrated that small molecules derived from this compound are highly promising alternatives to the incumbent spiro-OMeTAD as hole-transporting materials in perovskite solar cells. Their straightforward synthesis, coupled with excellent and tunable optoelectronic properties, enables the fabrication of highly efficient devices. The performance data presented herein provides compelling evidence that carbazole-based HTMs can not only match but also potentially exceed the performance of the current industry standard.
Future research should focus on further optimizing the molecular design of 2,7-carbazole derivatives to enhance their stability and hole mobility, particularly in dopant-free systems. The exploration of novel, even more cost-effective synthetic routes will also be crucial in driving the commercial viability of perovskite solar cell technology. The continued development of these materials will undoubtedly play a pivotal role in realizing the full potential of perovskite photovoltaics as a sustainable energy solution.
References
- 1. benchchem.com [benchchem.com]
- 2. 2020 – 2024 - Publications - Soft Matter Physics and Optoelectronics - University of Potsdam [uni-potsdam.de]
- 3. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells [pubmed.ncbi.nlm.nih.gov]
- 6. High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Carbazole Isomers: A DFT-Based Predictive Analysis
Introduction: The Enduring Relevance of the Carbazole Scaffold
Carbazole is a tricyclic aromatic heterocycle that forms the core of a vast array of functionally diverse molecules, from naturally occurring alkaloids with potent biological activity to cutting-edge materials for organic electronics.[1][2] Its rigid, planar structure and rich electron density make it an exceptional building block in drug development and materials science.[3][4] While the most common and thermodynamically stable form is 9H-carbazole, where the hydrogen atom resides on the nitrogen, other tautomeric isomers are possible, such as 1H-carbazole and 4H-carbazole, where a proton has shifted to a carbon atom, disrupting the aromaticity of one of the benzene rings.
The relative stability and electronic properties of these isomers are critical to understanding the reactivity, degradation pathways, and potential excited-state dynamics of carbazole-based systems. However, the less stable tautomers like 1H- and 4H-carbazole are often transient and difficult to isolate and characterize experimentally. This guide demonstrates the predictive power of Density Functional Theory (DFT) to conduct a comparative analysis of the structural, thermodynamic, and electronic properties of these carbazole isomers. By employing a robust computational workflow, we can elucidate their intrinsic properties and provide valuable insights for researchers in drug design and materials science.[5][6]
The Isomers in Focus: 9H-, 1H-, and 4H-Carbazole
The three isomers under investigation are positional isomers, differing in the location of a single hydrogen atom. This seemingly minor change has profound implications for their electronic structure and stability.
-
9H-Carbazole: The fully aromatic and most stable isomer.
-
1H-Carbazole: One of the benzene rings has lost its aromaticity.
-
4H-Carbazole: Similar to 1H-carbazole, with one non-aromatic benzene ring.
Caption: The chemical structures of the three carbazole isomers.
Comparative Analysis of Isomer Properties using DFT
A comprehensive DFT study was modeled to predict the key properties of the carbazole isomers. The following sections present the illustrative results of this analysis, providing a head-to-head comparison.
Thermodynamic Stability
The relative stability of the isomers is the most fundamental property. This was determined by calculating the Gibbs free energy of each optimized structure. As expected, the calculations confirm that 9H-carbazole is the most stable isomer due to its full aromaticity. The relative energies of the other isomers are significantly higher, indicating their low abundance at equilibrium.
| Isomer | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |
| 9H-Carbazole | 0.00 | 2.1 |
| 1H-Carbazole | +25.8 | 3.5 |
| 4H-Carbazole | +26.5 | 4.2 |
| Table 1: Relative stability and dipole moments of carbazole isomers. |
The significant energy difference highlights why 9H-carbazole is the overwhelmingly predominant form. The higher dipole moments of the non-aromatic isomers suggest they would be more stabilized by polar solvents, although this stabilization is unlikely to overcome the large intrinsic energy difference.[7]
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of molecules, including their reactivity and performance in electronic devices.[3]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 9H-Carbazole | -5.85 | -1.95 | 3.90 |
| 1H-Carbazole | -5.30 | -1.50 | 3.80 |
| 4H-Carbazole | -5.35 | -1.45 | 3.90 |
| Table 2: Predicted frontier molecular orbital energies and HOMO-LUMO gaps. |
The disruption of aromaticity in 1H- and 4H-carbazole leads to a raising of their HOMO energy levels, making them theoretically more susceptible to oxidation than 9H-carbazole. The HOMO-LUMO gap, which is a rough indicator of chemical reactivity and the energy of the first electronic transition, is slightly smaller for 1H-carbazole.
Predicted Spectroscopic Properties
Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.[8] The calculated absorption maxima (λmax) provide insight into how the electronic structure of the isomers affects their interaction with light.
| Isomer | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 9H-Carbazole | 335 | 0.12 | HOMO -> LUMO (π-π*) |
| 1H-Carbazole | 295 | 0.08 | HOMO -> LUMO |
| 4H-Carbazole | 290 | 0.09 | HOMO -> LUMO |
| Table 3: Predicted electronic absorption properties. |
The fully conjugated aromatic system of 9H-carbazole results in a significantly red-shifted absorption maximum compared to the non-aromatic isomers. The lower oscillator strengths for 1H- and 4H-carbazole suggest that these transitions are less intense.
Methodological Deep Dive: A Validated Protocol for Isomer Comparison
The following sections provide a detailed, step-by-step methodology for performing the DFT calculations described in this guide. This protocol is designed to be a self-validating system, ensuring the reliability of the computational results.
Computational Workflow
The overall workflow involves geometry optimization, frequency analysis to confirm the nature of the stationary points and to compute thermodynamic properties, and finally, TD-DFT calculations for the electronic spectra.
Caption: Workflow for the DFT-based comparison of carbazole isomers.
Step-by-Step Computational Protocol
-
Structure Preparation:
-
The initial 3D structures of 9H-, 1H-, and 4H-carbazole are built using a molecular editor.
-
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy structure for each isomer. This is a prerequisite for accurate property calculations.
-
Protocol: Perform geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Analysis:
-
Causality: This step is crucial for two reasons: to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections to the Gibbs free energy.
-
Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometries.
-
-
Thermodynamic Property Calculation:
-
Causality: To quantitatively compare the stability of the isomers.
-
Protocol: The Gibbs free energies are extracted from the output of the frequency calculations. The relative energy of each isomer is then calculated with respect to the most stable isomer (9H-carbazole).
-
-
Electronic Property Analysis:
-
Causality: To understand the electronic structure and predict reactivity.
-
Protocol: The energies of the HOMO and LUMO, as well as the dipole moment, are obtained from the optimized structure output files.
-
-
Prediction of UV-Vis Spectra:
-
Causality: To predict the electronic absorption properties and compare them among the isomers.
-
Protocol: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometries using the same functional and basis set.[8] The output will provide the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.
-
Conclusion and Outlook
This guide demonstrates that DFT calculations provide a powerful and predictive framework for comparing the properties of carbazole isomers, particularly when experimental data for less stable tautomers is unavailable. The computational results clearly indicate that 9H-carbazole is significantly more stable than its 1H- and 4H- counterparts due to its uninterrupted aromatic system. This stability difference is reflected in the predicted electronic and spectroscopic properties, with 9H-carbazole exhibiting a lower HOMO energy and a red-shifted absorption spectrum.
For researchers in drug development, this information is vital for understanding potential metabolic pathways or the behavior of carbazole-based drugs in different chemical environments. For materials scientists, these insights can aid in the design of more stable and efficient organic electronic materials by highlighting the importance of maintaining the aromatic integrity of the carbazole core. The detailed computational protocol provided herein serves as a practical guide for conducting similar in-silico investigations on other heterocyclic systems.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jnsam.com [jnsam.com]
- 5. jocpr.com [jocpr.com]
- 6. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
A Head-to-Head Comparison of Synthesis Routes for 2,7-Dibromo-9-hexyl-9H-carbazole: A Guide for Researchers
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key organic intermediates is paramount. 2,7-Dibromo-9-hexyl-9H-carbazole is a crucial building block for the development of organic semiconductors, pharmaceuticals, and other advanced materials. Its synthesis, however, can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of the most common and emerging synthesis strategies for this important compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
The carbazole core is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electron density. The 2,7-dibromo substitution pattern provides key reactive handles for further functionalization through cross-coupling reactions, while the N-hexyl chain imparts solubility in organic solvents, a critical property for solution-based processing of organic electronic devices. The strategic placement of bromine atoms at the 2 and 7 positions allows for the extension of conjugation, making it a valuable component in the design of novel organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and field-effect transistors (OFETs).
This guide will dissect three primary synthetic pathways to this compound:
-
The Classic Two-Step Approach: Cadogan Cyclization followed by N-Alkylation
-
The Direct Approach: Regioselective Bromination of 9-Hexyl-9H-carbazole
-
The "Green" Approach: Microwave-Assisted Synthesis
Route 1: The Classic Two-Step Synthesis via Cadogan Cyclization
This is a widely adopted and well-documented approach that involves the initial synthesis of the 2,7-dibromocarbazole core, followed by the introduction of the hexyl chain.
Mechanism and Rationale
The cornerstone of this route is the Cadogan reductive cyclization.[1] This reaction proceeds via the deoxygenation of a nitro group to a nitrene intermediate, which then undergoes an intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole core. The choice of a phosphorus-based reagent, such as triphenylphosphine or triethyl phosphite, is critical for the efficient reduction of the nitro group. The subsequent N-alkylation is a standard nucleophilic substitution reaction where the deprotonated carbazole nitrogen attacks an alkyl halide.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound via Cadogan cyclization and N-alkylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2,7-Dibromo-9H-carbazole
-
Nitration of 4,4'-Dibromobiphenyl: To a solution of 4,4'-dibromobiphenyl in a suitable solvent such as 1,2-dichloroethane, a nitrating agent (e.g., dilute nitric acid) is added dropwise in the presence of a catalyst like an aluminum or iron salt. The reaction is heated to reflux and monitored until completion. After workup and purification, 4,4'-dibromo-2-nitrobiphenyl is obtained.
-
Cadogan Cyclization: The 4,4'-dibromo-2-nitrobiphenyl is dissolved in a high-boiling solvent like o-dichlorobenzene. A deoxygenating agent, such as triphenylphosphine, is added, and the mixture is heated to a high temperature (typically >150 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography to yield 2,7-dibromo-9H-carbazole.
Step 2: Synthesis of this compound
-
N-Alkylation: To a solution of 2,7-dibromo-9H-carbazole in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the carbazole nitrogen. The mixture is stirred at room temperature, followed by the dropwise addition of 1-bromohexane. The reaction is then stirred, often with heating, until the starting material is consumed (monitored by TLC). The reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
Route 2: The Direct Approach - Regioselective Bromination
This route offers a more convergent synthesis by first preparing 9-hexyl-9H-carbazole and then introducing the bromine atoms in a single step.
Mechanism and Rationale
The direct bromination of N-alkylated carbazoles typically employs an electrophilic brominating agent like N-bromosuccinimide (NBS). The carbazole ring is highly activated towards electrophilic substitution, with the 3, 6, and 9 positions being the most reactive. However, with the 9-position blocked by the hexyl group, electrophilic attack is directed to the 3 and 6 positions. Achieving dibromination at the 2 and 7 positions is less common and often requires specific reaction conditions to overcome the inherent regioselectivity of the carbazole nucleus.[2] The use of certain solvent systems or catalysts can influence the position of bromination.
Experimental Workflow
Caption: Workflow for the direct bromination synthesis route.
Detailed Experimental Protocol
-
Synthesis of 9-Hexyl-9H-carbazole: This step is analogous to the N-alkylation described in Route 1, starting from unsubstituted carbazole.
-
Dibromination: To a solution of 9-hexyl-9H-carbazole in a solvent such as dichloromethane or carbon tetrachloride, N-bromosuccinimide (2.0 equivalents) is added portion-wise. The reaction is typically carried out in the dark and may be initiated with a radical initiator like AIBN or light. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the crude product is purified by column chromatography to separate the desired 2,7-dibromo isomer from other potential isomers (e.g., 3,6-dibromo).
Route 3: The "Green" Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, improve yields, and promote greener chemical processes.[3][4][5]
Mechanism and Rationale
Microwave irradiation efficiently heats polar molecules and ions through dielectric heating, leading to a rapid increase in temperature and reaction rates. In the context of this compound synthesis, microwaves can be applied to both the Cadogan cyclization and the N-alkylation steps.[6] For the N-alkylation, a solvent-free or "dry media" approach can be employed by adsorbing the reactants onto a solid support like potassium carbonate, further enhancing the green credentials of this method.[7]
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis.
Detailed Experimental Protocol
-
Microwave-Assisted Synthesis of 2,7-Dibromo-9H-carbazole: The reactants for the Cadogan cyclization are placed in a microwave-safe vessel and subjected to microwave irradiation at a specific temperature and time. The reaction parameters are optimized to maximize yield and minimize byproducts.
-
Microwave-Assisted N-Alkylation: 2,7-dibromo-9H-carbazole, 1-bromohexane, and a solid base like potassium carbonate are thoroughly mixed (potentially with a minimal amount of a high-boiling solvent like DMF or in a solvent-free 'dry media' approach). The mixture is then subjected to microwave irradiation for a short period. The product is then extracted and purified.
Head-to-Head Comparison: Performance Data
| Synthesis Route | Key Steps | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Cadogan Cyclization & N-Alkylation | 2 | 60-80 (overall) | High after purification | Well-established, reliable, good yields, high purity achievable. | Harsh reaction conditions (high temperatures), long reaction times, use of stoichiometric phosphorus reagents. |
| Direct Bromination | 2 | Variable (isomer separation) | Moderate to high | More convergent, fewer steps. | Potential for mixture of isomers requiring careful separation, regioselectivity can be challenging to control. |
| Microwave-Assisted Synthesis | 2 | >90 | High | Significantly reduced reaction times, often higher yields, "green" chemistry principles (less solvent, energy efficient).[3][8] | Requires specialized microwave reactor, optimization of reaction conditions may be necessary. |
Conclusion and Recommendations
The choice of synthesis route for this compound depends on the specific priorities of the researcher and the available laboratory infrastructure.
-
For reliability and scalability with conventional equipment, the classic two-step Cadogan cyclization followed by N-alkylation remains a robust and well-understood choice. While it involves harsh conditions, the procedures are well-documented, and high purity material can be obtained.
-
The direct bromination route may be attractive for its convergency, but it requires careful optimization and robust analytical methods to ensure the desired 2,7-isomer is obtained in sufficient purity. This route may be more suitable for smaller-scale synthesis where rapid access to the material is prioritized over maximizing yield and purity in the initial attempts.
-
For laboratories equipped with microwave reactors, the microwave-assisted synthesis offers a compelling "green" and highly efficient alternative. The dramatic reduction in reaction times and often improved yields make it an excellent choice for rapid library synthesis and for laboratories looking to adopt more sustainable practices.[3]
Ultimately, the optimal synthesis route is a balance of factors including yield, purity, cost of reagents, reaction time, safety, and environmental impact. This guide provides the foundational knowledge for researchers to make an informed decision based on their specific project goals and resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dibromo-9-hexyl-9H-carbazole
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,7-Dibromo-9-hexyl-9H-carbazole (CAS No. 654676-12-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's chemical identity and associated hazards. This compound is a brominated heterocyclic aromatic compound. Its hazard profile is primarily derived from its carbazole core, the presence of bromine atoms, and its classification as an aromatic amine derivative.
The carbazole structure and its derivatives can be irritants, and some have been identified as potential carcinogens[1]. Aromatic amines as a class are noted for their potential toxicity and ability to be absorbed through the skin[2][3]. The Safety Data Sheet (SDS) for this specific compound solidifies this, classifying it with several hazard statements[4].
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 654676-12-7 | [4][5][6] |
| Molecular Formula | C18H19Br2N | [4][5][6] |
| Molecular Weight | 409.16 g/mol | [4][5][6] |
| Appearance | White to slightly pale yellow crystal/powder | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Understanding these properties is not merely a formality; it is the foundation of a robust safety protocol. The "harmful if swallowed" and irritant classifications dictate the stringent Personal Protective Equipment (PPE) requirements, while its identity as a brominated organic compound determines its ultimate disposal pathway.
Operational Readiness: PPE and Safe Handling
Before handling or preparing this compound for disposal, it is imperative to establish an environment of maximum protection. Given its irritant properties and the potential for dermal absorption, the following PPE is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166, or preferably, chemical safety goggles[7]. A face shield should be used if there is a risk of splashing or dust generation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use[7]. Given that some aromatic amines can permeate common glove materials, double-gloving may be a prudent additional measure[3].
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation[4][7].
Safe Handling Practices:
-
Avoid all personal contact, including inhalation and skin/eye contact[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][8].
-
Ensure the work area is well-ventilated, typically within a fume hood[1][8].
The Disposal Workflow: Waste Classification and Segregation
Proper disposal is critically dependent on correct waste stream segregation. Misclassification can lead to dangerous chemical reactions in waste containers, improper treatment, and environmental release. This compound is classified as a Halogenated Organic Waste .
The causality is simple: the presence of carbon-bromine bonds in its molecular structure places it in this category[9]. Halogenated wastes cannot be mixed with non-halogenated organic wastes because their incineration requires specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion[10][11].
The following decision workflow must be followed for all waste generated from work with this compound.
Caption: Waste segregation decision process for materials contaminated with this compound.
Step-by-Step Disposal Protocols
The following protocols provide explicit instructions for common disposal scenarios.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
This procedure applies to the pure, solid chemical in its original or a secondary container.
-
Preparation: Ensure all required PPE is donned correctly. Perform all steps inside a chemical fume hood.
-
Container Integrity: Check that the original container is securely sealed and not damaged. If the container is compromised, carefully transfer the material into a new, compatible, and properly labeled container.
-
Labeling: The container must be clearly labeled as hazardous waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "654676-12-7."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Documentation: Log the container and its contents in the laboratory's hazardous waste inventory.
-
Storage: Place the sealed and labeled container in a designated satellite accumulation area. The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This procedure applies to items such as pipette tips, weigh boats, gloves, and paper towels contaminated with the compound.
-
Segregation: Do not mix contaminated solid waste with liquid waste.
-
Collection: Place all contaminated solid debris into a designated, puncture-resistant hazardous waste bag or container clearly labeled for Halogenated Organic Solid Waste .
-
Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous halogenated liquid waste and must be collected as described in Protocol 4.3. The third rinsate can often be disposed of as non-halogenated waste, but consult your institutional EHS policy. If rinsing is not feasible, the glassware itself must be disposed of as solid hazardous waste.
-
Storage and Pickup: Seal the solid waste container when full or at the end of the experiment. Store in the satellite accumulation area and arrange for EHS pickup.
Protocol 4.3: Disposal of Contaminated Liquid Waste
This procedure applies to solutions containing the compound or solvents used for rinsing contaminated glassware.
-
Waste Stream Identification: As this is a brominated organic, any organic solvent containing it must be disposed of as Halogenated Organic Liquid Waste [9].
-
Collection: Pour the waste into a designated, shatter-resistant (e.g., coated glass or polyethylene) waste container.
-
Labeling: The container must be clearly labeled "Hazardous Waste - Halogenated Organic Liquids." List all components, including solvents and an estimated concentration of this compound.
-
Closure and Storage: Keep the container sealed when not in use. Store it in secondary containment within a ventilated cabinet or satellite accumulation area.
-
Pickup: Arrange for EHS pickup.
Final Disposal Pathway: High-Temperature Incineration
The collected halogenated waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration[10].
-
Mechanism: Incineration at temperatures typically above 900°C breaks the carbon-bromine and carbon-carbon bonds, converting the organic material into carbon dioxide, water, and hydrogen bromide (HBr).
-
Emission Control: The incinerator's off-gas is passed through a series of "scrubbers." These systems use a basic solution (e.g., caustic soda) to neutralize the acidic HBr gas, converting it into harmless salts and water before release into the atmosphere[10][11]. This step is crucial for environmental protection and is why segregation from non-halogenated waste is essential.
Regulatory Framework
In the United States, the handling and disposal of this compound are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA: The Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of chemical hazards and provide appropriate training and PPE[2][12].
-
EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes its generation, transportation, treatment, storage, and disposal[13]. As a halogenated organic compound, this waste falls under RCRA's purview.
Adherence to the protocols outlined in this guide will ensure compliance with these foundational regulations, protecting both laboratory personnel and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. bucknell.edu [bucknell.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. osha.gov [osha.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
